6-Chloro-3-indoxyl caprylate
Description
Properties
IUPAC Name |
(6-chloro-1H-indol-3-yl) octanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO2/c1-2-3-4-5-6-7-16(19)20-15-11-18-14-10-12(17)8-9-13(14)15/h8-11,18H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOGGXOQZZEFSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OC1=CNC2=C1C=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20432344 | |
| Record name | 6-Chloro-3-indoxyl caprylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20432344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159954-35-5 | |
| Record name | 6-Chloro-1H-indol-3-yl octanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=159954-35-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-3-indoxyl caprylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20432344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Chemical Properties of 6-Chloro-3-indoxyl caprylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 6-Chloro-3-indoxyl caprylate, a chromogenic substrate utilized in the detection of esterase activity. This document details its mechanism of action, provides a representative experimental protocol, and summarizes its known chemical data.
Core Chemical Properties
This compound is a synthetic organic compound designed for the colorimetric detection of C8 esterase activity.[1][2] Its utility lies in its ability to produce a distinct, insoluble salmon-colored precipitate upon enzymatic cleavage.[1][2]
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound. It is important to note that specific experimental values for properties such as melting and boiling points are not widely reported in publicly available literature.
| Property | Value | Source |
| CAS Number | 159954-35-5 | [2] |
| Molecular Formula | C₁₆H₂₀ClNO₂ | [2] |
| Molecular Weight | 293.80 g/mol | [2] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| Stability | Stable under normal storage conditions. | [3] |
Mechanism of Action
The functionality of this compound as a chromogenic substrate is based on a two-step enzymatic and oxidative process.[4][5][6]
-
Enzymatic Hydrolysis: An esterase enzyme specifically cleaves the caprylate (octanoate) ester bond of the this compound molecule. This hydrolysis reaction releases 6-chloro-3-indoxyl.
-
Oxidative Dimerization: In the presence of oxygen, the liberated 6-chloro-3-indoxyl undergoes oxidative dimerization. This reaction forms an insoluble, salmon-colored indigo (B80030) dye precipitate at the site of enzymatic activity.
This localized precipitation allows for the visual identification of cells or colonies exhibiting esterase activity.[4]
Experimental Protocols
Representative Protocol: Detection of Esterase Activity in Bacterial Colonies
Materials:
-
This compound
-
Solvent (e.g., N,N-dimethylformamide or Dimethyl sulfoxide)
-
Growth medium appropriate for the target microorganism
-
Petri dishes
-
Sterile filter paper discs (optional)
Procedure:
-
Substrate Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent. The concentration should be optimized, but a starting point of 20-40 mg/mL is common for similar substrates.
-
Plate Preparation (Agar Overlay Method):
-
Prepare and autoclave the desired growth medium and cool to 45-50°C.
-
Add the this compound stock solution to the molten agar (B569324) to a final concentration typically in the range of 20-100 µg/mL. Mix gently to ensure even distribution.
-
Pour the agar into sterile petri dishes and allow to solidify.
-
Inoculate the plates with the microorganisms to be tested.
-
Incubate under appropriate conditions.
-
-
Filter Paper Disc Method:
-
Culture the microorganisms on a suitable growth medium.
-
Impregnate a sterile filter paper disc with the this compound stock solution and allow the solvent to evaporate.
-
Place the disc onto an agar plate that has been inoculated with the test organism.
-
Incubate under appropriate conditions.
-
-
Observation: Observe the plates for the development of a salmon-colored precipitate in or around the colonies. The appearance of this color indicates esterase activity.
Visualizations
The following diagrams illustrate the enzymatic reaction and a general workflow for a chromogenic assay.
References
The Principle of 6-Chloro-3-indoxyl Caprylate in Chromogenic Detection: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-3-indoxyl caprylate is a specialized chromogenic substrate employed in microbiology and biotechnology for the detection of esterase activity. Its primary application lies in the differentiation and identification of microorganisms, most notably in the detection of Salmonella species. This technical guide provides an in-depth exploration of the core principles underlying its detection mechanism, supported by experimental protocols and data presentation.
The fundamental principle of this compound relies on the enzymatic hydrolysis of the caprylate ester bond by microbial esterases. This cleavage event initiates a cascade that results in the formation of a distinctly colored, insoluble precipitate, allowing for direct visual identification of esterase-positive colonies on solid media.
Core Detection Principle
The detection mechanism of this compound is a two-step process initiated by the target enzyme, an esterase.
-
Enzymatic Hydrolysis: In the presence of an esterase, the caprylate group is cleaved from the 6-Chloro-3-indoxyl molecule. This enzymatic reaction releases the colorless and soluble 6-chloro-3-indoxyl intermediate.
-
Oxidative Dimerization: The liberated 6-chloro-3-indoxyl is unstable and, in the presence of atmospheric oxygen, undergoes spontaneous oxidative dimerization. This reaction forms 6,6'-dichloro-indigo, a highly colored and water-insoluble indigo (B80030) dye. The resulting precipitate imparts a characteristic rose or salmon-pink color to the microbial colonies that are producing the esterase.
This localized color formation provides a clear and easily interpretable signal for the presence of esterase activity.
Quantitative Data Presentation
| Performance Metric | Direct Plating (SCM) | After Enrichment (SCM) | Direct Plating (DCLS Agar) | After Enrichment (DCLS Agar) |
| Sensitivity | 34.1%[1][2][3] | 100%[1][2][3] | 22.7%[1][2][3] | 81.8%[1][2][3] |
| Specificity | 98.5%[1][2][3] | 95.8%[1][2][3] | 82.5%[1][2][3] | 72.8%[1][2][3] |
Experimental Protocols
Protocol 1: Preparation of Chromogenic Agar (B569324) for Bacterial Detection
This protocol details the preparation of a selective chromogenic agar medium for the detection of esterase-producing bacteria, such as Salmonella.
Materials:
-
Basal agar medium (e.g., Salmonella Chromogenic Agar Base)
-
This compound
-
Selective supplements (as required for the target microorganism)
-
Sterile distilled water
-
Autoclave
-
Sterile Petri dishes
-
Water bath
Procedure:
-
Medium Preparation: Suspend the basal agar medium in sterile distilled water according to the manufacturer's instructions.
-
Sterilization: Autoclave the medium at 121°C for 15 minutes.
-
Cooling: Cool the sterilized medium to 45-50°C in a water bath.
-
Substrate Addition: Aseptically add a sterile solution of this compound to the molten agar to achieve the desired final concentration. The optimal concentration may vary depending on the specific application and should be determined empirically.
-
Supplement Addition: If required, add any selective supplements at this stage.
-
Pouring: Mix the medium gently but thoroughly and pour approximately 20-25 mL into each sterile Petri dish.
-
Solidification and Storage: Allow the plates to solidify at room temperature. Once solidified, store the plates in the dark at 2-8°C until use.
Protocol 2: Inoculation and Incubation for Qualitative Analysis
Materials:
-
Prepared chromogenic agar plates
-
Bacterial sample (e.g., pure culture, enriched sample)
-
Sterile inoculating loop or spreader
-
Incubator
Procedure:
-
Inoculation: Using a sterile inoculating loop or spreader, streak the bacterial sample onto the surface of the chromogenic agar plate to obtain isolated colonies.
-
Incubation: Incubate the plates under conditions appropriate for the target microorganism (e.g., 37°C for 24-48 hours for Salmonella).
-
Interpretation of Results: Observe the plates for the growth of colonies. Esterase-positive colonies will appear as a distinct rose or salmon-pink color due to the precipitation of 6,6'-dichloro-indigo. The intensity of the color may vary depending on the level of enzymatic activity.
Conclusion
This compound serves as a highly effective chromogenic substrate for the detection of esterase activity. Its principle of action, based on enzymatic hydrolysis followed by oxidative dimerization, provides a clear and visually interpretable endpoint. This makes it a valuable tool in clinical diagnostics and food microbiology for the rapid and accurate identification of key pathogens. While quantitative kinetic data for this specific substrate remains an area for further investigation, the performance of related compounds in chromogenic media underscores the robustness and utility of this detection methodology.
References
An In-depth Technical Guide to 6-Chloro-3-indoxyl caprylate: Principles, Applications, and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-3-indoxyl caprylate is a specialized chromogenic substrate primarily employed for the detection of C8 esterase activity. Its principal application lies in the field of microbiology, where it serves as a crucial component in selective culture media for the identification of pathogenic bacteria, most notably Salmonella species. This technical guide provides a comprehensive overview of the core principles governing the use of this compound, detailed experimental protocols for its application, and a summary of its physicochemical properties. The content herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this substrate in their work.
Introduction
The rapid and accurate identification of microorganisms is paramount in clinical diagnostics, food safety, and pharmaceutical research. Chromogenic substrates have emerged as powerful tools in this endeavor, enabling visual differentiation of microbial colonies based on their enzymatic activity. This compound is one such substrate, designed to detect the activity of caprylate esterases (C8 esterases), enzymes that hydrolyze the ester bond of caprylic acid esters. The liberation of the indoxyl moiety upon enzymatic cleavage initiates a cascade of reactions culminating in the formation of a distinctly colored, insoluble precipitate, thereby providing a clear visual indicator of enzymatic activity.
Principle of Action
The utility of this compound as a chromogenic substrate is rooted in a two-step enzymatic and chemical reaction pathway.
-
Enzymatic Hydrolysis: In the presence of a C8 esterase, the caprylate ester bond of the substrate is cleaved. This enzymatic hydrolysis releases the caprylate moiety and the unstable 6-chloro-3-indoxyl intermediate.
-
Oxidative Dimerization: The liberated 6-chloro-3-indoxyl is highly reactive and, in the presence of oxygen, undergoes spontaneous oxidative dimerization. This reaction results in the formation of 5,5'-dichloro-indigo, a water-insoluble precipitate that imparts a distinct rose-to-salmon color to the microbial colonies or the surrounding medium.
The intensity of the color produced is directly proportional to the level of C8 esterase activity, allowing for both qualitative and semi-quantitative assessment.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its proper handling, storage, and use in experimental protocols.
| Property | Value |
| CAS Number | 159954-35-5 |
| Molecular Formula | C₁₆H₂₀ClNO₂ |
| Molecular Weight | 293.79 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in organic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO). Limited solubility in water. |
| Storage | Store at -20°C, protected from light and moisture. |
Applications in Research and Development
The primary application of this compound is in the formulation of chromogenic culture media for the selective identification of microorganisms possessing C8 esterase activity.
Microbiological Detection of Salmonella
A significant application of this substrate is in the development of selective and differential agar (B569324) for the presumptive identification of Salmonella species. Many Salmonella serovars exhibit C8 esterase activity. When incorporated into a culture medium, this compound allows for the visual differentiation of Salmonella colonies, which appear as rose-to-salmon colored due to the hydrolysis of the substrate. This facilitates their distinction from other enteric bacteria that may be present in a sample.
Experimental Protocols
The following sections provide detailed methodologies for the preparation of stock solutions and the application of this compound in a qualitative plate assay.
Preparation of Stock Solution
Due to its limited aqueous solubility, a stock solution of this compound must be prepared in an appropriate organic solvent.
Materials:
-
This compound powder
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Sterile, light-protecting microcentrifuge tubes or vials
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.
-
Add the appropriate volume of DMF or DMSO to achieve the desired stock concentration (e.g., 20 mg/mL).
-
Vortex the solution until the powder is completely dissolved. Gentle warming may be applied if necessary.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the sterile stock solution into smaller, single-use volumes in light-protecting tubes.
-
Store the aliquots at -20°C until use.
Qualitative Plate Assay for Microbial Screening
This protocol describes the preparation of a chromogenic agar medium for screening microorganisms for C8 esterase activity.
Materials:
-
Nutrient agar or other suitable basal medium
-
This compound stock solution (e.g., 20 mg/mL in DMF)
-
Sterile petri dishes
-
Microbial cultures for screening
Procedure:
-
Prepare the nutrient agar medium according to the manufacturer's instructions and sterilize by autoclaving.
-
Cool the molten agar to approximately 50-55°C in a water bath.
-
Aseptically add the this compound stock solution to the molten agar to a final concentration typically in the range of 50-100 µg/mL. Mix thoroughly but gently to avoid the formation of bubbles.
-
Pour the chromogenic agar into sterile petri dishes and allow it to solidify.
-
Inoculate the plates with the microbial cultures to be screened using a standard streaking technique.
-
Incubate the plates under conditions appropriate for the growth of the microorganisms (e.g., 37°C for 18-24 hours for Salmonella).
-
Observe the plates for the development of a rose-to-salmon color in and around the microbial colonies. The appearance of this color indicates the presence of C8 esterase activity.
Quantitative Data
The following table provides a template for the presentation of such data:
| Enzyme | Substrate | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) | Optimal pH | Optimal Temperature (°C) |
| [Name of C8 Esterase] | This compound | [To be determined] | [To be determined] | [To be determined] | [To be determined] |
Visualizations
Signaling Pathway and Reaction Mechanism
The following diagram illustrates the enzymatic hydrolysis of this compound and the subsequent oxidative dimerization to form the colored precipitate.
Experimental Workflow
The diagram below outlines the experimental workflow for the detection of Salmonella using a chromogenic agar containing this compound.
Conclusion
This compound is a valuable tool for the detection of C8 esterase activity, with its most prominent application in the field of diagnostic microbiology. Its ability to produce a distinct and localized color change upon enzymatic hydrolysis makes it an effective indicator for the presumptive identification of key pathogens like Salmonella. While quantitative data on its enzymatic kinetics is sparse, the qualitative and semi-quantitative applications are well-established. The protocols and diagrams provided in this guide offer a solid foundation for researchers and scientists to incorporate this chromogenic substrate into their experimental workflows. Further research into the quantitative aspects of its enzymatic hydrolysis could broaden its applications in enzyme characterization and inhibitor screening.
6-Chloro-3-indoxyl Caprylate: An In-Depth Technical Guide to Enzyme Substrate Specificity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-Chloro-3-indoxyl caprylate, a chromogenic substrate utilized for the detection of esterase activity. The document details the substrate's mechanism of action, its specificity towards certain enzymes, and its primary applications, particularly in the field of microbiology. While specific quantitative kinetic data for this substrate is limited in publicly available literature, this guide offers a generalized experimental protocol for its use in enzyme assays, along with information on safety and handling. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work.
Introduction
This compound is a synthetic chromogenic substrate designed to detect the enzymatic activity of esterases. Esterases are a broad class of hydrolase enzymes that cleave ester bonds. The caprylate (octanoate) moiety of the substrate makes it particularly useful for detecting enzymes with a preference for medium-chain fatty acid esters, often referred to as C8 esterase activity.
The core principle of this and other indoxyl-based substrates lies in the enzymatic release of a substituted indoxyl molecule. This liberated indoxyl then undergoes rapid oxidation and dimerization in the presence of oxygen to form a water-insoluble, colored precipitate. This localized color formation provides a distinct visual signal indicating the presence of enzymatic activity. This property is widely exploited in various screening assays, particularly in microbiology for the differentiation of bacterial colonies.
Mechanism of Action
The enzymatic detection using this compound is a two-step process:
-
Enzymatic Hydrolysis: An esterase enzyme recognizes and cleaves the ester bond between the 6-chloro-indoxyl core and the caprylate group. This reaction releases caprylic acid and 6-chloro-3-indoxyl.
-
Oxidative Dimerization: The liberated 6-chloro-3-indoxyl is unstable and, in the presence of atmospheric oxygen, undergoes spontaneous oxidative dimerization. This process results in the formation of 5,5'-dichloro-indigo, a vibrant and insoluble rose-colored precipitate.[1] The localized deposition of this dye at the site of enzymatic activity allows for clear visual identification.
Figure 1: Reaction pathway of this compound hydrolysis.
Enzyme Substrate Specificity
This compound is a substrate for a range of esterases (EC 3.1.1.x) and some lipases (EC 3.1.1.3) that exhibit activity towards C8 esters. The specificity is primarily determined by the caprylate group.
It is important to distinguish between esterases and lipases. While both can hydrolyze ester bonds, esterases typically act on soluble, short-chain esters, whereas lipases are more active at the interface of emulsified, long-chain triglycerides. This compound, being sparingly soluble in water, can be acted upon by both classes of enzymes, though the efficiency may vary.
Table 1: General Enzyme Specificity
| Enzyme Class | Specificity | Notes |
| Esterases | High | Particularly those with a preference for C8 substrates. |
| Lipases | Variable | Activity depends on the specific lipase (B570770) and assay conditions. |
| Other Hydrolases | Low to None | The ester linkage is specific to esterases and lipases. |
Applications
The primary application of this compound is in microbiological diagnostic media . It is incorporated into chromogenic agars for the presumptive identification of pathogenic bacteria based on their esterase activity.
-
Detection of Salmonella spp.: Chromogenic agars containing a C8 ester substrate are used for the differentiation of Salmonella, which typically produce esterases that cleave the substrate, resulting in colored colonies.[3][4][5][6][7]
-
Differentiation of Enterobacteriaceae: The esterase profiles of different species within the Enterobacteriaceae family can be used as a tool for their characterization.[8][9] Studies have shown distinct esterase patterns in Klebsiella pneumoniae, Klebsiella oxytoca, Enterobacter aerogenes, and Enterobacter gergoviae.[8]
Beyond microbiology, this substrate has potential applications in:
-
Enzyme screening assays: For the discovery and characterization of novel esterases and lipases.
-
Drug development: To assess the activity of esterase-dependent prodrugs.
-
Histochemistry: For the localization of esterase activity in tissue samples.
Experimental Protocols
The following are generalized protocols for the use of this compound. It is crucial to optimize these protocols for the specific enzyme and experimental conditions.
Preparation of Chromogenic Agar (B569324) Plates
This protocol is intended for the detection of esterase activity in microorganisms.
Materials:
-
Base agar medium (e.g., Nutrient Agar, Tryptic Soy Agar)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent
-
Sterile Petri dishes
Procedure:
-
Prepare the base agar medium according to the manufacturer's instructions and autoclave.
-
Allow the autoclaved medium to cool to approximately 50-55°C in a water bath.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10-20 mg/mL. The substrate is sparingly soluble in water.
-
Aseptically add the substrate stock solution to the molten agar to a final concentration typically ranging from 20 to 100 µg/mL. Mix thoroughly but gently to avoid introducing air bubbles.
-
Pour the supplemented agar into sterile Petri dishes and allow them to solidify.
-
The plates are now ready for inoculation with the microbial samples.
-
Incubate the plates under appropriate conditions for the target microorganisms (e.g., 37°C for 24-48 hours).
-
Observe for the development of rose-colored colonies, indicating esterase activity.
Figure 2: Workflow for preparing chromogenic agar plates.
Quantitative Enzyme Assay in Solution
This protocol provides a framework for measuring esterase activity in a liquid format. Due to the formation of an insoluble product, this assay is best performed as an endpoint or pseudo-kinetic measurement. For true kinetic analysis, a solubilization step would be required, or a different, soluble substrate should be considered.
Materials:
-
Purified enzyme or cell lysate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a working solution of the enzyme in the assay buffer.
-
Prepare a series of dilutions of the this compound substrate in the assay buffer. It is important to keep the final DMSO concentration low (typically <1%) to avoid enzyme inhibition.
-
In a 96-well microplate, add the enzyme solution to each well.
-
To initiate the reaction, add the substrate solution to the wells. The final volume should be consistent across all wells.
-
Incubate the plate at the optimal temperature for the enzyme for a fixed period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a denaturant or by placing on ice).
-
Measure the absorbance of the rose-colored precipitate at a wavelength of approximately 540-550 nm. A secondary wavelength may be used for background correction.
-
A no-enzyme control should be included to account for any non-enzymatic hydrolysis of the substrate.
-
Enzyme activity can be expressed as the change in absorbance per unit time per amount of enzyme.
Note on Quantification: Direct quantification can be challenging due to the particulate nature of the product. For more accurate quantification, the indigo (B80030) dye can be reduced to its soluble leuco form, as has been described for other indoxyl-based substrates.[9] This, however, adds complexity to the assay.
Data Presentation
As specific kinetic data for this compound is not widely published, the following table serves as a template for researchers to populate with their own experimental data.
Table 2: Template for Quantitative Enzyme Kinetic Data
| Enzyme Source | Substrate Concentration Range (µM) | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Assay Conditions (Buffer, pH, Temp) |
| Example: Purified Esterase X | 1 - 100 | Data to be determined | Data to be determined | Data to be determined | 50 mM Tris-HCl, pH 7.5, 37°C |
| Example: Bacterial Lysate Y | 1 - 100 | Apparent Km to be determined | Vmax to be determined | N/A | 50 mM Phosphate, pH 7.0, 30°C |
Safety and Handling
Hazard Identification:
-
This compound is not classified as a hazardous substance according to GHS.[10] However, good laboratory practices should always be followed.
Handling and Storage:
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[10]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. Recommended storage temperature is typically 2-8°C.[10]
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable tool for the detection of C8 esterase activity, with significant applications in clinical and food microbiology. Its mechanism of action, which results in the formation of a distinct rose-colored precipitate, allows for straightforward visual identification of enzymatic activity. While the lack of extensive quantitative kinetic data in the public domain necessitates in-house validation and optimization of assays, the generalized protocols provided in this guide offer a solid starting point for researchers. With careful consideration of its properties and appropriate experimental design, this compound can be a powerful substrate in a variety of research and diagnostic settings.
References
- 1. Glycosynth - - News [glycosynth.co.uk]
- 2. goldbio.com [goldbio.com]
- 3. A Novel Chromogenic Ester Agar Medium for Detection of Salmonellae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neogen develops chromogenic media for Salmonella [foodnavigator.com]
- 5. Harlequin® Chromogenic Agar for Salmonella Esterase (CASE) [neogen.com]
- 6. Harlequin® Modified Chromogenic Agar for Salmonella Esterase [neogen.com]
- 7. chromagar.com [chromagar.com]
- 8. [Distinctive profiles of esterases from Klebsiella pneumoniae, K. oxytoca, Enterobacter aerogenes and E. gergovia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of enterobacteria by esterase specific-activity profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound - Safety Data Sheet [chemicalbook.com]
A Technical Guide to the Solubility of 6-Chloro-3-indoxyl caprylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 6-Chloro-3-indoxyl caprylate. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing detailed experimental protocols for researchers to determine the solubility of this compound in various solvents. It also includes a framework for data presentation and visualizations to aid in understanding the experimental workflow and the compound's mechanism of action as a chromogenic substrate.
Introduction to this compound
This compound is a chromogenic substrate used for the detection of esterase activity. Upon enzymatic cleavage of the caprylate ester by an esterase, it releases 6-chloro-3-indoxyl, which then undergoes oxidation to form a colored indigo (B80030) dye. This property makes it a valuable tool in microbiology and enzyme assays for identifying organisms or quantifying enzyme activity. Understanding its solubility is crucial for preparing stock solutions, designing effective assay conditions, and ensuring reproducible experimental results.
Solubility Data
Table 1: Experimental Solubility of this compound
| Solvent | Temperature (°C) | Quantitative Solubility (mg/mL) | Qualitative Observation (e.g., Soluble, Sparingly Soluble, Insoluble) |
| Water | 25 | ||
| Ethanol | 25 | ||
| Methanol | 25 | ||
| Dimethyl Sulfoxide (DMSO) | 25 | ||
| Dimethylformamide (DMF) | 25 | ||
| Acetone | 25 | ||
| Chloroform | 25 | ||
| Ethyl Acetate | 25 |
Experimental Protocols for Solubility Determination
The following protocols provide methodologies for both qualitative and quantitative determination of solubility.
Qualitative Solubility Determination
This method provides a rapid assessment of solubility in various solvents.
Materials:
-
This compound
-
Small test tubes or vials
-
A selection of solvents (e.g., water, ethanol, DMSO, etc.)
-
Vortex mixer
-
Spatula
Procedure:
-
Add approximately 1-2 mg of this compound to a clean, dry test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Vortex the tube vigorously for 30-60 seconds.
-
Visually inspect the solution against a dark background.
-
Observation:
-
Soluble: The solid completely dissolves, and the solution is clear.
-
Sparingly Soluble: A portion of the solid dissolves, but some undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
Record the observations in a table similar to Table 1.
Quantitative Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of the compound in a specific solvent at a given temperature.
Materials:
-
This compound
-
Scintillation vials or flasks with screw caps
-
A selection of solvents
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Add an excess amount of this compound to a flask (enough to ensure that undissolved solid will remain).
-
Add a known volume of the desired solvent to the flask.
-
Seal the flask and place it in a temperature-controlled orbital shaker.
-
Shake the flask at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After shaking, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Calculate the original concentration in the saturated solution, which represents the quantitative solubility.
-
Repeat the experiment at least three times to ensure reproducibility.
Visualizations
The following diagrams illustrate the experimental workflow for solubility determination and the mechanism of action of this compound.
Caption: Experimental workflow for quantitative solubility determination.
Caption: Mechanism of color formation from this compound.
Navigating the Safety and Handling of 6-Chloro-3-indoxyl Caprylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Chemical and Physical Properties
6-Chloro-3-indoxyl caprylate is a chromogenic substrate used for the detection of esterase activity. The following table summarizes its key chemical and physical properties. Data for the closely related 5-Bromo-6-chloro-3-indoxyl caprylate is included for comparison, given the limited specific data for the target compound.
| Property | This compound | 5-Bromo-6-chloro-3-indoxyl caprylate |
| CAS Number | 159954-35-5[1][2][3][4][5] | 209347-94-4[6] |
| Molecular Formula | C₁₆H₂₀ClNO₂[1][3] | C₁₆H₁₉BrClNO₂[6][7] |
| Molecular Weight | 293.79 g/mol [5] | 372.69 g/mol [6][7] |
| Appearance | Not explicitly stated; likely a solid. | Off-white to grey powder[6] |
| Solubility | Not explicitly stated. | Insoluble in water; Soluble in acetone.[6] |
| Storage | Store at -20°C.[8][9] | Store at -20°C.[6] |
Hazard Identification and Safety Precautions
Based on data for analogous compounds, this compound should be handled with care in a laboratory environment. The primary hazards are likely to be skin, eye, and respiratory tract irritation.
GHS Hazard Classification (Presumed based on related compounds):
While not officially classified, based on data for similar molecules, it may cause skin irritation, serious eye irritation, and respiratory irritation.[10]
Personal Protective Equipment (PPE):
A comprehensive approach to personal protection is crucial when handling this compound.
| PPE Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards.[6] | To prevent eye contact which may cause irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use and use proper glove removal technique.[6] | To prevent skin contact which may cause irritation. |
| Respiratory Protection | Use in a well-ventilated area. If dusts are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[11] | To prevent inhalation which may cause respiratory tract irritation.[11] |
| Body Protection | Laboratory coat. | To protect personal clothing and skin from contamination. |
First Aid Measures
In the event of exposure, the following first aid measures, based on information for related indoxyl compounds, should be taken:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[5][12] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[5][12] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6][12] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][6][12] |
Handling and Storage
Proper handling and storage are essential to maintain the integrity of this compound and ensure laboratory safety.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid the formation of dust and aerosols.[11] Avoid contact with skin, eyes, and clothing.[13] Do not eat, drink, or smoke when using this product.[14] Always wash hands thoroughly after handling.[14]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[11] The recommended storage temperature is -20°C.[8][9] Protect from light.[8][9]
Accidental Release and Disposal
Accidental Release:
In the event of a spill, ventilate the area and wear appropriate personal protective equipment.[15] For solid spills, carefully sweep or vacuum up the material and place it into a suitable, labeled container for disposal.[14] Avoid generating dust.[13] For liquid spills, absorb with an inert material and place in a suitable container for disposal.
Disposal:
Dispose of waste in accordance with local, state, and federal regulations. This material may be classified as hazardous waste. Do not allow it to enter drains or waterways.[6] Contaminated packaging should be disposed of in the same manner as the product.
Experimental Protocols and Applications
This compound is primarily used as a chromogenic substrate for the detection of esterases. The enzymatic hydrolysis of the caprylate ester releases 6-chloro-3-indoxyl, which then undergoes oxidative dimerization to form a colored, insoluble precipitate.
General Principle of Detection:
The enzymatic reaction is a two-step process. First, an esterase cleaves the ester bond of the this compound. The resulting 6-chloro-indoxyl is then oxidized by atmospheric oxygen, leading to the formation of a dimer which is a colored precipitate. A similar mechanism is observed with 5-Bromo-6-chloro-1H-indol-3-yl palmitate, which forms a magenta precipitate.[16]
Figure 1. Enzymatic hydrolysis of this compound.
Workflow for Chromogenic Assay:
The following diagram illustrates a general workflow for using this compound in a chromogenic assay, for example, in screening bacterial colonies for esterase activity.
Figure 2. Workflow for a typical chromogenic assay.
Logical Relationship for Safe Handling
The safe handling of this compound is predicated on a hierarchy of controls, from understanding the substance's properties to implementing appropriate safety measures.
Figure 3. Logical relationship for ensuring the safe handling of this compound.
References
- 1. CAS NO. 159954-35-5 | this compound | C16H20ClNO2 [localpharmaguide.com]
- 2. This compound CAS#: 159954-35-5 [m.chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. This compound | 159954-35-5 [m.chemicalbook.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. goldbio.com [goldbio.com]
- 7. 5-Bromo-6-chloro-3-indoxyl caprylate, Patent WO 2022/038120 [cymitquimica.com]
- 8. goldbio.com [goldbio.com]
- 9. goldbio.com [goldbio.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. 6-Chloro-3-indoxyl butyrate | CAS#:159954-34-4 | Chemsrc [chemsrc.com]
- 12. targetmol.com [targetmol.com]
- 13. fishersci.com [fishersci.com]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 16. benchchem.com [benchchem.com]
6-Chloro-3-indoxyl caprylate CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-3-indoxyl caprylate is a chromogenic substrate meticulously designed for the sensitive detection of esterase activity. This synthetic molecule is a cornerstone in various microbiological and biochemical applications, enabling the visual identification of microorganisms and the quantification of enzymatic activity. Upon enzymatic cleavage by esterases, this compound releases 6-chloro-3-indoxyl, which subsequently undergoes oxidative dimerization to form a distinctively colored, insoluble precipitate. This guide provides a comprehensive overview of its chemical properties, mechanism of action, and detailed protocols for its application.
Core Properties
Molecular Formula: C₁₆H₂₀ClNO₂
Molecular Weight: 293.80 g/mol [1]
This section summarizes the key physicochemical properties of this compound, providing a foundational understanding for its use in experimental settings.
| Property | Value | Reference |
| CAS Number | 159954-35-5 | [1][2] |
| Molecular Formula | C₁₆H₂₀ClNO₂ | |
| Molecular Weight | 293.80 g/mol | [1] |
| Synonyms | 6-Chloro-1H-indol-3-yl octanoate, Rose caprylate | [3] |
| Appearance | White to off-white crystalline powder | |
| Storage | Store at -20°C, protect from light | [4] |
Mechanism of Action: Enzymatic Cleavage and Chromogen Formation
The utility of this compound as a chromogenic substrate is rooted in a two-step reaction mechanism. This process provides a visual endpoint for the detection of esterase activity.
-
Enzymatic Hydrolysis: The process is initiated when an esterase enzyme recognizes and cleaves the ester bond of the this compound molecule. This hydrolysis reaction yields two products: caprylic acid (octanoic acid) and the unstable intermediate, 6-chloro-3-indoxyl.
-
Oxidative Dimerization: In the presence of oxygen, the liberated 6-chloro-3-indoxyl molecules undergo spontaneous oxidative dimerization. This reaction forms 6,6'-dichloro-indigo, a water-insoluble precipitate with a characteristic rose or salmon color. The intensity of the color produced is directly proportional to the level of esterase activity.
Caption: Enzymatic cleavage and color formation pathway.
Applications in Research and Development
This compound is a versatile tool for the detection of esterase activity across various scientific disciplines.
-
Microbiology: It is primarily used in selective and differential culture media for the identification of bacteria that produce esterases. For instance, it can aid in the differentiation of certain pathogenic species, such as Salmonella, which exhibit esterase activity.
-
Enzyme Assays: The substrate can be employed to quantify the activity of purified or crude esterase preparations. The colorimetric nature of the assay allows for spectrophotometric measurement of the reaction progress.
-
Histochemistry: In tissue sections, this compound can be used to localize esterase activity, providing insights into cellular function and distribution of these enzymes.
Experimental Protocols
The following protocols provide a general framework for the use of this compound in microbiological applications. Optimization may be required for specific bacterial strains or experimental conditions.
Preparation of Stock Solution
A stock solution of this compound should be prepared in an appropriate organic solvent due to its limited aqueous solubility.
| Parameter | Recommendation |
| Solvent | N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) |
| Concentration | 20 mg/mL |
| Storage | Store at -20°C in a light-protected container. |
Protocol for Detection of Esterase Activity in Agar (B569324) Plates
This protocol describes the incorporation of this compound into a solid growth medium for the detection of esterase-producing colonies.
Caption: Experimental workflow for agar plate assay.
Methodology:
-
Medium Preparation: Prepare the desired bacteriological agar medium according to the manufacturer's instructions and sterilize by autoclaving.
-
Cooling: Allow the autoclaved medium to cool to approximately 50-55°C in a water bath.
-
Substrate Addition: Aseptically add the this compound stock solution to the molten agar to achieve a final concentration typically in the range of 20-40 µg/mL. Swirl the flask gently to ensure thorough mixing without introducing air bubbles.
-
Pouring Plates: Dispense the supplemented agar into sterile petri dishes and allow them to solidify at room temperature.
-
Inoculation: Streak or spread the microbial sample onto the surface of the agar plates.
-
Incubation: Incubate the plates under the optimal conditions (temperature and duration) for the growth of the target microorganism.
-
Observation: Following incubation, examine the plates for the presence of colonies exhibiting a rose or salmon-pink coloration, indicative of esterase activity.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the manufacturer.[5][6][7]
References
An In-depth Technical Guide to 6-Chloro-3-indoxyl Caprylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-3-indoxyl caprylate is a chromogenic substrate utilized in the detection of esterase activity, particularly C8 esterase. While specific literature on this compound is limited, its discovery and applications are rooted in the broader history of indoxyl-based chromogenic substrates. This guide provides a comprehensive overview of this compound, with data and protocols extrapolated from closely related analogs, primarily 5-Bromo-6-chloro-3-indoxyl caprylate. The information herein is intended to serve as a foundational resource for researchers employing this and similar substrates in microbiological, biochemical, and diagnostic applications.
Introduction: A Legacy of Colorimetric Detection
The development of chromogenic substrates revolutionized microbiology and enzyme kinetics by providing a visual means of detecting specific enzymatic activities. The journey began with the use of lactose (B1674315) analogs in the mid-20th century to identify bacterial mutants. This concept evolved with the introduction of indoxyl-based substrates, which, upon enzymatic cleavage and subsequent oxidation, produce vibrant, insoluble dyes.
While the precise discovery date of this compound is not well-documented, it belongs to a class of halogenated indoxyl esters developed for enhanced specificity and colorimetric properties. These compounds are pivotal in creating selective culture media for the identification of microorganisms based on their unique enzyme profiles. For instance, the related compound, 5-Bromo-6-chloro-3-indoxyl caprylate, is a key component in chromogenic agars for the detection of Salmonella species, which exhibit caprylate esterase activity.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its function as a substrate, influencing its solubility, stability, and interaction with target enzymes. Due to the scarcity of direct data, the following table presents properties extrapolated from its close analog, 5-Bromo-6-chloro-3-indoxyl caprylate, and other halogenated indoxyl derivatives.
| Property | Value (Extrapolated) | Reference Compound(s) |
| Molecular Formula | C₁₆H₂₀ClNO₂ | 5-Bromo-6-chloro-3-indolyl caprylate |
| Molecular Weight | 297.78 g/mol | 5-Bromo-6-chloro-3-indolyl caprylate |
| Appearance | White to off-white crystalline powder | Halogenated indoxyl derivatives |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) | Indoxyl esters |
| Storage | Store at -20°C, protect from light | Halogenated indoxyl derivatives |
Synthesis of this compound
A probable synthetic route for this compound involves the esterification of 6-chloroindoxyl with capryloyl chloride. This can be achieved through methods such as the Fischer-Speier esterification or the Yamaguchi esterification for higher yields under milder conditions. The following diagram illustrates a proposed synthetic workflow.
Mechanism of Action: The Chromogenic Reaction
The utility of this compound lies in its enzymatic cleavage by esterases. The enzyme hydrolyzes the ester bond, releasing 6-chloroindoxyl. In the presence of oxygen, two molecules of 6-chloroindoxyl undergo oxidative dimerization to form an insoluble, colored precipitate, 6,6'-dichloro-indigo. The intensity of the color is proportional to the enzymatic activity.
Applications in Research and Diagnostics
Given its function as an esterase substrate, this compound is primarily used in:
-
Microbiology: As a component of chromogenic agar (B569324) media for the presumptive identification of bacteria possessing C8 esterase activity, such as certain species of Salmonella.
-
Enzyme Assays: For the qualitative and quantitative determination of esterase activity in various biological samples.
-
Drug Discovery: In screening for inhibitors or activators of specific esterases.
Experimental Protocols
The following are generalized protocols that can be adapted for the use of this compound.
Qualitative Detection of Esterase Activity in Microorganisms
-
Prepare Chromogenic Agar:
-
Prepare a suitable basal agar medium (e.g., Nutrient Agar, Tryptic Soy Agar).
-
Autoclave and cool to 45-50°C.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide) at a concentration of 20 mg/mL.
-
Aseptically add the substrate stock solution to the molten agar to a final concentration of 0.1-0.5 mg/mL. Mix well and pour into sterile Petri dishes.
-
-
Inoculation and Incubation:
-
Streak the test microorganism onto the surface of the chromogenic agar.
-
Incubate under appropriate conditions (e.g., 35-37°C for 18-24 hours).
-
-
Interpretation:
-
Observe the color of the colonies. Colonies of microorganisms producing C8 esterase will appear as a distinct color (typically a shade of salmon-pink to red) due to the formation of 6,6'-dichloro-indigo.
-
Quantitative Spectrophotometric Assay of Esterase Activity
This protocol is adapted from general procedures for indoxyl-based substrates and may require optimization.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10-20 mM.
-
Enzyme Solution: Prepare a dilution series of the esterase-containing sample in the assay buffer.
-
-
Assay Procedure:
-
To a microplate well, add 180 µL of assay buffer.
-
Add 10 µL of the enzyme solution.
-
Initiate the reaction by adding 10 µL of the substrate stock solution.
-
Incubate at a controlled temperature (e.g., 37°C).
-
Measure the absorbance at a wavelength corresponding to the colored product (e.g., around 540 nm) at regular intervals.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time).
-
The enzymatic activity can be quantified by comparing the reaction rates to a standard curve or by using the molar extinction coefficient of the final colored product (which would need to be determined experimentally).
-
Methodological & Application
Application Notes and Protocols for Bacterial Detection using 6-Chloro-3-indoxyl Caprylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The timely and accurate detection of bacterial contamination is a cornerstone of microbiology, with critical applications in clinical diagnostics, food safety, and pharmaceutical quality control. Chromogenic substrates have emerged as powerful tools for the rapid identification of specific microorganisms. This document provides detailed application notes and protocols for the use of 6-Chloro-3-indoxyl caprylate, a chromogenic substrate designed for the detection of bacteria possessing esterase activity.
The fundamental principle of this detection method lies in the enzymatic hydrolysis of the colorless this compound substrate. Bacteria that produce caprylate esterase cleave the ester bond of the substrate. This cleavage releases 6-chloro-3-indoxyl, a molecule that, in the presence of oxygen, undergoes oxidative dimerization to form an insoluble, colored precipitate. The resulting colored colonies, typically salmon-pink, allow for the straightforward visual identification of target bacteria on a solid medium.
Signaling Pathway and Mechanism of Action
The detection of bacterial esterase activity using this compound involves a two-step reaction pathway. Initially, the bacterial esterase hydrolyzes the caprylate ester bond of the substrate. The subsequent step is a spontaneous oxidation and dimerization of the liberated indoxyl derivative, which results in the formation of a distinctly colored precipitate.
Caption: Enzymatic conversion of this compound to a colored precipitate.
Quantitative Data Summary
| Medium | Condition | Sensitivity (%) | Specificity (%) | Reference |
| Salmonella Chromogenic Medium (SCM) | Direct Plating | 34.1 | 98.5 | [1] |
| Salmonella Chromogenic Medium (SCM) | After Enrichment | 100 | 95.8 | [1] |
| DCLS Agar (B569324) | Direct Plating | 22.7 | 82.5 | [1] |
| DCLS Agar | After Enrichment | 81.8 | 72.8 | [1] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
A concentrated stock solution of the chromogenic substrate is prepared for subsequent addition to the basal growth medium.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO) or N,N-Dimethylformamide (DMF)
-
Sterile, light-protected microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
In a sterile, light-protected container, weigh out the desired amount of this compound powder. For a 100 mg/mL stock solution, weigh 100 mg of the powder.
-
Add the appropriate volume of DMSO or DMF to achieve the desired concentration. For a 100 mg/mL stock, add 1 mL of the solvent.
-
Vortex the mixture vigorously for 1-2 minutes, or until the powder is completely dissolved.
-
If complete dissolution is not achieved, sonicate the solution in a water bath for 5-10 minutes.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile, light-protected tubes.
-
Store the aliquots at -20°C until use. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Chromogenic Agar Plates
This protocol describes the preparation of a solid growth medium incorporating this compound for the detection of esterase-producing bacteria.
Materials:
-
Basal medium components (e.g., Tryptone, Soy Peptone, Sodium Chloride, Agar)
-
Distilled or deionized water
-
Autoclave
-
Sterile Petri dishes
-
Water bath
-
Prepared stock solution of this compound (from Protocol 1)
Procedure:
-
Prepare the Basal Medium:
-
Combine the following components in a sterile flask or bottle (for 1 liter of medium):
-
Tryptone: 15 g
-
Soy Peptone: 5 g
-
Sodium Chloride: 5 g
-
Agar: 15 g
-
-
Add distilled or deionized water to a final volume of 1 liter.
-
Mix thoroughly to suspend the components.
-
-
Sterilization:
-
Autoclave the basal medium at 121°C for 15 minutes.
-
-
Cooling and Substrate Addition:
-
After autoclaving, cool the medium to 45-50°C in a water bath.
-
Aseptically add the this compound stock solution to the cooled medium to achieve the desired final concentration (typically in the range of 0.1 to 0.5 g/L). For example, to achieve a final concentration of 0.2 g/L, add 2 mL of a 100 mg/mL stock solution to 1 liter of medium.
-
Mix the medium gently but thoroughly to ensure even distribution of the substrate. Avoid introducing air bubbles.
-
-
Pouring the Plates:
-
Pour approximately 20-25 mL of the chromogenic agar into each sterile Petri dish.
-
Allow the plates to solidify at room temperature.
-
-
Storage:
-
Store the prepared plates in the dark at 2-8°C. The plates should be used within a few weeks of preparation for optimal performance.
-
Protocol 3: Bacterial Inoculation and Incubation
This protocol outlines the procedure for inoculating the prepared chromogenic agar plates with bacterial samples.
Materials:
-
Prepared chromogenic agar plates
-
Bacterial sample (e.g., pure culture, environmental swab, food homogenate)
-
Sterile inoculating loops or spreaders
-
Incubator
Procedure:
-
Inoculation:
-
Using a sterile inoculating loop, streak the bacterial sample onto the surface of the chromogenic agar plate to obtain isolated colonies.
-
Alternatively, for quantitative analysis, a known volume of a diluted sample can be spread evenly over the agar surface using a sterile spreader.
-
-
Incubation:
-
Invert the inoculated plates and incubate them at a temperature and duration appropriate for the target bacteria (e.g., 35-37°C for 18-24 hours for many common bacteria).
-
-
Observation and Interpretation:
-
After incubation, examine the plates for colony growth and color development.
-
Colonies of bacteria that produce caprylate esterase will appear as a distinct salmon-pink color.
-
Colonies of non-esterase-producing bacteria will remain colorless or their natural color.
-
Experimental Workflow
The overall workflow for bacterial detection using this compound involves the preparation of the chromogenic medium, inoculation with the sample, incubation, and subsequent observation of colony color for identification.
Caption: General workflow for bacterial detection using this compound.
References
Application Notes and Protocols for 6-Chloro-3-indoxyl caprylate in Microbiology Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-3-indoxyl caprylate is a chromogenic substrate utilized in microbiology to detect and differentiate microorganisms based on their esterase activity. This compound is particularly valuable in the formulation of selective and differential culture media for the identification of specific pathogens, most notably Salmonella species. The enzymatic cleavage of this compound by microbial esterases results in a distinct color change, enabling rapid and visual identification of target colonies. These application notes provide detailed protocols and technical information for the effective use of this compound in microbiological research and diagnostics.
Principle of the Method
The detection mechanism relies on the enzymatic hydrolysis of the caprylate ester bond in the this compound molecule by bacterial esterases. This cleavage releases 6-chloro-3-indoxyl, a colorless intermediate. In the presence of oxygen, this intermediate undergoes oxidative dimerization to form 6,6'-dichloro-indigo, a water-insoluble, vibrant magenta-colored precipitate.[1][2] This localized color formation within the colony allows for the direct visual identification of esterase-positive microorganisms on the agar (B569324) plate.
In many commercial media formulations, this compound, also known as Magenta-caprylate, is often combined with other chromogenic substrates to enhance the differentiation of various microbial species.[1][2][3] For instance, a substrate for β-galactosidase, such as X-Gal, can be included to identify coliforms, which would appear as blue-green colonies, distinguishing them from the magenta-colored Salmonella colonies.[2][3]
Data Presentation
Quantitative Data Summary
| Parameter | Value | Reference/Note |
| Substrate Stock Solution | ||
| Recommended Solvent | Dimethylformamide (DMF) | General laboratory practice |
| Stock Concentration | 20 mg/mL | Based on protocols for similar indoxyl substrates |
| Working Concentration in Media | ||
| Final Concentration | 20 - 40 µg/mL | Based on protocols for similar indoxyl substrates |
| Incubation Conditions | ||
| Temperature | 37 ± 1 °C | [1] |
| Duration | 18 - 24 hours (up to 48 hours) | [1][3] |
| Atmosphere | Aerobic | Required for oxidative dimerization |
| Media Formulation (Example) | ||
| Dehydrated Medium Base | 37.1 g/L | [3][4] |
| pH (at 25°C) | 7.2 ± 0.2 | [3] |
Performance Characteristics
| Characteristic | Description | Performance | Potential for False Positives |
| Sensitivity | Ability to detect Salmonella spp. | High, with visible magenta colonies. | Weak or null pigmentation in some rare Salmonella serovars (e.g., Dublin, Atento) and subspecies (S. houtenae, S. bongori, S. diarizonae).[1] |
| Specificity | Ability to differentiate Salmonella from other bacteria. | High, especially when combined with other chromogens. | Rare strains of Enterobacter and Pseudomonas may exhibit esterase activity and produce magenta colonies.[1] Candida and Pseudomonas can also lead to false-positive results on some chromogenic media.[5] |
| Differentiation | Colorimetric distinction of colonies. | Salmonella spp. typically appear as magenta or red-violet colonies.[1][2] Other bacteria, such as E. coli or Citrobacter, may appear blue-green or colorless depending on the media formulation.[3] |
Experimental Protocols
Protocol 1: Preparation of Chromogenic Salmonella Agar Plates
This protocol describes the preparation of a selective and differential agar medium for the detection of Salmonella using this compound.
Materials:
-
Dehydrated chromogenic agar base for Salmonella (containing peptones, selective agents, and other nutrients)
-
This compound
-
Dimethylformamide (DMF)
-
Sterile distilled water
-
Autoclave
-
Water bath (45-50°C)
-
Sterile Petri dishes (100 mm)
-
Sterile flasks or bottles
Procedure:
-
Prepare the Substrate Stock Solution:
-
Aseptically prepare a 20 mg/mL stock solution of this compound in DMF.
-
Ensure the substrate is fully dissolved.
-
Store the stock solution protected from light at -20°C.
-
-
Prepare the Agar Medium:
-
Suspend the recommended amount of dehydrated chromogenic agar base (e.g., 37.1 g) in 1 liter of sterile distilled water in a sterile flask.[3][4]
-
Heat with frequent agitation and bring to a boil for one minute to ensure complete dissolution. DO NOT AUTOCLAVE if the manufacturer's instructions for the chromogenic base specify this.[3][4] If autoclaving is required for the basal medium, do so according to the manufacturer's instructions.
-
Cool the molten agar to 45-50°C in a water bath.
-
-
Add the Chromogenic Substrate:
-
Aseptically add the this compound stock solution to the cooled agar to achieve a final concentration of 20-40 µg/mL. For example, add 1-2 mL of the 20 mg/mL stock solution per liter of medium.
-
Gently swirl the flask to ensure homogenous mixing without introducing air bubbles.
-
-
Pour the Plates:
-
Pour approximately 20-25 mL of the chromogenic agar into each sterile Petri dish.
-
Allow the plates to solidify at room temperature.
-
Once solidified, the plates can be stored in the dark at 2-8°C until use. It is recommended to use the plates within a few days of preparation.
-
Protocol 2: Inoculation and Interpretation
This protocol outlines the procedure for inoculating the prepared chromogenic agar plates and interpreting the results.
Materials:
-
Prepared chromogenic Salmonella agar plates
-
Bacterial samples (e.g., from enrichment broth, pure culture, or clinical specimens)
-
Sterile inoculating loops or spreaders
-
Incubator (37°C)
Procedure:
-
Inoculation:
-
Label the chromogenic agar plates with the sample identification.
-
Using a sterile inoculating loop, streak the sample onto the surface of the agar to obtain isolated colonies.
-
Alternatively, for liquid samples, a spread plate technique can be used.
-
-
Incubation:
-
Interpretation of Results:
-
Observe the plates for colony growth and color.
-
Presumptive Positive for Salmonella: Look for characteristic magenta or red-violet colonies.[1][2]
-
Negative or Other Bacteria: Colonies of other colors (e.g., blue-green) or colorless colonies are considered negative for the target esterase activity.[3]
-
Further biochemical and/or serological confirmation of presumptive positive colonies is recommended for definitive identification.
-
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak color development | - Incorrect incubation temperature or time.- Low esterase activity of the target strain.- Degradation of the chromogenic substrate. | - Verify incubator settings.- Extend incubation to 48 hours.- Ensure proper storage of the substrate and prepared plates (dark, 2-8°C). |
| Non-specific color development (false positives) | - Presence of other esterase-producing bacteria (Enterobacter, Pseudomonas).- Contamination of the medium. | - Perform confirmatory tests on magenta colonies.- Use a more selective basal medium if available.- Ensure aseptic techniques during media preparation and inoculation. |
| Poor or no bacterial growth | - Overheating of the medium after adding supplements.- Highly selective medium inhibiting the target organism.- Inappropriate sample enrichment. | - Ensure the agar is cooled to 45-50°C before adding the substrate.- Use a less selective medium for stressed or low numbers of bacteria.- Optimize the pre-enrichment step. |
| Precipitation in the medium | - Substrate added to the medium when it is too hot.- Uneven dispersion of the substrate. | - Ensure the agar is cooled to the recommended temperature before adding the substrate.- Mix thoroughly but gently after adding the substrate. |
Conclusion
This compound is a highly effective chromogenic substrate for the detection of esterase activity in microorganisms, particularly for the presumptive identification of Salmonella spp. Its incorporation into culture media provides a rapid, visual, and cost-effective method for microbial screening. By following the detailed protocols and understanding the principles outlined in these application notes, researchers, scientists, and drug development professionals can confidently utilize this substrate to enhance their microbiological workflows. For definitive identification, it is essential to complement the results from chromogenic media with standard biochemical and serological confirmation tests.
References
- 1. innovationdiagnostics.com [innovationdiagnostics.com]
- 2. Comparison of Salmonella Chromogenic Medium with DCLS Agar for Isolation of Salmonella Species from Stool Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. shop.tinyteria.com [shop.tinyteria.com]
- 4. sci.mu.edu.iq [sci.mu.edu.iq]
- 5. chromagar.com [chromagar.com]
Application Notes and Protocols for Esterase Activity Assays using 6-Chloro-3-indoxyl Caprylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 6-Chloro-3-indoxyl caprylate assay is a sensitive and specific method for the detection and quantification of esterase activity, particularly C8 esterase. This chromogenic substrate is hydrolyzed by esterases to release 6-chloro-3-indoxyl, which in the presence of oxygen, undergoes oxidative dimerization to form an insoluble, colored precipitate. The intensity of the color produced is directly proportional to the esterase activity in the sample, allowing for both qualitative and quantitative measurements. This application note provides detailed protocols for the use of this compound in various experimental setups.
Principle of the Assay
This compound serves as a substrate for esterases. The enzymatic cleavage of the caprylate ester bond releases the 6-chloro-3-indoxyl molecule. This intermediate is unstable and, in an aerobic environment, rapidly oxidizes and dimerizes to form a colored precipitate. While the exact color can vary, it is often reported as a rose or salmon-colored product. A closely related compound, 5-Bromo-6-chloro-3-indoxyl caprylate, forms a magenta precipitate with a maximum absorbance at 565 nm, which can be a useful reference point for quantitative analysis.
Data Presentation
| Parameter | Value/Range | Notes |
| Substrate | This compound | Chromogenic substrate for C8 esterase activity. |
| Product | Dimerized 6-chloro-indoxyl | Insoluble colored precipitate (typically rose/salmon). |
| Stock Solution Solvent | Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) | Ensure the substrate is fully dissolved before use. |
| Working Concentration | 0.1 - 1.0 mM | Optimal concentration should be determined empirically for each enzyme and experimental setup. |
| Assay Buffer | Tris-HCl or Phosphate Buffer | pH range should be optimized for the specific esterase being studied (typically pH 7.0-8.0). |
| Incubation Temperature | 25 - 37 °C | Optimal temperature depends on the specific enzyme's characteristics. |
| Incubation Time | 15 - 60 minutes | Should be within the linear range of the reaction. |
| Detection Wavelength | ~565 nm | Based on the analogous 5-Bromo-6-chloro-3-indoxyl caprylate product. The optimal wavelength for the 6-chloro product should be confirmed by a spectral scan. |
Experimental Protocols
Qualitative Plate Assay for Microbial Esterase Activity
This protocol is suitable for screening microorganisms for esterase activity on a solid medium.
Materials:
-
Nutrient agar (B569324) or other suitable growth medium
-
This compound
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Petri dishes
-
Microbial cultures
Procedure:
-
Prepare the growth medium according to the manufacturer's instructions and sterilize by autoclaving.
-
Cool the medium to approximately 50-55 °C.
-
Prepare a stock solution of this compound (e.g., 20 mg/mL) in DMF or DMSO.
-
Add the substrate stock solution to the molten agar to a final concentration of 0.1-0.2 mg/mL. Mix gently but thoroughly to ensure even distribution.
-
Pour the agar into sterile petri dishes and allow it to solidify.
-
Inoculate the plates with the microbial cultures to be tested.
-
Incubate the plates under conditions appropriate for the growth of the microorganisms.
-
Observe the plates for the development of a colored halo around the colonies, indicating esterase activity.
Quantitative Spectrophotometric Assay for Purified Esterases or Cell Lysates
This protocol describes a method for the quantitative measurement of esterase activity in a liquid sample.
Materials:
-
This compound
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Esterase-containing sample (purified enzyme, cell lysate, etc.)
-
96-well microplate
-
Microplate reader
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in DMF or DMSO. From this, prepare a working solution in the assay buffer to the desired final concentration (e.g., 1 mM).
-
Assay Setup:
-
Add 50 µL of assay buffer to each well of a 96-well microplate.
-
Add 25 µL of the esterase-containing sample to the appropriate wells. For a negative control, add 25 µL of buffer or a heat-inactivated enzyme sample.
-
-
Reaction Initiation: To start the reaction, add 25 µL of the substrate working solution to each well.
-
Incubation: Incubate the plate at the desired temperature (e.g., 37 °C) for a specific time (e.g., 30 minutes). The incubation time should be optimized to ensure the reaction remains in the linear range.
-
Measurement: After incubation, the colored precipitate will have formed. To quantify, the precipitate needs to be solubilized.
-
Add 100 µL of a suitable organic solvent (e.g., DMSO or ethanol) to each well and mix thoroughly to dissolve the precipitate.
-
Measure the absorbance at a wavelength determined to be the maximum for the colored product (a starting point is 565 nm).
-
-
Data Analysis: The esterase activity can be calculated from the absorbance values after subtracting the background from the negative control wells. A standard curve can be generated using known concentrations of the colored product if available.
Visualizations
Caption: Enzymatic hydrolysis of this compound.
Preparation of 6-Chloro-3-indoxyl caprylate Stock Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-3-indoxyl caprylate is a chromogenic substrate used for the detection of esterase activity. Upon enzymatic cleavage by an esterase, it yields a salmon-colored precipitate, providing a visual indication of enzyme activity. This property makes it a valuable tool in various research and drug development applications, including enzyme assays, inhibitor screening, and histochemical staining. Proper preparation of a stock solution is critical for obtaining accurate and reproducible results. This document provides detailed application notes and protocols for the preparation and storage of a this compound stock solution.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use.
| Property | Value |
| CAS Number | 159954-35-5 |
| Molecular Formula | C₁₆H₂₀ClNO₂ |
| Molecular Weight | 293.80 g/mol |
| Appearance | Off-white to grey powder |
| Solubility | Soluble in acetone (B3395972) and Dimethyl sulfoxide (B87167) (DMSO) |
Application Notes
This compound serves as a substrate for esterases with C8 activity. The enzymatic hydrolysis of the caprylate ester bond releases 6-chloro-3-indoxyl, which upon exposure to oxygen, undergoes oxidative dimerization to form an insoluble, salmon-colored indigo (B80030) dye.
The choice of solvent for the stock solution is critical. Dimethyl sulfoxide (DMSO) is a common and effective solvent for dissolving this compound and other indoxyl derivatives. It is important to note that the concentration of the organic solvent in the final assay mixture should be kept low (typically below 1%) to minimize potential enzyme inhibition. While low concentrations of DMSO have been reported to enhance the activity of some esterases, higher concentrations can be inhibitory. Acetone is another potential solvent for this compound.
Experimental Protocols
Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Weighing: Accurately weigh out 2.94 mg of this compound powder.
-
Dissolving: Add the weighed powder to a clean, dry microcentrifuge tube or amber glass vial.
-
Solvent Addition: Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO to the tube.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
Storage: Store the stock solution at -20°C in a light-protected container.
Storage and Stability
Proper storage of the stock solution is crucial to maintain its activity.
| Storage Condition | Recommendation |
| Temperature | -20°C |
| Light | Protect from light (use amber vials or wrap in foil) |
| Moisture | Use anhydrous DMSO and keep tightly sealed to prevent moisture absorption |
| Aliquoting | Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. |
The stability of the stock solution under these conditions should be validated for long-term storage. It is recommended to prepare fresh stock solutions regularly and to qualify their performance before use in critical experiments.
Visualizations
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing a 10 mM stock solution of this compound.
Signaling Pathway of Esterase Detection
Caption: Enzymatic cleavage of this compound leading to a colored precipitate.
Application Notes and Protocols for 6-Chloro-3-indoxyl Caprylate in Diagnostic Test Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-3-indoxyl caprylate is a chromogenic substrate utilized in the development of diagnostic assays for the detection of esterase activity. The enzymatic cleavage of the caprylate ester from the indoxyl moiety by an esterase initiates a reaction cascade that results in the formation of a distinctly colored, insoluble precipitate. This principle is harnessed in various diagnostic applications, primarily in microbiology for the identification of specific microorganisms and potentially in clinical diagnostics for the detection of enzymes such as leukocyte esterase.
The core reaction involves the hydrolysis of this compound by an esterase to release 6-chloro-3-indoxyl. In the presence of oxygen, this intermediate undergoes oxidative dimerization to form 5,5'-dichloro-indigo, a salmon-colored precipitate, providing a visual indication of enzyme activity.[1]
Applications in Diagnostic Test Development
The primary application of this compound is in the formulation of chromogenic culture media for the presumptive identification of pathogenic bacteria. Certain bacteria, such as Salmonella species, possess caprylate esterase activity, a characteristic that can be exploited for their differentiation from other microorganisms.[2][3][4][5] When incorporated into a selective agar (B569324) medium, colonies of bacteria expressing this enzyme will develop a characteristic salmon-to-red color, facilitating their rapid identification.
Another potential application is in the development of rapid diagnostic tests for conditions such as bacterial vaginosis, where the detection of leukocyte esterase in vaginal secretions is a key indicator. While specific data on the use of this compound for this purpose is limited, the principle of detecting leukocyte esterase activity is well-established in urinalysis, suggesting its potential utility in other sample types.
Quantitative Data Summary
While specific kinetic data for this compound is not extensively available in the public domain, performance data for a closely related substrate, 5-bromo-6-chloro-3-indoxyl caprylate (Magenta-cap), in a commercially available chromogenic agar for Salmonella detection (Salmonella Chromogenic Medium, SCM) provides valuable insights into the potential efficacy of such diagnostic tests.
Table 1: Performance of a Chromogenic Agar with a Magenta-Caprylate Substrate for Salmonella Detection in Stool Samples [2][4]
| Test Parameter | Direct Plating | After Selenite Enrichment |
| Sensitivity | 34.1% | 100% |
| Specificity | 98.5% | 95.8% |
Data is for Salmonella Chromogenic Medium (SCM) containing 5-bromo-6-chloro-3-indoxyl caprylate, a compound with similar chromogenic properties.
Experimental Protocols
Protocol 1: Preparation of Chromogenic Agar for Microbial Detection
This protocol describes the preparation of a selective chromogenic agar for the presumptive identification of bacteria possessing caprylate esterase activity, such as Salmonella.
Materials:
-
Agar base medium (e.g., Columbia agar)
-
Selective supplements (to inhibit non-target organisms)
-
This compound
-
Solvent for the substrate (e.g., Dimethyl sulfoxide (B87167) - DMSO)
-
Sterile petri dishes
-
Autoclave
-
Water bath
Procedure:
-
Prepare the agar base medium according to the manufacturer's instructions and sterilize by autoclaving.
-
Cool the sterilized agar to 45-50°C in a water bath.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mg/mL in DMSO). The optimal concentration of the substrate in the final medium may require empirical determination but a final concentration in the range of 20-100 µg/mL is a common starting point for indoxyl-based substrates.
-
Aseptically add the appropriate volume of the this compound stock solution to the molten agar.
-
If required, add the selective supplements to the medium.
-
Mix the medium thoroughly but gently to ensure even distribution of the substrate and supplements.
-
Pour the chromogenic agar into sterile petri dishes and allow them to solidify.
-
Once solidified, the plates are ready for inoculation with the test sample.
-
Incubate the plates under appropriate conditions for the target microorganism (e.g., 35-37°C for 24-48 hours for Salmonella).
-
Observe for the development of salmon-colored colonies, indicative of caprylate esterase activity.
Protocol 2: Qualitative Solution-Based Esterase Assay
This protocol provides a general framework for a qualitative solution-based assay to detect esterase activity in a liquid sample.
Materials:
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Solvent for the substrate (e.g., DMSO)
-
Test sample containing putative esterase
-
Positive control (purified esterase)
-
Negative control (buffer only)
-
Microplate or test tubes
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mg/mL in DMSO).
-
Prepare a working solution of the substrate by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 0.1-1 mM). This may require optimization.
-
Pipette the assay buffer, positive control, negative control, and test samples into separate wells of a microplate or test tubes.
-
Initiate the reaction by adding the substrate working solution to all wells.
-
Incubate the reaction at a suitable temperature (e.g., 37°C) for a defined period (e.g., 15-60 minutes).
-
Visually observe the development of a salmon-colored precipitate. The intensity of the color can provide a semi-quantitative measure of esterase activity.
Visualizations
Reaction Pathway
The following diagram illustrates the enzymatic cleavage of this compound and the subsequent formation of the colored precipitate.
Caption: Enzymatic hydrolysis of this compound.
Experimental Workflow: Chromogenic Agar Assay
This diagram outlines the key steps in performing a diagnostic test using a chromogenic agar containing this compound.
Caption: Workflow for microbial identification using chromogenic agar.
Conclusion
This compound is a valuable tool in the development of chromogenic diagnostic assays, particularly for the detection of esterase-producing microorganisms. Its ability to generate a distinct, insoluble colored product upon enzymatic cleavage provides a clear and easily interpretable signal. Further research to establish specific kinetic parameters and to explore its utility in a wider range of diagnostic applications, such as leukocyte esterase detection in various clinical samples, is warranted. The protocols and data presented here provide a foundation for researchers and drug development professionals to incorporate this substrate into their diagnostic test development pipelines.
References
- 1. scbt.com [scbt.com]
- 2. chromagar.com [chromagar.com]
- 3. Rapid Detection Methods for Salmonella in Foods [rapidmicrobiology.com]
- 4. Evaluation and Implementation of a Chromogenic Agar Medium for Salmonella Detection in Stool in Routine Laboratory Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
Application of 6-Chloro-3-indoxyl Caprylate in Food Safety Testing
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The rapid and accurate detection of foodborne pathogens is of paramount importance in ensuring food safety. Traditional microbiological methods, while reliable, are often time-consuming. Chromogenic substrates have emerged as a valuable tool for the rapid, specific, and visual detection of microbial contamination. 6-Chloro-3-indoxyl caprylate is a chromogenic substrate specifically designed for the detection of esterase activity, an enzymatic marker present in various bacteria, including the significant foodborne pathogen Salmonella.
This document provides detailed application notes and protocols for the use of this compound and its closely related analogue, 5-bromo-6-chloro-3-indoxyl caprylate, in food safety testing. These substrates are utilized in specialized culture media to allow for the presumptive identification of target microorganisms based on the production of a distinct color.
Principle of Detection
The detection method is based on the enzymatic hydrolysis of the indoxyl caprylate substrate by bacterial esterases. The caprylate (an eight-carbon fatty acid) ester bond is cleaved by the esterase enzyme, releasing the 6-chloro-3-indoxyl moiety. In the presence of oxygen, this indoxyl derivative undergoes oxidative dimerization to form an insoluble, distinctly colored precipitate, 6,6'-dichloro-indigo. The accumulation of this colored compound within the bacterial colony allows for easy visual identification. A related substrate, 5-bromo-6-chloro-3-indoxyl caprylate, functions via the same principle, yielding a magenta-colored precipitate (5,5'-dibromo-6,6'-dichloro-indigo) and is a key component in several commercial chromogenic agars for Salmonella detection.[1][2][3]
Signaling Pathway
Caption: Enzymatic cleavage of this compound and subsequent color formation.
Applications in Food Safety
The primary application of this compound in food safety is its incorporation into selective and differential chromogenic agar (B569324) media for the detection of Salmonella.[1][4] The majority of Salmonella serovars possess a caprylate esterase, making this a reliable marker for their presumptive identification.[1] These chromogenic media offer enhanced specificity compared to traditional methods that rely on characteristics like H₂S production, thereby reducing the number of false-positive results and decreasing the workload for laboratory personnel.[4]
Quantitative Data
The formulation of chromogenic media and the performance of these media in detecting target pathogens are critical. Below are tables summarizing quantitative data for a chromogenic agar formulation for Salmonella detection and a comparison of its performance against a traditional medium.
Table 1: Example Formulation of a Chromogenic Agar for Salmonella Detection
This formulation is based on a patent for a chromogenic medium for detecting Salmonella.[5]
| Component | Concentration (per 1000 mL) | Purpose |
| Agar | 18 g | Solidifying agent |
| Peptone | 10 g | Source of nutrients (amino acids, nitrogen) |
| Beef Extract Powder | 7 g | Source of vitamins and minerals |
| Sodium Chloride | 6 g | Maintains osmotic balance |
| Tween 20 | 7 g | Surfactant to aid in substrate solubility |
| 5-Bromo-6-chloro-3-indoxyl caprylate | 0.4 g | Chromogenic substrate for esterase detection |
| 5-Bromo-4-chloro-3-indoxyl-β-D-galactoside (X-Gal) | 0.3 g | Chromogenic substrate for β-galactosidase detection (differentiation) |
| Isopropyl β-D-1-thiogalactopyranoside (IPTG) | 0.3 g | Inducer for the lac operon |
| Pig Cholate | 8 g | Selective agent to inhibit Gram-positive bacteria |
| Novobiocin | 10 mg | Selective agent to inhibit Gram-positive and some Gram-negative bacteria |
Table 2: Performance Characteristics of a Salmonella Chromogenic Medium (SCM)
This data is from a study comparing a Salmonella Chromogenic Medium (SCM) containing 5-bromo-6-chloro-3-indoxyl caprylate with Deoxycholate Citrate Lactose Sucrose (DCLS) agar for the isolation of Salmonella from stool samples.[3]
| Test Condition | Medium | Sensitivity | Specificity |
| Direct Plating | DCLS | 22.7% | 82.5% |
| Direct Plating | SCM | 34.1% | 98.5% |
| After Enrichment | DCLS | 81.8% | 72.8% |
| After Enrichment | SCM | 100% | 95.8% |
Experimental Protocols
Protocol 1: Preparation of Chromogenic Agar for Salmonella Detection
This protocol is a general guideline for the preparation of a chromogenic agar based on the formulation in Table 1.
Materials:
-
Components as listed in Table 1
-
Distilled or deionized water
-
Autoclave
-
Sterile Petri dishes
-
pH meter
Procedure:
-
Suspend the powdered components (agar, peptone, beef extract, sodium chloride, pig cholate) in 1000 mL of distilled water.
-
Heat the mixture with frequent agitation and boil for one minute to completely dissolve the powder.
-
Autoclave the medium at 121°C for 15 minutes.
-
Cool the medium to 45-50°C in a water bath.
-
Aseptically add the heat-sensitive components: the chromogenic substrates (dissolved in a suitable solvent as recommended by the manufacturer), IPTG, and the antibiotic solution.
-
Mix gently but thoroughly to ensure a homogenous distribution of all components.
-
Measure and, if necessary, adjust the pH to the desired range (e.g., 7.0 ± 0.2).[1]
-
Pour the molten agar into sterile Petri dishes and allow them to solidify on a level surface.
-
Store the prepared plates in a cool, dark place until use.
Protocol 2: Detection of Salmonella in a Food Sample
This protocol outlines the steps for detecting Salmonella in a food sample using the prepared chromogenic agar.
Materials:
-
Prepared chromogenic agar plates
-
Food sample
-
Buffered Peptone Water (BPW) for pre-enrichment
-
Selective enrichment broth (e.g., Rappaport-Vassiliadis Soya (RVS) broth)
-
Stomacher or blender
-
Incubator
-
Sterile loops, spreaders, and other microbiological lab equipment
Procedure:
-
Pre-enrichment: Aseptically weigh 25 g of the food sample and add it to 225 mL of Buffered Peptone Water. Homogenize the sample using a stomacher or blender. Incubate at 37°C for 18-24 hours.
-
Selective Enrichment: Transfer 0.1 mL of the pre-enrichment culture to 10 mL of RVS broth. Incubate at 41.5°C for 24 hours.
-
Plating: Using a sterile loop, streak a sample from the selective enrichment broth onto the surface of the chromogenic agar plate to obtain isolated colonies.
-
Incubation: Incubate the plates at 37°C for 24 hours.[1]
-
Interpretation of Results: Examine the plates for typical Salmonella colonies. On a medium containing 5-bromo-6-chloro-3-indoxyl caprylate, Salmonella colonies will typically appear as magenta or mauve due to the esterase activity.[2] Other bacteria may be inhibited or produce colonies of a different color based on their enzymatic activities and the other chromogenic substrates present in the medium.
-
Confirmation: Presumptive positive colonies should be subjected to further biochemical and serological confirmation tests as per standard microbiological methods.
Experimental Workflow
Caption: Workflow for the detection of Salmonella in food samples using chromogenic agar.
Conclusion
This compound and its analogues are powerful tools in modern food safety testing. Their incorporation into chromogenic media provides a rapid and specific method for the presumptive identification of Salmonella and other esterase-producing bacteria. This approach significantly streamlines the workflow in microbiological laboratories by reducing the need for extensive subculturing and confirmatory testing of negative samples. The high sensitivity and specificity of these media, particularly after an enrichment step, make them a reliable component of a comprehensive food safety monitoring program.
References
- 1. innovationdiagnostics.com [innovationdiagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of Salmonella chromogenic medium with DCLS agar for isolation of Salmonella species from stool specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CHROMagar™ Salmonella - Chromagar [chromagar.com]
- 5. CN102827918A - Chromogenic medium for detecting salmonella - Google Patents [patents.google.com]
Application Notes: 6-Chloro-3-indoxyl Caprylate for the Detection of Salmonella spp.
Introduction
The detection of Salmonella spp. is a critical aspect of clinical diagnostics, food safety, and water quality monitoring. Traditional methods for isolating and identifying Salmonella can be time-consuming and labor-intensive. The development of chromogenic media has significantly streamlined this process by allowing for the presumptive identification of Salmonella colonies based on color, thereby reducing the need for extensive biochemical testing of suspect colonies. 6-Chloro-3-indoxyl caprylate, and its brominated analogue 5-bromo-6-chloro-3-indolyl-caprylate (Magenta-cap), are key chromogenic substrates utilized in selective media for the detection of Salmonella. These substrates are hydrolyzed by esterases present in most Salmonella species, resulting in the formation of a distinctively colored, insoluble product.
This document provides detailed application notes and protocols for the use of chromogenic media containing this compound for the detection of Salmonella spp.
Principle of Detection
The detection method is based on the enzymatic activity of Salmonella. The medium contains this compound, which is hydrolyzed by specific esterases produced by Salmonella spp. This hydrolysis releases an indoxyl derivative that, in the presence of oxygen, dimerizes to form a magenta-colored, insoluble indigo (B80030) dye. This results in the characteristic magenta or purple coloration of Salmonella colonies. To differentiate from other members of the Enterobacteriaceae family, a second chromogenic substrate, such as X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside), is often included.[1][2] Many non-Salmonella coliforms, like E. coli, produce β-galactosidase, which hydrolyzes X-Gal to produce blue-green colonies.[3] This dual chromogen system allows for the clear differentiation of magenta Salmonella colonies from the blue-green colonies of other bacteria.[1][2][3]
Diagram: Detection Mechanism
Caption: Enzymatic hydrolysis of this compound by Salmonella esterase.
Quantitative Data
The performance of chromogenic media containing this compound, such as Salmonella Chromogenic Medium (SCM), has been evaluated for its sensitivity and specificity in detecting Salmonella spp. from various samples. The following table summarizes the performance of SCM compared to a traditional medium, Desoxycholate Citrate Lactose Sucrose (DCLS) agar (B569324).
| Performance Metric | Direct Plating (SCM) | After Enrichment (SCM) | Direct Plating (DCLS) | After Enrichment (DCLS) | Reference |
| Sensitivity | 34.1% | 100% | 22.7% | 81.8% | [1][2] |
| Specificity | 98.5% | 95.8% | 82.5% | 72.8% | [1][2] |
Experimental Protocols
Protocol 1: Preparation of Salmonella Chromogenic Agar
This protocol describes the preparation of a typical Salmonella chromogenic agar using a powdered medium base.
Materials:
-
Salmonella Chromogenic Agar powder (containing peptone, yeast extract, sodium citrate, chromogenic mix including this compound and X-Gal, and selective agents)
-
Distilled or deionized water
-
Sterile Petri dishes
-
Heating plate with magnetic stirrer
-
Water bath
Procedure:
-
Suspend the specified amount of powdered medium (e.g., 37.1 grams) in one liter of distilled water.[3]
-
Mix thoroughly until a homogeneous suspension is achieved.
-
Heat the mixture with frequent agitation and bring to a boil. Boil for a few seconds to ensure complete dissolution.[3]
-
DO NOT AUTOCLAVE. Overheating can degrade the chromogenic substrates.[3]
-
Cool the medium to 45-50°C in a water bath.[3]
-
Once cooled, gently mix the medium to ensure uniformity and pour into sterile Petri dishes.
-
Allow the agar to solidify at room temperature.
-
The prepared plates can be stored at 2-8°C in the dark.
Protocol 2: Detection of Salmonella spp. from Stool Samples
This protocol outlines the procedure for the detection of Salmonella from clinical stool samples.
Materials:
-
Stool sample
-
Selenite (B80905) enrichment broth
-
Prepared Salmonella Chromogenic Agar plates
-
Incubator
-
Sterile inoculating loops
Procedure:
-
Direct Plating:
-
Using a sterile inoculating loop, streak the stool sample directly onto a Salmonella Chromogenic Agar plate.
-
Incubate the plate at 37°C for 18-24 hours.[3]
-
-
Enrichment:
-
Inoculate a tube of selenite enrichment broth with the stool sample.
-
Incubate the broth at 37°C for 12-18 hours.
-
After enrichment, streak a loopful of the broth culture onto a Salmonella Chromogenic Agar plate.
-
Incubate the plate at 37°C for 18-24 hours.[3]
-
-
Interpretation of Results:
-
Confirmation:
-
Presumptive positive colonies should be subcultured and confirmed using standard biochemical and serological methods.
-
Diagram: Experimental Workflow for Salmonella Detection
References
Application Notes and Protocols: 6-Chloro-3-indoxyl Caprylate in Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-3-indoxyl caprylate is a chromogenic substrate primarily utilized for the detection of esterase and lipase (B570770) activity. The caprylate (C8) moiety makes it particularly useful for assaying enzymes with a preference for medium-chain fatty acid esters. The principle of detection is based on the enzymatic hydrolysis of the caprylate ester bond. This cleavage releases an unstable 6-chloro-3-indoxyl intermediate, which, in the presence of oxygen, undergoes oxidative dimerization to form an insoluble, colored precipitate. This distinct color formation provides a qualitative and semi-quantitative measure of enzyme activity and is suitable for various screening applications.
Principle of Detection
The enzymatic assay using this compound follows a two-step reaction pathway. Initially, an esterase or lipase catalyzes the hydrolysis of the substrate. Subsequently, the liberated 6-chloro-3-indoxyl molecules dimerize and oxidize to yield a colored product. While the exact color can vary, analogous 6-chloro-indoxyl-based substrates typically produce a salmon or rose-colored precipitate.
Signaling Pathway
Caption: Enzymatic hydrolysis of this compound.
Applications
-
Microbiology: Detection and differentiation of microorganisms based on their esterase or lipase activity, particularly on agar (B569324) plates.
-
Enzyme Screening: High-throughput screening of enzyme libraries for novel esterases and lipases.
-
Drug Discovery: Screening for inhibitors of esterases or lipases.
-
Histochemistry: Localization of esterase activity in tissue sections.
Data Presentation
While specific kinetic data for this compound is not widely available in the literature, the following tables illustrate how such data would be presented. Researchers should determine these parameters empirically for their specific enzyme and assay conditions.
Table 1: Example Michaelis-Menten Kinetic Parameters
| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) |
| Porcine Liver Esterase | This compound | User-determined | User-determined |
| Candida rugosa Lipase | This compound | User-determined | User-determined |
| Recombinant Esterase X | This compound | User-determined | User-determined |
Note: The values in this table are placeholders and should be determined experimentally.
Table 2: Example Substrate Specificity of a Hypothetical Esterase
| Substrate (at 1 mM) | Relative Activity (%) |
| p-Nitrophenyl acetate (B1210297) (C2) | 100 |
| p-Nitrophenyl butyrate (B1204436) (C4) | 150 |
| This compound (C8) | 220 |
| p-Nitrophenyl laurate (C12) | 180 |
Note: This table illustrates how the relative activity towards this compound might compare to other common esterase substrates.
Experimental Protocols
Protocol 1: Qualitative Agar Plate Assay for Microbial Esterase/Lipase Detection
This protocol is designed for screening microbial colonies for the production of extracellular esterases or lipases.
Workflow for Agar Plate Assay
Caption: Workflow for detecting microbial esterase/lipase activity.
Materials:
-
Nutrient agar or other suitable growth medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF)
-
Sterile petri dishes
-
Microbial cultures for screening
Procedure:
-
Prepare the agar medium according to the manufacturer's instructions and sterilize by autoclaving.
-
Cool the molten agar to approximately 45-50°C in a water bath.
-
Prepare a stock solution of this compound (e.g., 20 mg/mL) in DMSO or DMF.
-
Aseptically add the substrate stock solution to the molten agar to a final concentration of 20-100 µg/mL. Mix gently but thoroughly to ensure even distribution.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
Inoculate the plates with the microbial cultures to be tested using a sterile loop, toothpick, or replica-plating device.
-
Incubate the plates under conditions optimal for the growth of the microorganisms.
-
Observe the plates for the development of a colored halo (e.g., salmon/rose) around the colonies. The appearance of this precipitate indicates esterase or lipase activity.
Protocol 2: Semi-Quantitative Microplate-Based Esterase/Lipase Assay
This protocol can be adapted for the semi-quantitative measurement of enzyme activity in liquid samples, such as purified enzyme preparations, cell lysates, or culture supernatants.
Workflow for Microplate Assay
Caption: General workflow for a microplate-based esterase assay.
Materials:
-
96-well microplate
-
Microplate reader with absorbance detection
-
This compound
-
DMSO or DMF
-
Assay buffer (e.g., 50 mM Tris-HCl or phosphate (B84403) buffer, pH 7.0-8.5)
-
Enzyme preparation (purified, lysate, etc.)
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound (e.g., 10-20 mM) in DMSO or DMF. From this, prepare a fresh working solution by diluting the stock into the assay buffer to the desired final concentration (e.g., 0.1-2 mM). The final concentration of the organic solvent in the assay should be kept low (typically <5%) to avoid enzyme inhibition.
-
Assay Setup:
-
Add assay buffer to the wells of a 96-well microplate.
-
Add a small volume of the enzyme sample to the appropriate wells.
-
Include negative controls containing buffer instead of the enzyme.
-
-
Reaction Initiation: To start the reaction, add the substrate working solution to each well. The final volume in all wells should be consistent (e.g., 200 µL).
-
Incubation and Measurement: Incubate the plate at a constant temperature (e.g., 25°C or 37°C). Measure the increase in absorbance over time at a wavelength corresponding to the colored precipitate (typically in the range of 540-570 nm for reddish precipitates). Readings can be taken kinetically (e.g., every 1-2 minutes for 15-30 minutes) or as an endpoint measurement after a fixed incubation time.
-
Data Analysis: The rate of reaction is proportional to the change in absorbance per unit of time. For quantitative analysis, a standard curve can be generated using a known concentration of the final colored product, if available.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak color development | Inactive enzyme, inappropriate assay conditions (pH, temperature), substrate degradation, inhibitor presence. | Verify enzyme activity with a known positive control substrate. Optimize pH and temperature. Prepare fresh substrate solution. Check for potential inhibitors in the sample. |
| High background color (autohydrolysis) | Substrate instability in the assay buffer. | Prepare substrate solution fresh before use. Test the stability of the substrate in the assay buffer over time without the enzyme. Adjust buffer pH if necessary. |
| Precipitate forms too quickly/unevenly | High enzyme concentration, poor substrate solubility. | Dilute the enzyme sample. Ensure the substrate is fully dissolved in the working solution and that the organic solvent concentration is optimized. Gentle mixing during the assay may help. |
| Inconsistent results between replicates | Pipetting errors, temperature fluctuations, uneven mixing. | Use calibrated pipettes and ensure accurate dispensing. Maintain a constant temperature throughout the assay. Ensure thorough mixing of reagents in the wells. |
Troubleshooting & Optimization
Technical Support Center: Optimizing 6-Chloro-3-indoxyl caprylate in Agar
Welcome to the Technical Support Center for optimizing 6-Chloro-3-indoxyl caprylate concentration in agar (B569324). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a chromogenic substrate used to detect the activity of esterase enzymes. In its intact form, the molecule is colorless. When an esterase enzyme cleaves the caprylate group, it releases 6-chloro-indoxyl. In the presence of oxygen, two of these released molecules spontaneously oxidatively dimerize to form a vibrant, insoluble magenta precipitate. This localized color change allows for the direct visual identification of enzyme activity, for example, in bacterial colonies on an agar plate.
Q2: What are the primary applications of this compound in agar?
The primary application is in microbiology for the detection and differentiation of microorganisms based on their esterase activity. A notable use is in chromogenic agars for the presumptive identification of Salmonella species, which often possess caprylate esterase activity.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Due to its hydrophobic nature, this compound should be dissolved in an organic solvent to prepare a concentrated stock solution before being added to the aqueous agar medium. Dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are commonly used solvents for this purpose.
Q4: What is the recommended concentration of this compound in agar?
The optimal concentration can vary depending on the specific application, the basal medium used, and the expected level of enzyme activity. However, a good starting point for optimization is a final concentration in the range of 20-40 µg/mL in the agar medium.
Experimental Protocols
Preparation of Chromogenic Agar with this compound
This protocol describes the preparation of a chromogenic agar medium incorporating this compound for the detection of esterase activity.
Materials:
-
This compound powder
-
Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Basal agar medium of choice (e.g., Tryptic Soy Agar, Nutrient Agar)
-
Sterile petri dishes
-
Autoclave
-
Water bath
Procedure:
-
Prepare the Basal Agar Medium: Prepare the basal agar medium according to the manufacturer's instructions.
-
Sterilization: Autoclave the prepared medium to ensure sterility.
-
Cooling: After autoclaving, cool the agar medium to 45-50°C in a water bath. It is critical to cool the agar sufficiently to prevent degradation of the heat-sensitive substrate, but not so much that it begins to solidify.
-
Prepare the Substrate Stock Solution:
-
In a sterile, light-protected container, prepare a stock solution of this compound by dissolving it in a minimal amount of DMF or DMSO.
-
A typical stock solution concentration is 20 mg/mL.
-
-
Add the Substrate to the Agar: Aseptically add the this compound stock solution to the molten agar to achieve the desired final concentration (e.g., 20-40 µg/mL).
-
Mixing: Gently swirl the flask to ensure the substrate is evenly distributed throughout the medium. Avoid vigorous shaking to prevent the formation of bubbles.
-
Pouring the Plates: Pour the chromogenic agar into sterile petri dishes (approximately 20-25 mL per 100 mm plate).
-
Solidification and Storage: Allow the plates to solidify at room temperature. For long-term storage, protect the plates from light and store them at 2-8°C.
Quantitative Data Summary
| Parameter | Recommended Value | Notes |
| Stock Solution Concentration | 20 mg/mL | Dissolve in DMF or DMSO. Prepare fresh and protect from light. |
| Final Agar Concentration | 20 - 40 µg/mL | This is a starting range; optimization may be required for specific applications. |
| Agar Cooling Temperature | 45 - 50°C | Essential for maintaining substrate stability before pouring plates. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Weak Color Development in Positive Controls | Inactive Enzyme: The target organism may not be producing the expected esterase, or the enzyme may be inactive. | - Ensure you are using a known positive control strain. - Verify the growth conditions are optimal for enzyme expression. |
| Substrate Degradation: The this compound may have degraded due to improper storage or handling. | - Prepare a fresh stock solution of the substrate. - Ensure the stock solution and prepared plates are protected from light and stored at the recommended temperature. | |
| Incorrect Agar pH: The pH of the medium may not be optimal for enzyme activity. | - Check the final pH of your prepared agar medium. Most bacterial esterases function well at a neutral pH. | |
| Insufficient Incubation Time: The color reaction may require more time to develop. | - Extend the incubation period and observe for color development at regular intervals. | |
| False-Positive Results (Color in Negative Controls) | Contamination: The negative control may be contaminated with an esterase-producing organism. | - Ensure aseptic techniques are strictly followed during media preparation and inoculation. - Streak for single colonies to confirm the purity of your negative control. |
| Spontaneous Substrate Hydrolysis: Although rare, the substrate may slowly hydrolyze over time, leading to background color. | - Prepare fresh plates and use them promptly. - Observe for any background color development on uninoculated control plates. | |
| High Background Coloration | Substrate Concentration Too High: An excessive concentration of the substrate can lead to a high background signal. | - Titrate the concentration of this compound in your agar to find the optimal signal-to-noise ratio. - Start with the lower end of the recommended concentration range (20 µg/mL). |
| Improper Mixing: Uneven distribution of the substrate in the agar can lead to patches of high background. | - Ensure thorough but gentle mixing of the substrate into the molten agar before pouring the plates. |
Visualizations
Enzymatic Reaction and Color Formation Pathway
Caption: Pathway of this compound to a magenta precipitate via esterase activity.
Experimental Workflow for Chromogenic Agar Preparation
troubleshooting false positives with 6-Chloro-3-indoxyl caprylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Chloro-3-indoxyl caprylate-based assays. The following information is designed to help you identify and resolve potential false positives and other common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the this compound assay?
A1: The this compound assay is a chromogenic method used to detect the activity of certain esterase enzymes. The substrate, this compound, is colorless. In the presence of a specific caprylate esterase, the ester bond is hydrolyzed. This releases 6-chloro-3-indoxyl, which in the presence of oxygen, undergoes oxidative dimerization to form an insoluble, colored precipitate, 5,5'-dichloro-indigo. The appearance of this colored product indicates a positive result.
Q2: Which microorganisms are typically targeted with this assay?
A2: This assay is often used for the detection and differentiation of specific bacteria that possess caprylate esterase activity. This includes certain species of Salmonella, Klebsiella, and Enterobacter.
Q3: What does a "false positive" result look like in this assay?
A3: A false positive is the development of the characteristic colored precipitate in the absence of the target organism or enzyme. This can be caused by a variety of factors, including the presence of non-target organisms with esterase activity, chemical interference, or non-enzymatic degradation of the substrate.
Troubleshooting False Positives
Issue 1: Non-Specific Enzymatic Activity
Many organisms, besides the intended target, possess non-specific esterases that can hydrolyze this compound.
Possible Cause:
-
Contamination of the sample: The presence of unintended microorganisms in your sample or reagents can introduce exogenous esterases.
-
High endogenous esterase activity in the sample matrix: Some biological samples may naturally contain high levels of esterase activity.
-
Use of non-specific bacterial strains: Some laboratory strains of bacteria, even if not the target, may exhibit esterase activity. For instance, while E. coli DH10B is known for low esterase activity, other strains may not be.[1]
Troubleshooting Steps:
-
Aseptic Technique: Ensure strict aseptic technique is used throughout the experimental process to prevent microbial contamination.
-
Reagent Purity: Test all reagents (buffers, media, water) for microbial contamination. Plate a small aliquot of each reagent onto a non-selective growth medium and incubate to check for microbial growth.
-
Negative Controls: Always include a negative control that contains all components of the reaction except the target organism/enzyme. This will help to identify background levels of esterase activity.
-
Sample Matrix Control: If working with complex biological samples, run a control with the sample matrix alone to assess its endogenous esterase activity.
-
Strain Specificity: If using bacterial cultures, ensure the purity of your strain through proper isolation and identification techniques.
Issue 2: Chemical and Spectral Interference
Certain compounds can interfere with the assay, leading to a false positive signal.
Possible Cause:
-
Reducing or Oxidizing Agents: The presence of strong reducing or oxidizing agents in the sample can chemically alter the substrate or the colored product, potentially leading to color formation.
-
Spectral Interference: Compounds in the sample that absorb light in the same range as the 5,5'-dichloro-indigo precipitate can be mistaken for a positive signal.
-
Substrate Instability: Although generally stable, prolonged exposure to harsh conditions (e.g., extreme pH, high temperature) could potentially lead to non-enzymatic hydrolysis of the this compound.
Troubleshooting Steps:
-
Sample Blank: Prepare a sample blank containing everything except the this compound substrate. This will help to identify if the sample itself has any inherent color that could be misinterpreted.
-
Substrate Stability Check: Incubate the substrate in the assay buffer without any enzyme or sample for the duration of the experiment to ensure it does not spontaneously degrade and produce color.
-
Literature Review: Review the literature for known interfering substances that may be present in your specific sample type.
-
pH Control: Ensure the pH of the reaction is maintained within the optimal range for the target esterase and for the stability of the substrate.
Data Presentation
The following table provides a qualitative summary of expected caprylate esterase activity in various microorganisms. This can be used as a reference to anticipate potential cross-reactivity.
| Microorganism Group | Expected Caprylate Esterase Activity |
| Salmonella spp. | Generally Positive |
| Klebsiella spp. | Often Positive |
| Enterobacter spp. | Often Positive |
| Escherichia coli (e.g., DH10B) | Generally Low/Negative[1] |
| Lactic Acid Bacteria (e.g., Oenococcus oeni) | Variable, can be positive[2] |
| Citrobacter freundii | Generally Negative |
| Proteus spp. | Generally Negative |
Experimental Protocols
Below is a generalized protocol for a qualitative plate-based assay for the detection of caprylate esterase-positive bacteria.
Materials:
-
Growth medium (e.g., Tryptic Soy Agar)
-
This compound solution (dissolved in a suitable solvent like DMSO or ethanol)
-
Petri dishes
-
Bacterial cultures (test organisms, positive control, negative control)
-
Incubator
Protocol:
-
Prepare the growth medium according to the manufacturer's instructions and autoclave.
-
Cool the medium to 45-50°C.
-
Aseptically add the this compound solution to the molten agar (B569324) to a final concentration typically in the range of 0.1-0.5 mg/mL. Mix gently to ensure even distribution.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
Once solidified, streak the bacterial cultures onto the surface of the agar plates. Include a known positive control (e.g., a Salmonella species) and a negative control (e.g., E. coli DH10B).
-
Incubate the plates at the optimal growth temperature for the target organism (e.g., 37°C) for 24-48 hours.
-
Observe the plates for the development of a colored precipitate in the bacterial colonies. A positive result is indicated by the formation of a blue-green or indigo (B80030) color.
Mandatory Visualizations
Biochemical Pathway of this compound Hydrolysis
Caption: Enzymatic hydrolysis of this compound.
Troubleshooting Workflow for False Positives
Caption: Logical workflow for troubleshooting false positives.
References
improving color development of 6-Chloro-3-indoxyl caprylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the color development of 6-Chloro-3-indoxyl caprylate in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a chromogenic substrate used to detect the activity of certain enzymes, particularly C8 esterases and lipases.[1][2] It is commonly employed in microbiological assays for the detection of bacteria that produce these enzymes, such as Salmonella spp.[3]
Q2: How does this compound work?
A2: The principle of detection is based on an enzymatic reaction. An esterase or lipase (B570770) enzyme cleaves the caprylate ester bond of the substrate. This releases 6-chloro-indoxyl, which then undergoes oxidative dimerization in the presence of oxygen to form an insoluble, colored precipitate.[4] For this compound, this precipitate is typically a rose or salmon color.[5]
Q3: What is the expected color change?
A3: Upon enzymatic hydrolysis and subsequent oxidation, this compound forms a salmon-colored or rose-colored precipitate.[5]
Q4: How should this compound be stored?
A4: It is recommended to store the solid substrate at -20°C and protected from light. For solutions, it is best to prepare them fresh. If storage is necessary, aliquot the solution and store it at -20°C, protected from light, to minimize degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Weak or No Color Development | Inactive Enzyme: The esterase or lipase may have lost its activity due to improper storage or handling. | - Use a fresh enzyme preparation. - Include a positive control with a known active enzyme to verify enzyme activity. |
| Insufficient Enzyme Concentration: The amount of enzyme in the sample may be too low to produce a visible color change within the desired timeframe. | - Increase the concentration of the enzyme in the reaction. - If detecting bacteria, ensure a sufficient number of cells are present. | |
| Suboptimal pH: The pH of the reaction buffer may not be optimal for the enzyme's activity. | - Determine the optimal pH for your specific esterase. Generally, a pH around 8.0 is optimal for many esterases. - Ensure the buffer has adequate capacity to maintain the pH throughout the experiment. | |
| Suboptimal Temperature: The incubation temperature may be too high or too low for the enzyme. | - The optimal temperature for many esterases is around 37-50°C. Incubate your assay within the optimal range for your specific enzyme. | |
| Poor Substrate Solubility: The substrate may not be fully dissolved, limiting its availability to the enzyme. | - Prepare a stock solution of this compound in a suitable organic solvent like DMSO or ethanol (B145695) before diluting it into the aqueous assay buffer. Keep the final concentration of the organic solvent low (typically <1%) to avoid enzyme inhibition. | |
| High Background Color | Spontaneous Substrate Hydrolysis: The substrate can slowly hydrolyze on its own, especially at a non-optimal pH or with prolonged incubation. | - Prepare the substrate solution fresh before each experiment. - Run a "no-enzyme" control to quantify the level of spontaneous hydrolysis. - Minimize the incubation time as much as possible. |
| Contamination: The sample or reagents may be contaminated with other enzymes that can hydrolyze the substrate. | - Use sterile reagents and proper aseptic techniques, especially when working with microbial samples. | |
| Inconsistent Results | Pipetting Errors: Inaccurate pipetting of the enzyme or substrate can lead to variability between replicates. | - Ensure your pipettes are calibrated and use proper pipetting techniques. |
| Uneven Temperature: Inconsistent temperature across samples during incubation can affect the reaction rate. | - Use a water bath or incubator that provides uniform temperature distribution. |
Experimental Protocols
Qualitative Plate Assay for Microbial Esterase Activity
This protocol is suitable for screening microorganisms for C8 esterase activity.
Materials:
-
Growth medium appropriate for the target microorganism
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) or ethanol
-
Petri dishes
-
Sterile spreaders
Procedure:
-
Prepare the microbial growth medium according to the manufacturer's instructions and sterilize by autoclaving.
-
Cool the medium to 45-50°C.
-
Prepare a stock solution of this compound in DMSO or ethanol (e.g., 20 mg/mL).
-
Add the substrate stock solution to the molten agar (B569324) to a final concentration of 40-100 µg/mL. Mix gently to ensure even distribution.
-
Pour the agar into sterile petri dishes and allow it to solidify.
-
Inoculate the plates with the test microorganisms using a sterile spreader or streaking loop.
-
Incubate the plates at the optimal growth temperature for the microorganism (e.g., 37°C).
-
Observe the plates for the development of rose-colored colonies, which indicates esterase activity.
Quantitative Spectrophotometric Assay (General Guideline)
This is a general guideline for a solution-based assay. Optimization of buffer, pH, temperature, and substrate/enzyme concentrations is recommended.
Materials:
-
Purified esterase or lipase
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
DMSO or ethanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound in DMSO or ethanol. Dilute the stock solution in the assay buffer to the desired final concentration.
-
Assay Setup:
-
Add the assay buffer to the wells of a 96-well microplate.
-
Add the enzyme solution to the wells.
-
To initiate the reaction, add the substrate solution.
-
Include a "no-enzyme" control with only the buffer and substrate.
-
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).
-
Measurement: The colored product is an insoluble precipitate, which can be challenging for standard absorbance readings. An alternative is to measure the decrease in the substrate concentration over time or to solubilize the product for measurement. Due to the insolubility of the product, endpoint readings of turbidity or color of the precipitate can be taken, though this is less precise.
Visualizations
Signaling Pathway
Caption: Enzymatic hydrolysis of this compound.
Experimental Workflow
Caption: General workflow for an esterase assay.
References
- 1. Enzyme substrates for esterases and lipases [gbiosciences.com]
- 2. Glycosynth - Esterase activity [glycosynth.co.uk]
- 3. Colorimetric Paper-based Detection of Escherichia coli, Salmonella spp., and Listeria monocytogenes from Large Volumes of Agricultural Water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 6-Chloro-3-Indolyl-β-D-Galactopyranoside [inalcopharm.com]
stability issues with 6-Chloro-3-indoxyl caprylate solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues with 6-Chloro-3-indoxyl caprylate solutions during their experiments.
I. Troubleshooting Guide
This guide addresses common problems encountered during the use of this compound solutions in enzymatic assays.
1. Issue: Weak or No Color Development
| Possible Cause | Recommended Solution |
| Inactive Enzyme | Ensure the enzyme has been stored correctly and has not expired. Perform a positive control experiment with a known active enzyme. |
| Incorrect Buffer pH | The pH of the reaction buffer is critical for both enzyme activity and the stability of the substrate. Verify the pH of your buffer and adjust if necessary. The optimal pH for the enzyme should be maintained. |
| Substrate Solution Degradation | This compound solutions can degrade over time, especially if not stored properly. Prepare fresh solutions for each experiment. Avoid repeated freeze-thaw cycles. |
| Presence of Enzyme Inhibitors | Some reagents can inhibit enzyme activity. For example, sodium azide (B81097) is a potent inhibitor of horseradish peroxidase (HRP) and should be avoided in HRP-based assays.[1] Check all components of your assay for potential inhibitors. |
| Insufficient Incubation Time or Temperature | Ensure that the incubation time and temperature are optimal for the specific enzyme being used. Refer to the enzyme's technical data sheet for recommended conditions. |
| Substrate Concentration Too Low | The concentration of the this compound solution may be insufficient. Prepare a fresh solution at the recommended concentration. |
2. Issue: High Background Color
| Possible Cause | Recommended Solution |
| Spontaneous Hydrolysis of Substrate | This compound can undergo spontaneous hydrolysis, especially in alkaline conditions, leading to non-enzymatic color formation.[2][3] Prepare the substrate solution immediately before use and maintain the pH of the reaction buffer within the optimal range for the enzyme, avoiding highly alkaline conditions if possible. |
| Contamination of Reagents | Contamination of buffers or other reagents with endogenous enzymes can lead to background signal. Use high-purity reagents and sterile techniques. |
| Extended Incubation Times | Prolonged incubation can lead to increased background. Optimize the incubation time to achieve a good signal-to-noise ratio. |
| Light Exposure | Protect the this compound solution and the reaction mixture from light, as this can contribute to background color development.[4] |
3. Issue: Precipitate Formation in the Substrate Solution
| Possible Cause | Recommended Solution |
| Low Solubility | This compound is sparingly soluble in aqueous solutions. Ensure that the solvent used is appropriate and that the concentration does not exceed its solubility limit. A stock solution in an organic solvent like dimethylformamide (DMF) or acetone, followed by dilution in the assay buffer, is a common practice. |
| Incorrect Storage | Storing the solution at inappropriate temperatures can cause the substrate to precipitate. Store stock solutions at -20°C as recommended.[5] Allow the solution to come to room temperature and vortex before use. |
| Reaction Product Precipitation | The product of the enzymatic reaction, a substituted indigo (B80030) dye, is inherently insoluble.[6] This is an expected outcome. For quantitative assays where a soluble product is required, alternative methods or substrates may be necessary. |
II. Frequently Asked Questions (FAQs)
Q1: How should I prepare a working solution of this compound?
It is recommended to first prepare a concentrated stock solution in an appropriate organic solvent, such as dimethylformamide (DMF) or acetone, where it is more soluble. This stock solution can then be diluted to the final working concentration in the assay buffer immediately before use. The final concentration of the organic solvent in the assay should be kept low to avoid affecting enzyme activity.
Q2: What are the optimal storage conditions for this compound solutions?
Stock solutions of this compound in an organic solvent should be stored at -20°C and protected from light.[4][5] Avoid repeated freeze-thaw cycles. It is best to aliquot the stock solution into smaller, single-use volumes. Working solutions in aqueous buffers are generally not stable and should be prepared fresh for each experiment.
Q3: My this compound solution has a slight color. Can I still use it?
A slight coloration may indicate some degree of spontaneous hydrolysis or degradation. For sensitive assays, it is always best to use a freshly prepared, colorless solution. If the coloration is significant, it is recommended to discard the solution and prepare a new one.
Q4: What factors can affect the stability of this compound in my assay?
The primary factors affecting stability are pH, temperature, and light.
-
pH: Alkaline pH can significantly increase the rate of spontaneous hydrolysis.[2][3]
-
Temperature: Higher temperatures can accelerate degradation. Solutions should be kept on ice when not in use and stored at -20°C for the long term.[5]
-
Light: Exposure to light can cause degradation of the molecule.[4] Solutions should be stored in amber vials or tubes wrapped in foil.
Q5: The colored product of the reaction is a precipitate. How can I quantify my results?
The formation of an insoluble indigo dye is the expected outcome of the enzymatic reaction. For qualitative assessments, such as in histochemistry or colony screening, this is a desirable feature. For quantitative analysis in solution, the precipitate can be problematic. One approach is to stop the reaction and then solubilize the indigo precipitate in an organic solvent (e.g., dimethyl sulfoxide (B87167) or chloroform) and measure the absorbance at the appropriate wavelength. Alternatively, different chromogenic or fluorogenic substrates that produce soluble products may be considered.
III. Experimental Protocols & Methodologies
Generalized Protocol for an Esterase Assay using this compound
This protocol provides a general workflow. Specific parameters such as concentrations, volumes, and incubation times should be optimized for your particular enzyme and experimental setup.
-
Preparation of Reagents:
-
Assay Buffer: Prepare an appropriate buffer for your enzyme of interest (e.g., phosphate-buffered saline (PBS), Tris-HCl). Ensure the pH is optimal for enzyme activity and substrate stability.
-
Enzyme Solution: Prepare a dilution of your enzyme in the assay buffer to the desired concentration.
-
Substrate Stock Solution: Prepare a 10-20 mg/mL stock solution of this compound in dimethylformamide (DMF) or acetone. Store this solution at -20°C, protected from light.
-
Substrate Working Solution: Immediately before use, dilute the stock solution in the assay buffer to the final desired concentration (e.g., 0.1-1 mg/mL). Ensure the final concentration of the organic solvent is low (typically <1%) to minimize effects on the enzyme.
-
-
Assay Procedure:
-
Pipette the desired volume of the enzyme solution into your reaction vessel (e.g., microplate well, microcentrifuge tube).
-
To initiate the reaction, add the substrate working solution to the enzyme solution.
-
Incubate the reaction mixture at the optimal temperature for your enzyme for a predetermined amount of time. Protect the reaction from light during incubation.
-
Monitor the development of the rose-colored precipitate.
-
Stop the reaction if necessary (e.g., by adding a stop solution that denatures the enzyme).
-
-
Data Analysis:
-
For qualitative analysis, visually inspect the formation of the colored precipitate.
-
For semi-quantitative analysis, you can score the intensity of the color.
-
For quantitative analysis, the precipitate can be pelleted by centrifugation, the supernatant removed, and the pellet can be solubilized in an organic solvent. The absorbance of the solubilized product can then be read on a spectrophotometer at its maximum absorbance wavelength.
-
IV. Visualizations
Enzymatic Reaction and Color Formation Pathway
The following diagram illustrates the two-step process of color formation from this compound. First, an esterase enzyme cleaves the caprylate group, releasing 6-chloro-3-indoxyl. Subsequently, two molecules of 6-chloro-3-indoxyl undergo oxidative dimerization in the presence of oxygen to form the insoluble, rose-colored product, 6,6'-dichloro-indigo.
Troubleshooting Logic Flow
This diagram provides a logical workflow for troubleshooting common issues in assays using this compound.
References
- 1. IHC Troubleshooting Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Hydrolysis of indole-3-acetic Acid esters exposed to mild alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
- 5. goldbio.com [goldbio.com]
- 6. 5-Bromo-6-chloro-3-indoxyl caprylate, Patent WO 2022/038120 [cymitquimica.com]
Technical Support Center: 6-Chloro-3-indoxyl Caprylate-Based Assays
Welcome to the technical support center for 6-Chloro-3-indoxyl caprylate-based assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
A1: This assay is a chromogenic method used to detect esterase activity. The substrate, this compound, is hydrolyzed by an esterase enzyme, releasing 6-Chloro-3-indoxyl. This intermediate product then undergoes rapid oxidation in the presence of an oxidizing agent (often atmospheric oxygen or an added catalyst like potassium ferricyanide) to form a water-insoluble, blue-green indigo (B80030) dye. The intensity of the color is proportional to the esterase activity.
Q2: My negative control wells are showing a blue-green color. What could be the cause?
A2: There are several potential reasons for high background in your negative control wells:
-
Spontaneous substrate hydrolysis: this compound can slowly hydrolyze spontaneously, especially at non-optimal pH or elevated temperatures.
-
Contamination: The reagents or samples may be contaminated with exogenous esterases.
-
Interfering substances: Components in your sample matrix may be causing non-enzymatic color formation.
Q3: I am seeing lower than expected or no color development in my positive control or experimental wells. What are the possible reasons?
A3: A lack of color development can be attributed to:
-
Inactive enzyme: The esterase may have lost activity due to improper storage or handling.
-
Presence of inhibitors: Your sample may contain esterase inhibitors.
-
Sub-optimal reaction conditions: The pH, temperature, or substrate concentration may not be optimal for the enzyme.
-
Presence of reducing agents: These can interfere with the formation of the colored indigo dye.
Q4: Can components of my biological sample interfere with the assay?
A4: Yes, biological samples can contain various interfering substances. Common interferents include:
-
Endogenous esterases: These will contribute to the overall measured activity.
-
Esterase inhibitors: Compounds that inhibit the target esterase will lead to an underestimation of its activity.
-
Reducing agents: Substances like glutathione (B108866) or ascorbic acid can prevent the formation of the colored product.
-
Spectroscopic interferents: Hemoglobin (from hemolysis), bilirubin (B190676) (from icteric samples), and lipids (from lipemic samples) can absorb light at the same wavelength as the indigo dye, leading to inaccurate readings.
Troubleshooting Guides
Issue 1: High Background Signal (False Positives)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Spontaneous Substrate Hydrolysis | 1. Prepare fresh substrate solution immediately before use.2. Run a "substrate only" control (assay buffer + substrate, no enzyme).3. Ensure the assay buffer pH is within the optimal range for substrate stability. | Reduced background signal in the "substrate only" control. |
| Reagent Contamination | 1. Use fresh, sterile reagents and pipette tips.2. Filter-sterilize buffers.3. Autoclave glassware and plasticware. | A significant decrease in background signal when using fresh, sterile reagents. |
| Sample Matrix Effects | 1. Run a "sample only" control (assay buffer + sample, no substrate).2. If the "sample only" control shows color, consider sample purification (e.g., dialysis, desalting column) to remove interfering substances. | The "sample only" control should be colorless. |
| Spectroscopic Interference | 1. Centrifuge samples to pellet cells and debris.2. For hemolyzed samples, consider a correction method (see Experimental Protocols).3. For lipemic samples, use a clearing agent or ultracentrifugation. | A clear, non-turbid sample with reduced absorbance at the detection wavelength in the absence of the substrate. |
Issue 2: Low or No Signal (False Negatives)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inactive Enzyme | 1. Verify the activity of the enzyme with a known positive control substrate.2. Ensure proper storage conditions for the enzyme (e.g., temperature, buffer). | The positive control should yield a strong signal. |
| Presence of Esterase Inhibitors | 1. Perform a spike-and-recovery experiment: add a known amount of active esterase to your sample and a control buffer. Compare the activity.2. If inhibition is suspected, consider sample dilution or purification. | Recovery of the spiked esterase activity should be close to 100% in the absence of inhibitors. |
| Presence of Reducing Agents | 1. Add a stronger oxidizing agent (e.g., potassium ferricyanide) to the reaction mixture to facilitate dye formation.2. Pre-treat the sample with an oxidizing agent, ensuring it does not interfere with the enzyme. | Color development should be restored or enhanced. |
| Sub-optimal Assay Conditions | 1. Optimize pH, temperature, and substrate concentration for your specific enzyme.2. Ensure the substrate concentration is not limiting (typically at or above the Km). | An increase in signal intensity with optimized conditions. |
Quantitative Data on Common Interferences
The following tables summarize the potential effects of common interfering substances. The percentage of interference is illustrative and can vary depending on the specific assay conditions and the enzyme being studied.
Table 1: Effect of Common Esterase Inhibitors
| Inhibitor | Class | Typical Concentration Range | Illustrative % Inhibition |
| Phenylmethylsulfonyl fluoride (B91410) (PMSF) | Serine esterase inhibitor | 0.1 - 2 mM | 80 - 100% |
| Paraoxon | Organophosphate | 1 - 100 µM | 70 - 100% |
| Eserine (Physostigmine) | Carbamate | 10 - 200 µM | 60 - 95% |
| Diisopropyl fluorophosphate (B79755) (DFP) | Organophosphate | 0.1 - 1 mM | 90 - 100% |
Table 2: Effect of Reducing Agents on Signal Development
| Reducing Agent | Typical Concentration Range in Samples | Illustrative % Signal Reduction |
| Glutathione (GSH) | 0.5 - 10 mM | 20 - 80% |
| Ascorbic Acid (Vitamin C) | 10 - 100 µM | 15 - 60% |
| Dithiothreitol (DTT) | 0.1 - 1 mM | 50 - 100% |
Table 3: Effect of Spectroscopic Interferences
| Interferent | Condition | Wavelength of Max. Absorbance (nm) | Illustrative % Signal Increase (False Positive) |
| Hemoglobin | Hemolysis | ~415, 540, 577 | 10 - 50% |
| Bilirubin | Icterus | ~450 | 5 - 30% |
| Lipids | Lipemia | Light scattering (broad) | 5 - 25% |
Experimental Protocols
Protocol 1: General Assay for Esterase Activity
-
Prepare Reagents:
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Substrate Stock: Dissolve this compound in a suitable organic solvent (e.g., DMSO) to a concentration of 10-50 mM.
-
Enzyme Solution: Prepare a dilution of your esterase in Assay Buffer.
-
Stop Solution (Optional): e.g., 1 M Sodium Carbonate.
-
-
Assay Procedure:
-
Add 50 µL of Assay Buffer to each well of a 96-well plate.
-
Add 10 µL of your enzyme solution or sample.
-
Add 10 µL of a known inhibitor for a negative control, or buffer for other wells.
-
Pre-incubate the plate at the desired temperature for 5-10 minutes.
-
Initiate the reaction by adding 10 µL of the this compound substrate stock solution.
-
Incubate for a defined period (e.g., 15-60 minutes) at the optimal temperature.
-
(Optional) Stop the reaction by adding 25 µL of Stop Solution.
-
Read the absorbance at a wavelength between 600-650 nm.
-
Protocol 2: Spike-and-Recovery for Inhibitor Detection
-
Prepare Samples:
-
Sample A: 20 µL of your test sample + 20 µL of Assay Buffer.
-
Sample B: 20 µL of your test sample + 20 µL of a known concentration of active esterase.
-
Control C: 20 µL of Assay Buffer + 20 µL of the same known concentration of active esterase.
-
-
Assay:
-
Perform the esterase assay as described in Protocol 1 for all three preparations.
-
-
Calculate Recovery:
-
% Recovery = [(Activity of B - Activity of A) / Activity of C] * 100
-
A recovery significantly less than 100% suggests the presence of inhibitors in your sample.
-
Protocol 3: Correction for Hemolysis Interference
-
Prepare Controls:
-
For each sample, prepare a "sample blank" containing the sample and all reagents except the this compound substrate.
-
-
Assay:
-
Run the standard assay for your samples.
-
Measure the absorbance of the "sample blank" at the same wavelength.
-
-
Calculate Corrected Absorbance:
-
Corrected Absorbance = Absorbance of Sample - Absorbance of Sample Blank.
-
Visualizations
Technical Support Center: Enhancing 6-Chloro-3-indoxyl caprylate Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the sensitivity of 6-Chloro-3-indoxyl caprylate detection in their experiments.
Troubleshooting Guide
Issue 1: Weak or No Color Development
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Suboptimal pH of the reaction buffer | The optimal pH for the enzymatic hydrolysis of this compound and subsequent color development is crucial. Prepare a pH gradient of your reaction buffer (e.g., pH 6.5 to 8.5) to determine the optimal pH for your specific enzyme and experimental conditions. A common starting point is a phosphate (B84403) or Tris-HCl buffer at pH 7.4. |
| Low enzyme concentration or activity | Increase the concentration of the esterase enzyme in the reaction. Ensure that the enzyme has been stored correctly and has not lost activity. If possible, perform a positive control with a known active enzyme. |
| Inadequate substrate concentration | Increase the concentration of this compound. Titrate the substrate concentration to find the optimal balance between signal intensity and background. Ensure the substrate is fully dissolved in an appropriate solvent before adding it to the reaction buffer. |
| Substrate degradation | This compound solutions should be prepared fresh and protected from light to prevent degradation. Store the stock solution at -20°C. |
| Presence of enzyme inhibitors | Ensure that your sample or buffers do not contain known esterase inhibitors, such as organophosphates or high concentrations of certain metal ions. |
| Insufficient incubation time or temperature | Increase the incubation time of the reaction. Optimize the incubation temperature for your specific esterase; however, be mindful that prolonged high temperatures can lead to non-enzymatic substrate hydrolysis and increased background. |
| Inefficient oxidation of the indoxyl intermediate | The initial product of enzymatic cleavage is a soluble, colorless indoxyl. Its rapid oxidation to an insoluble colored precipitate is essential for a strong signal. The inclusion of an oxidizing agent can enhance the reaction. |
Issue 2: High Background Staining
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Spontaneous substrate hydrolysis | This can be caused by non-optimal pH or prolonged incubation at elevated temperatures. Run a "no-enzyme" control to assess the level of spontaneous hydrolysis. Prepare substrate solutions fresh before use. |
| Endogenous esterase activity | If working with cell or tissue samples, endogenous esterases may contribute to background staining. Use appropriate inhibitors or perform a pre-incubation step to inactivate endogenous enzymes if possible. |
| Precipitation of the substrate | Ensure that the this compound is fully dissolved in the stock solvent and does not precipitate when added to the aqueous reaction buffer. Sonication or vortexing can aid in dissolution. |
Frequently Asked Questions (FAQs)
Q1: How can I prepare a stock solution of this compound?
A1: To prepare a stock solution, dissolve this compound in a water-miscible organic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). A typical stock solution concentration is 20-50 mg/mL. Store the stock solution in small aliquots at -20°C and protect it from light.
Q2: What is the role of potassium ferricyanide (B76249) and potassium ferrocyanide in the reaction?
A2: Potassium ferricyanide and potassium ferrocyanide act as an electron transfer couple that facilitates the rapid oxidation of the colorless 6-chloro-3-indoxyl intermediate to the insoluble, colored 6,6'-dichloro-indigo precipitate. This enhances the rate and intensity of color development, leading to a more sensitive and localized signal.
Q3: Can I use a different buffer system for my assay?
A3: Yes, but the optimal pH and buffer components should be determined empirically. Buffers such as Tris-HCl and phosphate buffers are commonly used. Avoid buffers containing components that may inhibit your esterase of interest.
Q4: My colored precipitate appears diffuse and not well-localized. What can I do?
A4: Diffuse precipitate can result from slow oxidation of the indoxyl intermediate, allowing it to diffuse away from the site of enzymatic activity. To improve localization, try optimizing the concentration of the oxidizing agents (potassium ferricyanide/ferrocyanide) and ensuring the reaction is carried out at the optimal pH. Reducing the incubation time can also help minimize diffusion.
Experimental Protocols
Protocol 1: General Protocol for Enhancing Sensitivity in a 96-Well Plate Assay
This protocol provides a starting point for optimizing the detection of esterase activity in a clear, flat-bottom 96-well plate.
Materials:
-
This compound stock solution (20 mg/mL in DMF)
-
Esterase-containing sample
-
Reaction Buffer (e.g., 100 mM Potassium Phosphate, pH 7.4)
-
Oxidizing Agent Solution (e.g., 50 mM Potassium Ferricyanide and 50 mM Potassium Ferrocyanide in water)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the Reaction Mix: For each well, prepare a reaction mix containing the reaction buffer and the oxidizing agent solution. A typical starting ratio is 10:1 (e.g., 180 µL of reaction buffer and 20 µL of oxidizing agent solution).
-
Add Enzyme: Add your esterase-containing sample to the appropriate wells. For a negative control, add the same volume of buffer or a heat-inactivated enzyme sample.
-
Prepare Substrate Solution: Immediately before use, dilute the this compound stock solution in the reaction buffer to the desired final concentration (e.g., 0.5 - 2 mg/mL).
-
Initiate Reaction: Add the diluted substrate solution to each well to start the reaction.
-
Incubation: Incubate the plate at the optimal temperature for your enzyme (e.g., 37°C), protected from light.
-
Measurement: Read the absorbance at a wavelength between 600-650 nm at regular intervals to monitor the color development.
Data Presentation: Illustrative Example of pH Optimization
| Buffer pH | Absorbance at 615 nm (Arbitrary Units) |
| 6.5 | 0.15 |
| 7.0 | 0.45 |
| 7.4 | 0.85 |
| 8.0 | 0.60 |
| 8.5 | 0.30 |
Protocol 2: Protocol for Enhancing Sensitivity in Histochemical Staining
This protocol is designed for the detection of esterase activity in fixed cells or tissue sections.
Materials:
-
Fixed cells or tissue sections on slides
-
Phosphate-Buffered Saline (PBS)
-
Staining Solution:
-
100 mM Tris-HCl, pH 7.4
-
1 mg/mL this compound (added from a 20 mg/mL stock in DMF)
-
2 mM Potassium Ferricyanide
-
2 mM Potassium Ferrocyanide
-
-
Nuclear counterstain (e.g., Nuclear Fast Red)
-
Mounting medium
Procedure:
-
Wash: Wash the fixed slides twice with PBS for 5 minutes each.
-
Prepare Staining Solution: Prepare the staining solution immediately before use. Add the components in the order listed, ensuring the this compound is added last while vortexing to prevent precipitation.
-
Staining: Cover the sections with the staining solution and incubate in a humidified chamber at 37°C for 30 minutes to 2 hours, or until the desired color intensity is reached. Monitor the color development under a microscope.
-
Wash: Wash the slides thoroughly with PBS to stop the reaction.
-
Counterstaining (Optional): If desired, counterstain the nuclei with a suitable counterstain.
-
Dehydration and Mounting: Dehydrate the slides through a graded series of ethanol, clear in xylene, and mount with a permanent mounting medium.
Visualizations
Caption: Workflow for histochemical staining with this compound.
Caption: Reaction pathway for this compound detection.
preventing non-specific hydrolysis of 6-Chloro-3-indoxyl caprylate
Welcome to the technical support center for 6-Chloro-3-indoxyl caprylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent non-specific hydrolysis of this chromogenic substrate during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a chromogenic substrate used for the detection of esterase and lipase (B570770) activity. In the presence of these enzymes, the substrate is hydrolyzed, releasing 6-chloro-3-indoxyl. This intermediate product then undergoes rapid oxidation in the presence of an oxidizing agent to form an insoluble, colored indigo (B80030) dye, providing a visual indication of enzyme activity.
Q2: What constitutes "non-specific hydrolysis" of this compound?
A2: Non-specific hydrolysis refers to the cleavage of the ester bond in this compound that is not mediated by the target enzyme (esterase or lipase). This can be caused by chemical factors in the assay environment, such as pH and temperature, leading to a false-positive signal or high background.
Q3: I am observing color development in my negative control. What are the likely causes?
A3: Color development in a negative control indicates non-specific hydrolysis. The most common causes are sub-optimal pH of the assay buffer, high incubation temperatures, or prolonged incubation times. Contamination of reagents with exogenous esterases can also be a factor.
Q4: How can I be sure that the signal I am observing is from the enzymatic activity of interest?
A4: To confirm that the signal is from your target enzyme, you should run parallel experiments with a known inhibitor of your enzyme. A significant reduction in color formation in the presence of the inhibitor would indicate that the signal is indeed enzyme-specific. Additionally, a "no-enzyme" control is essential to assess the level of non-specific hydrolysis under your assay conditions.
Troubleshooting Guide: High Background Signal
High background staining can obscure the specific signal from your target enzyme, leading to difficulties in data interpretation. The following guide will help you identify and address the common causes of non-specific hydrolysis.
| Problem | Potential Cause | Recommended Solution |
| Uniform background color across the entire sample/plate | Sub-optimal pH of the assay buffer | Esters are susceptible to hydrolysis under both acidic and alkaline conditions.[1][2] Determine the optimal pH for your target enzyme and ensure your buffer is within this range. For many esterases, a pH range of 7.0-8.0 is common. Avoid highly alkaline or acidic buffers if possible. |
| High incubation temperature | Higher temperatures can accelerate the rate of chemical hydrolysis.[2] Incubate your assay at the lowest temperature compatible with your enzyme's activity. Consider running a temperature gradient to find the optimal balance between enzyme activity and substrate stability. | |
| Prolonged incubation time | The longer the substrate is incubated, the more opportunity there is for non-specific hydrolysis to occur. Minimize the incubation time to the shortest duration necessary to obtain a clear, positive signal. | |
| Contaminated reagents | Reagents, especially buffers, can become contaminated with microbial growth, which may introduce exogenous esterases. Prepare fresh buffers and solutions, and filter-sterilize them if necessary. | |
| Precipitate formation in the substrate solution | Poor substrate solubility | Ensure the this compound is fully dissolved in an appropriate organic solvent (e.g., DMSO or DMF) before adding it to the aqueous assay buffer. The final concentration of the organic solvent should typically be kept low (e.g., <1%) to avoid inhibiting the enzyme. |
| Substrate degradation | This compound can degrade over time, especially when in solution and exposed to light. Prepare the substrate solution fresh for each experiment and protect it from light. | |
| Inconsistent background across different experiments | Variability in experimental conditions | Ensure that all experimental parameters, including pH, temperature, incubation time, and reagent concentrations, are kept consistent between experiments. |
| Water quality | Use high-purity, nuclease-free water to prepare all buffers and solutions to avoid contamination with ions or organic compounds that could affect substrate stability. |
Experimental Protocols
Protocol 1: Determining the Optimal pH for Your Assay
This protocol will help you identify the optimal pH that maximizes enzymatic activity while minimizing non-specific hydrolysis.
Materials:
-
This compound
-
A series of buffers with varying pH values (e.g., phosphate (B84403) buffers at pH 6.0, 6.5, 7.0, 7.5, and 8.0)
-
Your purified enzyme or cell lysate containing the enzyme
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, set up reactions in triplicate for each pH value to be tested.
-
For each pH, prepare a "no-enzyme" control well containing only the buffer and the substrate.
-
Add the appropriate buffer to each well.
-
Add the enzyme to the "enzyme" wells.
-
Initiate the reaction by adding the this compound stock solution to all wells.
-
Incubate the plate at the desired temperature.
-
Measure the absorbance at the appropriate wavelength (typically around 615 nm for indigo dyes) at regular time intervals.
-
Plot the rate of reaction (change in absorbance over time) versus pH for both the "enzyme" and "no-enzyme" conditions. The optimal pH will be the one that gives the highest enzyme-specific signal (the difference between the "enzyme" and "no-enzyme" rates).
Protocol 2: Assessing the Thermal Stability of this compound
This protocol allows you to quantify the rate of non-specific hydrolysis at different temperatures.
Materials:
-
This compound
-
Assay buffer at the optimal pH determined in Protocol 1
-
Temperature-controlled incubator or water bath
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare a working solution of this compound in the assay buffer.
-
Aliquot the substrate solution into multiple tubes.
-
Incubate the tubes at different temperatures (e.g., 4°C, 25°C, 37°C, and 50°C) for a set period (e.g., 1, 2, 4, and 8 hours).
-
At each time point, take a sample from each temperature and measure the absorbance at the appropriate wavelength.
-
Plot the absorbance versus time for each temperature. The slope of each line will represent the rate of non-specific hydrolysis at that temperature.
Visualizations
Caption: Workflow for optimizing assay conditions to minimize non-specific hydrolysis.
Caption: Factors contributing to non-specific hydrolysis and their consequences.
References
impact of pH on 6-Chloro-3-indoxyl caprylate performance
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using 6-Chloro-3-indoxyl caprylate in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a chromogenic substrate used to detect the activity of esterase enzymes. The principle of the assay is a two-step enzymatic reaction. First, an esterase cleaves the caprylate group from the 6-chloro-3-indoxyl molecule. This initial reaction produces an unstable intermediate, 6-chloro-3-indoxyl. In the presence of oxygen, this intermediate undergoes oxidative dimerization to form a water-insoluble, colored precipitate, typically blue or purple. The intensity of the color is proportional to the esterase activity.
Q2: What is the optimal pH for using this compound?
A2: The optimal pH for esterase activity can vary depending on the specific enzyme being assayed. However, for most common esterases, the optimal pH for the hydrolysis of indoxyl-based substrates lies in the neutral to slightly alkaline range, typically between pH 7.0 and 8.5 . It is recommended to perform a pH optimization experiment for your specific enzyme and assay conditions to determine the ideal pH for maximal performance.
Q3: Why is the choice of buffer important for this assay?
A3: The buffer system is critical for maintaining the optimal pH for enzymatic activity. A stable pH ensures reproducible results. Commonly used buffers include phosphate-buffered saline (PBS) or Tris-HCl. The buffer should be chosen carefully to avoid any interference with the enzymatic reaction or the stability of the substrate and product. For instance, buffers with primary amine groups, like Tris, can sometimes interfere with certain enzymatic assays.
Q4: How should this compound be prepared and stored?
A4: this compound is typically a powder. A stock solution is prepared by dissolving it in an appropriate organic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), before diluting it to the final working concentration in the assay buffer. Store the solid substrate and stock solutions protected from light at -20°C. Avoid repeated freeze-thaw cycles of the stock solution.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or weak color development | Inactive enzyme: The enzyme may have lost activity due to improper storage or handling. | - Use a fresh aliquot of the enzyme. - Ensure the enzyme has been stored at the correct temperature and in a suitable buffer. - Include a positive control with a known active enzyme to verify assay components. |
| Sub-optimal pH: The pH of the assay buffer may not be optimal for the specific esterase being used. | - Verify the pH of your buffer. - Perform a pH optimization experiment by testing a range of pH values (e.g., 6.5 to 9.0) to find the optimal condition for your enzyme. | |
| Substrate degradation: The this compound stock solution may have degraded due to improper storage or exposure to light. | - Prepare a fresh stock solution of the substrate. - Store the stock solution in small aliquots at -20°C, protected from light. | |
| Insufficient oxygen: The oxidative dimerization step requires oxygen. | - Ensure the reaction is performed in an aerobic environment. For microplate assays, ensure adequate headspace and do not seal the plate in an airtight manner unless using a plate designed for aerobic culture. | |
| High background color (autohydrolysis) | High pH: The substrate can undergo slow, non-enzymatic hydrolysis at a high pH. | - Lower the pH of the assay buffer. While the optimal pH for the enzyme might be slightly alkaline, a very high pH (e.g., > 9.0) can increase background signal. - Include a "no-enzyme" control to measure the rate of autohydrolysis. |
| Contaminated reagents: Reagents may be contaminated with esterases. | - Use high-purity, sterile reagents and water. - Autoclave buffers and solutions where possible. | |
| Inconsistent or irreproducible results | Inaccurate pipetting: Small volumes of enzyme or substrate can lead to significant errors if not pipetted accurately. | - Use calibrated pipettes and proper pipetting techniques. - Prepare a master mix of reagents to minimize pipetting variability between wells. |
| Temperature fluctuations: Enzyme activity is sensitive to temperature. | - Ensure all components are at the correct assay temperature before starting the reaction. - Use a temperature-controlled incubator or water bath for the assay. | |
| Precipitate forms immediately upon adding substrate | Substrate precipitation: The substrate may not be fully soluble in the assay buffer at the working concentration. |
Quantitative Data
The performance of this compound is highly dependent on the pH of the assay buffer, as this affects the activity of the target esterase. The following table provides representative data on the effect of pH on the relative activity of a typical esterase. Note that the optimal pH can vary between different enzymes.
| pH | Relative Esterase Activity (%) |
| 6.0 | 45 |
| 6.5 | 65 |
| 7.0 | 85 |
| 7.5 | 95 |
| 8.0 | 100 |
| 8.5 | 90 |
| 9.0 | 70 |
This data is illustrative for a typical esterase. It is strongly recommended to determine the optimal pH for your specific enzyme and experimental conditions.
Experimental Protocols
Protocol 1: General Esterase Activity Assay in a 96-Well Plate
-
Prepare Reagents:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl or 50 mM Phosphate Buffer) at the desired pH (start with pH 8.0 if the optimum is unknown).
-
Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 20 mg/mL.
-
Enzyme Solution: Dilute the esterase enzyme to the desired concentration in the assay buffer.
-
-
Assay Procedure:
-
Add 50 µL of the enzyme solution to each well of a 96-well microplate.
-
Include a negative control with 50 µL of assay buffer instead of the enzyme solution.
-
Prepare the substrate working solution by diluting the stock solution 1:100 in the assay buffer.
-
Initiate the reaction by adding 50 µL of the substrate working solution to each well.
-
Incubate the plate at the optimal temperature for your enzyme (e.g., 37°C) for a set period (e.g., 15-60 minutes).
-
Monitor the color development. The reaction can be stopped by adding 50 µL of 1 M citric acid or by reading the absorbance at a specific wavelength (e.g., 615 nm) at different time points.
-
Protocol 2: pH Optimization Assay
-
Prepare a series of assay buffers with pH values ranging from 6.0 to 9.0 in 0.5 unit increments.
-
Follow the procedure outlined in Protocol 1 , but use the different pH buffers for each set of reactions.
-
Measure the endpoint absorbance or the rate of reaction for each pH.
-
Plot the relative activity against the pH to determine the optimal pH for your enzyme.
Visualizations
Caption: Enzymatic hydrolysis of this compound.
Caption: Troubleshooting workflow for no or weak color development.
reducing background signal with 6-Chloro-3-indoxyl caprylate
Welcome to the technical support center for 6-Chloro-3-indoxyl caprylate. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and reduce background signal.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a chromogenic substrate used for the detection of esterase activity. Upon enzymatic cleavage by an esterase, it releases 6-chloro-3-indoxyl, which then undergoes oxidation to form an insoluble, rose-colored precipitate at the site of enzymatic activity. This allows for the visualization and localization of esterase activity in various assays, such as immunoassays and bacteriological screenings.
Q2: What are the proper storage conditions for this compound?
To ensure stability and prevent degradation, this compound should be stored at -20°C in a light-protected container. Improper storage can lead to substrate degradation and increased background signal.
Q3: What are the primary causes of high background signal when using this compound?
High background signal in assays using this compound can stem from several factors:
-
Non-specific binding: The secondary antibody or other reagents may bind non-specifically to the plate or membrane.
-
Substrate instability: The substrate may undergo spontaneous (non-enzymatic) hydrolysis, leading to color development in the absence of the target enzyme.
-
Contamination: Reagents or samples may be contaminated with endogenous esterases.
-
Inadequate washing or blocking: Insufficient washing or blocking can leave unbound reagents that contribute to background noise.
Troubleshooting Guide
Issue 1: High Background Signal
High background can obscure specific signals and reduce the sensitivity of your assay. Below are common causes and solutions.
Potential Cause 1: Ineffective Blocking
-
Solution: Optimize your blocking protocol. The choice of blocking agent can be critical.
-
Try different blocking agents such as Bovine Serum Albumin (BSA) or non-fat dry milk.
-
Increase the concentration of the blocking agent or the incubation time.
-
Ensure the blocking buffer is freshly prepared.
-
Potential Cause 2: Inadequate Washing
-
Solution: Improve the washing steps to remove unbound reagents.
-
Increase the number of wash cycles (e.g., from 3 to 5).
-
Increase the volume of wash buffer used for each wash.
-
Include a mild detergent, such as 0.05% Tween-20, in your wash buffer to reduce non-specific binding.
-
Introduce a soaking step by allowing the wash buffer to sit in the wells for a few minutes during each wash.
-
Potential Cause 3: High Antibody Concentration
-
Solution: Titrate your primary and secondary antibodies to find the optimal concentration that provides a strong specific signal with low background.
Potential Cause 4: Substrate Instability or Contamination
-
Solution:
-
Prepare the this compound solution immediately before use.
-
Ensure all reagents and buffers are free from contaminating esterase activity by using high-purity reagents and sterile techniques.
-
Run a "substrate only" control (no enzyme) to assess the level of non-enzymatic hydrolysis.
-
Illustrative Data: Effect of Washing Conditions on Signal-to-Noise Ratio
The following table provides an example of how optimizing washing steps can improve the signal-to-noise ratio in an assay using this compound.
| Washing Protocol | Signal (OD at 550 nm) | Background (OD at 550 nm) | Signal-to-Noise Ratio |
| 3 washes, 300 µL/well | 0.85 | 0.25 | 3.4 |
| 5 washes, 300 µL/well | 0.82 | 0.15 | 5.5 |
| 5 washes, 300 µL/well with 1 min soak | 0.80 | 0.10 | 8.0 |
Experimental Protocols
Example Protocol: Detection of Esterase Activity in a 96-Well Plate
This protocol provides a general framework for using this compound to detect esterase activity.
-
Coating: Coat the wells of a 96-well plate with the capture antibody diluted in a suitable coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Sample Incubation: Add your samples (containing the esterase) to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody: Add the detection antibody conjugated to the target enzyme and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Preparation: Prepare the this compound working solution immediately before use by diluting the stock solution in the appropriate assay buffer.
-
Color Development: Add the substrate solution to each well and incubate at room temperature, protected from light. Monitor the color development.
-
Reading: Read the absorbance at a wavelength appropriate for the rose-colored product (e.g., 550 nm).
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for an esterase assay.
Troubleshooting Logic for High Background
Caption: A decision tree for troubleshooting high background signals.
incubation time and temperature optimization for 6-Chloro-3-indoxyl caprylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 6-Chloro-3-indoxyl caprylate for the detection of esterase activity. Here you will find troubleshooting guides, frequently asked questions, and experimental protocols to ensure the success of your assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the use of this compound in esterase assays?
A1: this compound is a chromogenic substrate used to detect esterase activity. The principle of the assay is a two-step enzymatic and chemical reaction:
-
Enzymatic Hydrolysis: An esterase enzyme cleaves the caprylate ester bond of the this compound molecule. This reaction releases 6-chloro-3-indoxyl.
-
Oxidative Dimerization: In the presence of oxygen, the highly reactive 6-chloro-3-indoxyl molecules undergo spontaneous oxidative dimerization. This results in the formation of an insoluble, colored precipitate, 5,5'-dichloro-indigo. The intensity of the color is proportional to the esterase activity.
Q2: What are the primary applications of this compound?
A2: This substrate is primarily used for the qualitative and semi-quantitative detection of esterase activity in various applications, including:
-
Microbiology: Detecting and identifying microorganisms that produce esterases, such as certain species of Salmonella.
-
Histochemistry: Localizing esterase activity in tissue sections.
-
Biochemistry: Screening for esterase activity in enzyme preparations and cell lysates.
-
Clinical Diagnostics: It can be used in assays for detecting leukocyte esterase, an indicator of urinary tract infections.
Q3: How should this compound be stored?
A3: For long-term stability, this compound should be stored in a cool, dark, and dry place, typically at -20°C. Protect it from light and moisture to prevent degradation. When preparing solutions, it is advisable to make fresh solutions for each experiment or store aliquots at -20°C for a limited time.
Q4: In what solvents can this compound be dissolved?
A4: this compound is typically dissolved in an organic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to create a stock solution before being diluted into an aqueous assay buffer.
Experimental Protocol: Esterase Activity Assay
This protocol provides a general guideline for a colorimetric esterase assay in a 96-well plate format. Optimization of buffer composition, pH, substrate concentration, incubation time, and temperature is highly recommended for specific experimental conditions.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Esterase-containing sample (e.g., purified enzyme, cell lysate, or microbial culture)
-
96-well clear flat-bottom microplate
-
Microplate reader
Procedure:
-
Substrate Stock Solution Preparation: Prepare a 10-20 mM stock solution of this compound in DMSO or DMF.
-
Working Solution Preparation: Dilute the stock solution in the assay buffer to the desired final concentration (e.g., 0.1-1 mM). It is crucial to determine the optimal concentration for your specific enzyme and conditions.
-
Assay Setup:
-
Add 50 µL of the sample (and appropriate controls) to the wells of the 96-well plate.
-
Include a negative control (buffer only) and a positive control (a known esterase).
-
-
Reaction Initiation: Add 50 µL of the substrate working solution to each well to start the reaction.
-
Incubation: Incubate the plate at the optimized temperature (e.g., 37°C) for a specific period (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.
-
Measurement: Measure the absorbance of the colored product at a wavelength between 540-580 nm using a microplate reader.
Optimization of Incubation Time and Temperature
Optimizing incubation time and temperature is critical for achieving accurate and reproducible results.
Temperature Optimization:
-
Esterase activity is temperature-dependent. The optimal temperature can vary significantly depending on the source of the enzyme.
-
Recommendation: Perform the assay at various temperatures (e.g., 25°C, 30°C, 37°C, 42°C) to determine the temperature at which the enzyme exhibits the highest activity without being denatured.
Incubation Time Optimization:
-
The rate of color development should be linear over the chosen incubation period.
-
Recommendation: Measure the absorbance at multiple time points (e.g., every 5 minutes for 60 minutes) to determine the linear range of the reaction. The chosen incubation time should fall within this linear phase to ensure that the measured activity is proportional to the enzyme concentration.
| Parameter | Recommended Range | Purpose |
| Temperature | 25°C - 42°C | To find the optimal temperature for maximum enzyme activity. |
| Incubation Time | 5 - 60 minutes | To ensure the reaction is in the linear range for accurate quantification. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Weak Color Development | 1. Inactive enzyme. 2. Incorrect assay buffer pH. 3. Substrate degradation. 4. Insufficient incubation time or suboptimal temperature. 5. Presence of esterase inhibitors in the sample. | 1. Use a fresh enzyme preparation or a positive control to verify activity. 2. Optimize the pH of the assay buffer for your specific esterase. 3. Prepare fresh substrate solutions. 4. Optimize incubation time and temperature. 5. Identify and remove potential inhibitors. Consider sample dialysis or purification. |
| High Background Signal | 1. Spontaneous hydrolysis of the substrate. 2. Contamination of reagents or samples. | 1. Prepare fresh substrate solution and run a substrate-only control. 2. Use fresh, high-quality reagents and maintain aseptic techniques. |
| Inconsistent Results | 1. Pipetting errors. 2. Temperature fluctuations during incubation. 3. Incomplete mixing of reagents. | 1. Ensure accurate and consistent pipetting. 2. Use a temperature-controlled incubator. 3. Gently mix the plate after adding the substrate. |
| Precipitate Formation in Stock Solution | 1. Low solubility of the substrate in the chosen solvent. | 1. Gently warm the solution to aid dissolution. If the precipitate persists, prepare a fresh solution. |
Visualizations
Caption: Experimental workflow for a typical esterase assay using this compound.
Caption: Reaction mechanism of this compound catalyzed by esterase.
Validation & Comparative
A Researcher's Guide to Chromogenic Substrates: 6-Chloro-3-indoxyl Caprylate in Focus
In the dynamic fields of life science research and drug development, the sensitive and reliable detection of enzymatic activity is paramount. Chromogenic substrates, which generate a colored product upon enzymatic cleavage, are indispensable tools for this purpose. Among these, indoxyl-based compounds have gained prominence for the detection of esterase activity. This guide provides a comprehensive comparison of 6-Chloro-3-indoxyl caprylate with other common chromogenic substrates, supported by experimental data and detailed protocols to aid researchers in selecting the optimal substrate for their specific needs.
Introduction to Chromogenic Esterase Substrates
Esterases (EC 3.1.1.x) are a broad class of hydrolase enzymes that play crucial roles in various biological processes, including signal transduction and metabolism. Their activity is often a key indicator in diagnostic assays and high-throughput screening for drug discovery. Chromogenic substrates provide a straightforward and cost-effective method for quantifying esterase activity. The fundamental principle involves an esterase-catalyzed hydrolysis of the substrate, which releases a chromophore that can be measured spectrophotometrically.
This guide focuses on the performance of this compound and compares it with other widely used chromogenic substrates, including other indoxyl derivatives and p-nitrophenyl esters.
Comparative Performance of Chromogenic Substrates
The selection of a chromogenic substrate is critical and depends on factors such as sensitivity, specificity, and the experimental context. While direct comparative kinetic data for this compound is not extensively published, we can evaluate its performance based on the known properties of indoxyl substrates and compare them to other classes of chromogenic reporters.
Indoxyl-based substrates, upon enzymatic cleavage, release an indoxyl derivative. This intermediate then undergoes rapid dimerization and oxidation in the presence of an oxidizing agent (often atmospheric oxygen or a catalyst like potassium ferricyanide) to form an insoluble, intensely colored indigo (B80030) dye. The specific halogen substitutions on the indole (B1671886) ring determine the color of the resulting precipitate.
| Substrate | Enzyme Target | Chromophore | λmax (nm) | Precipitate Color | Key Characteristics |
| This compound | Esterase (C8) | 6,6'-Dichloro-indigo | ~540-550 | Salmon/Rose | Forms a distinct rose-colored precipitate. |
| 5-Bromo-4-chloro-3-indoxyl caprylate (X-caprylate) | Esterase (C8) | 5,5'-Dibromo-4,4'-dichloro-indigo | ~615 | Blue | Produces a strong blue precipitate; widely used. |
| 5-Bromo-6-chloro-3-indoxyl caprylate (Magenta-caprylate) | Esterase (C8) | 5,5'-Dibromo-6,6'-dichloro-indigo | ~565 | Magenta | Yields a vibrant magenta precipitate, offering a different color option for multiplexing. |
| p-Nitrophenyl acetate (B1210297) (pNPA) | Esterase | p-Nitrophenol (pNP) | ~400-410 | Yellow (soluble) | Commonly used, but can be unstable in aqueous solutions and its chromophore is pH-sensitive. |
| Trimethyl Lock Acetate | Esterase | p-Nitroaniline (pNA) | ~380-410 | Yellow (soluble) | Designed for improved stability over pNPA; chromophore is less pH-sensitive. |
Illustrative Kinetic Data for Esterase Substrates
The following table presents example kinetic data for some chromogenic substrates to highlight the type of quantitative comparison that can be made. Note: Data for this compound and its direct indoxyl analogs would need to be determined experimentally using the protocol provided below.
| Substrate | Enzyme | Km (µM) | Vmax (µmol/min/mg) | Reference |
| p-Nitrobenzyl p-toluenesulfonyl-L-arginine | Bovine Thrombin | 14 | 0.037 (per NIH unit/ml) | |
| p-Nitrobenzyl p-toluenesulfonyl-L-arginine | Human Plasmin | 78 | 0.31 (per CTA unit/ml) | |
| Trimethyl Lock Acetate | Pig Liver Esterase | 14 | - | [1] |
| p-Nitrophenyl acetate (pNPA) | Pig Liver Esterase | 540 | - | [1] |
Signaling Pathways and Experimental Workflow
Enzymatic Reaction and Color Development
The enzymatic detection using indoxyl-based substrates involves a two-step process. First, the esterase cleaves the ester bond of the substrate, releasing the indoxyl intermediate. Subsequently, this intermediate dimerizes and is oxidized to form the final colored precipitate.
Figure 1: Enzymatic hydrolysis of this compound.
Generalized Experimental Workflow for Substrate Comparison
A robust comparison of chromogenic substrates requires a standardized experimental workflow. The following diagram outlines the key steps for evaluating the performance of different substrates.
References
A Comparative Guide to Chromogenic Substrates: 6-Chloro-3-indoxyl caprylate and X-gal
For researchers, scientists, and drug development professionals, the selection of appropriate enzyme substrates is a critical determinant of experimental success. This guide provides a detailed comparison of two widely used chromogenic substrates: 6-Chloro-3-indoxyl caprylate and 5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-gal). While both are indoxyl derivatives that produce colored precipitates upon enzymatic cleavage, they serve distinct applications by acting as substrates for different enzymes—esterases and β-galactosidase, respectively. This guide will objectively compare their performance characteristics, provide detailed experimental protocols, and present supporting data to aid in the selection of the optimal substrate for your research needs.
Core Properties and Applications
This compound is a chromogenic substrate for esterase enzymes. Upon hydrolysis by an esterase, it releases 6-chloro-3-indoxyl, which then undergoes oxidation and dimerization to form a salmon-colored precipitate. This substrate is particularly useful for the detection of esterase activity in various biological samples.
X-gal, on the other hand, is a well-established chromogenic substrate for the enzyme β-galactosidase. The enzymatic cleavage of the β-galactoside bond in X-gal yields galactose and 5-bromo-4-chloro-3-hydroxyindole. The latter product dimerizes and is oxidized to form an intensely blue, insoluble precipitate.[1][2] Its primary application is in molecular biology for blue-white screening of recombinant bacterial colonies, where the insertion of a DNA fragment into the lacZα gene disrupts the synthesis of a functional β-galactosidase.[3][4]
Quantitative Data Presentation
A direct quantitative comparison of performance is not feasible due to the different enzymes targeted by each substrate. However, a summary of their key properties provides a valuable reference for researchers.
| Property | This compound | X-gal (5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside) |
| Enzyme Substrate | Esterase (with C8 activity)[5] | β-Galactosidase[1][2] |
| Product Color | Salmon/Rose[6] | Blue[1][2] |
| Molecular Formula | C₁₆H₂₀ClNO₂[7] | C₁₄H₁₅BrClNO₆[8] |
| Molecular Weight | 293.80 g/mol [7] | 408.6 g/mol [8] |
| Solubility | Soluble in organic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). | Soluble in N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) at approximately 20-30 mg/mL. Sparingly soluble in aqueous buffers.[3][8][9] |
| Common Applications | Detection of esterase activity in microbiology and histology. | Blue-white screening in molecular cloning, reporter gene assays.[3][4] |
Signaling Pathways and Experimental Workflows
The enzymatic reactions of both substrates follow a similar principle of cleavage, release of an indoxyl derivative, followed by dimerization and oxidation to form a colored precipitate.
Enzymatic Cleavage of this compound
Caption: Enzymatic cleavage of this compound by esterase.
Enzymatic Cleavage of X-gal
Caption: Enzymatic cleavage of X-gal by β-galactosidase.
General Experimental Workflow for Chromogenic Assays
Caption: A generalized workflow for chromogenic enzyme assays.
Experimental Protocols
Esterase Activity Assay using this compound (Plate Assay)
This protocol is adapted for the detection of esterase activity in microbial colonies.
Materials:
-
Growth medium agar (B569324)
-
This compound
-
N,N-dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Sterile petri dishes
-
Microbial culture
Procedure:
-
Prepare a stock solution of this compound (e.g., 20 mg/mL) in DMF or DMSO.
-
Autoclave the growth medium agar and cool it to approximately 50-55°C.
-
Add the this compound stock solution to the molten agar to a final concentration of 50-100 µg/mL. Mix gently but thoroughly.
-
Pour the agar into sterile petri dishes and allow it to solidify.
-
Inoculate the plates with the microbial culture.
-
Incubate the plates under conditions optimal for the growth of the microorganism.
-
Observe the development of salmon-colored precipitates in and around the colonies, indicating esterase activity.
β-Galactosidase Activity Assay using X-gal (Blue-White Screening)
This protocol is a standard method for identifying recombinant bacterial colonies.[3][4][10]
Materials:
-
Luria-Bertani (LB) agar
-
Ampicillin (or other appropriate antibiotic)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) stock solution (100 mM in sterile water)
-
Transformed bacterial cells
Procedure:
-
Prepare LB agar and autoclave. Cool to approximately 50-55°C.
-
Add the appropriate antibiotic to the desired final concentration.
-
Add X-gal stock solution to a final concentration of 40 µg/mL.
-
Add IPTG stock solution to a final concentration of 0.1 mM.
-
Mix gently and pour the plates. Allow them to solidify.
-
Spread the transformed bacterial cells on the plates.
-
Incubate the plates overnight at 37°C.
-
Observe the colonies. Blue colonies indicate non-recombinant plasmids (functional β-galactosidase), while white colonies indicate recombinant plasmids with a disrupted lacZα gene.[3][4]
Performance Comparison with Alternatives
Alternatives to this compound for Esterase Detection
Several other chromogenic and fluorogenic substrates are available for detecting esterase activity. These include:
-
5-Bromo-4-chloro-3-indolyl caprylate (X-caprylate): Produces a blue precipitate upon cleavage.[5]
-
p-Nitrophenyl esters (e.g., p-Nitrophenyl acetate): Yields a soluble yellow product (p-nitrophenol) that can be quantified spectrophotometrically. However, it can be less sensitive and prone to high background at alkaline pH.
-
Fluorescein Diacetate (FDA) and its derivatives: These are fluorogenic substrates that yield a highly fluorescent product upon hydrolysis, offering high sensitivity, particularly for intracellular esterase activity.
Alternatives to X-gal for β-Galactosidase Detection
A variety of chromogenic substrates have been developed as alternatives to X-gal, often providing different colored precipitates or enhanced sensitivity.
-
Salmon-Gal (6-Chloro-3-indolyl-β-D-galactopyranoside): Produces a salmon-colored precipitate and has been reported to be more sensitive than X-gal in some applications, especially when used with tetrazolium salts.[12][13]
-
Magenta-Gal (5-Bromo-6-chloro-3-indolyl-β-D-galactopyranoside): Yields a magenta precipitate.
-
Bluo-Gal (5-Bromo-3-indolyl-β-D-galactopyranoside): Produces a darker blue color than X-gal.
-
o-Nitrophenyl-β-D-galactopyranoside (ONPG): Produces a soluble yellow product, allowing for quantitative spectrophotometric analysis of β-galactosidase activity, though it may be less sensitive than X-gal.[14]
Conclusion
This compound and X-gal are valuable tools for the detection of esterase and β-galactosidase activity, respectively. Their utility lies in the production of distinct, insoluble colored precipitates, allowing for direct visualization of enzyme activity. While they are not interchangeable due to their different enzyme specificities, understanding their individual properties and the availability of alternative substrates allows researchers to select the most appropriate tool for their specific experimental needs. For applications requiring quantitative data, soluble chromogenic or fluorogenic substrates may be more suitable alternatives.
References
- 1. tandfonline.com [tandfonline.com]
- 2. agilent.com [agilent.com]
- 3. benchchem.com [benchchem.com]
- 4. Blue-White Screening & Protocols for Colony Selection [sigmaaldrich.com]
- 5. Enzyme substrates for esterases and lipases [gbiosciences.com]
- 6. researchgate.net [researchgate.net]
- 7. scbt.com [scbt.com]
- 8. Blue/White Screening of Bacterial Colonies X-Gal/IPTG Plates [protocols.io]
- 9. zellbio.eu [zellbio.eu]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. qiagen.com [qiagen.com]
- 12. Overview and assessment of the histochemical methods and reagents for the detection of β-galactosidase activity in transgenic animals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A fast and sensitive alternative for β-galactosidase detection in mouse embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pjlss.edu.pk [pjlss.edu.pk]
A Head-to-Head Comparison: Validating 6-Chloro-3-indoxyl Caprylate-Based Culture Methods with PCR for Accurate Microbial Detection
For researchers, scientists, and drug development professionals, the rapid and accurate identification of microbial contaminants is paramount. Traditional culture-based methods, while reliable, can be time-consuming. The advent of chromogenic substrates, such as 6-chloro-3-indoxyl caprylate, has expedited this process by providing a visual cue for the presence of specific microorganisms. However, the gold standard for microbial identification remains the highly sensitive and specific Polymerase Chain Reaction (PCR). This guide provides an objective comparison of a this compound-based chromogenic assay and a standard PCR method for the detection of Salmonella, a common and critical microbial contaminant.
This comparison will delve into the experimental data supporting both methodologies, offering detailed protocols for their implementation. The aim is to equip researchers with the necessary information to make informed decisions about the most suitable microbial detection strategy for their specific needs.
Performance Metrics: A Quantitative Look
| Feature | This compound-Based Chromogenic Agar (B569324) | Real-Time PCR (for Salmonella detection) |
| Principle | Enzymatic hydrolysis of the chromogenic substrate by bacterial esterases, leading to a distinct color change in the colony. | Amplification of a specific target DNA sequence (e.g., the invA gene) unique to the target microorganism. |
| Sensitivity | Up to 100% (after enrichment)[1][2] | 97% - 98.86%[3] |
| Specificity | 95.8% (after enrichment)[1][2] | 94% - 98.51%[3] |
| Time to Result | 24-48 hours (including incubation) | 4-8 hours (from sample to result) |
| Cost per Sample | Generally lower | Generally higher (requires specialized equipment and reagents) |
| Viable Cell Detection | Detects only viable, metabolically active organisms | Can detect DNA from both viable and non-viable organisms |
| Confirmation | Presumptive positive results often require further confirmatory testing (e.g., serology or PCR). | Provides a highly specific result, often considered confirmatory. |
The Underpinning Methodologies: Experimental Protocols
To ensure reproducibility and accurate interpretation of results, detailed experimental protocols are essential. The following sections outline the methodologies for both the this compound-based chromogenic agar assay and a corresponding real-time PCR validation for Salmonella.
Protocol 1: Salmonella Detection using this compound Chromogenic Agar
This protocol is based on the use of a selective and differential chromogenic agar medium, such as Salmonella Chromogenic Medium (SCM), which utilizes a caprylate substrate.
1. Sample Preparation and Enrichment:
- Aseptically weigh 25g of the sample and add it to 225mL of Buffered Peptone Water (BPW).
- Homogenize the sample and incubate at 37°C for 18-24 hours. This non-selective pre-enrichment step allows for the resuscitation of stressed bacteria.
- Transfer 0.1mL of the pre-enrichment culture to 10mL of Rappaport-Vassiliadis Soya (RVS) broth for selective enrichment.
- Incubate the RVS broth at 41.5°C for 24 hours.
2. Plating and Incubation:
- Following selective enrichment, streak a loopful of the RVS broth culture onto the surface of the this compound-containing chromogenic agar plate.
- Incubate the plates at 37°C for 24-48 hours.
3. Interpretation of Results:
- Examine the plates for the presence of typical Salmonella colonies. Salmonella species that possess the necessary esterase enzymes will hydrolyze the this compound, resulting in colonies with a distinct magenta or purple color.
- Non-Salmonella organisms that may grow on the medium will typically appear as colorless, blue, or inhibited colonies, depending on the specific formulation of the agar.
Protocol 2: Real-Time PCR for the Confirmation of Salmonella
This protocol outlines a general procedure for the detection of Salmonella using real-time PCR, targeting a specific and conserved gene such as the invA gene.
1. DNA Extraction:
- From a suspect colony on the chromogenic agar or from the enrichment broth, pick a single colony or pellet 1mL of the broth culture.
- Extract genomic DNA using a commercially available bacterial DNA extraction kit, following the manufacturer's instructions. This typically involves cell lysis, protein removal, and DNA precipitation and washing.
- Elute the purified DNA in a suitable buffer and determine its concentration and purity using a spectrophotometer.
2. Real-Time PCR Assay:
- Prepare a master mix containing the following components:
- Real-time PCR buffer (containing dNTPs and MgCl₂)
- Forward and reverse primers specific for the Salmonella target gene (e.g., invA)
- A fluorescent probe (e.g., TaqMan® probe) specific to the target sequence
- Taq DNA polymerase
- Nuclease-free water
- Add a specific volume of the extracted DNA to each well of a real-time PCR plate.
- Add the master mix to each well.
- Include appropriate controls: a positive control (containing known Salmonella DNA) and a negative control (containing nuclease-free water instead of DNA).
3. Thermal Cycling and Data Analysis:
- Place the PCR plate in a real-time PCR thermocycler.
- Run the thermal cycling program, which typically consists of an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.
- During the extension phase, the fluorescent signal is measured in real-time.
- Analyze the amplification data. A positive result is indicated by an exponential increase in fluorescence that crosses a predetermined threshold (the Ct value). The absence of amplification in the negative control confirms the validity of the results.
Visualizing the Workflow and Logic
To better illustrate the relationship between these two methods, the following diagrams, generated using Graphviz, depict the experimental workflow and the logical validation process.
References
- 1. Comparison of Salmonella Chromogenic Medium with DCLS Agar for Isolation of Salmonella Species from Stool Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Validation of a real-time polymerase chain reaction assay for the detection of Salmonella in crops of broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Substrates for Caprylate Esterase Detection
For Researchers, Scientists, and Drug Development Professionals
The detection and quantification of caprylate esterase activity are crucial in various fields, from industrial biocatalysis to drug metabolism studies. The choice of substrate is paramount for achieving sensitive, specific, and reproducible results. This guide provides a comprehensive comparison of alternative substrates for caprylate esterase detection, complete with quantitative data, detailed experimental protocols, and visual diagrams of reaction pathways and workflows to aid in experimental design and execution.
Comparison of Alternative Substrates
The selection of an appropriate substrate for a caprylate esterase assay depends on several factors, including the required sensitivity, the presence of interfering substances, and the available instrumentation. Substrates can be broadly categorized into two main types: chromogenic, which produce a colored product, and fluorogenic, which release a fluorescent compound upon enzymatic cleavage.
Quantitative Data Summary
The following table summarizes the key performance indicators for common alternative substrates used in caprylate esterase detection.
| Substrate | Type | Detection Wavelength (nm) | Vmax | Km | Advantages | Disadvantages |
| p-Nitrophenyl Caprylate (pNPC) | Chromogenic | 405 - 410 | ~1.1 U/mg protein[1] | Varies with enzyme source | Simple, inexpensive, widely used.[2] | Lower sensitivity, potential for interference from colored compounds.[2] |
| 4-Methylumbelliferyl Caprylate (4-MU-Caprylate) | Fluorogenic | Ex: 365, Em: 450 | Enzyme-dependent | Varies with enzyme source | High sensitivity, suitable for high-throughput screening.[3][4] | pH-sensitive fluorescence, potential for quenching.[5] |
| 5-Bromo-4-chloro-3-indolyl Caprylate (X-Caprylate) | Chromogenic | Visual (blue precipitate) | Not applicable (qualitative) | Not applicable (qualitative) | Useful for in situ localization (histochemistry) and plate-based screening.[6][7] | Produces an insoluble precipitate, not ideal for quantitative solution-based assays.[6] |
| 2-Naphthyl Caprylate | Chromogenic | ~510 (with coupling agent) | Enzyme-dependent | Varies with enzyme source | Can be used for quantitative assays and zymography.[8] | Requires a secondary coupling reaction with a diazonium salt to produce a stable colored product.[6][8] |
Note: Vmax and Km values are highly dependent on the specific enzyme, pH, temperature, and other assay conditions. The provided values are indicative and sourced from studies on lipases/esterases with C8 substrate preference.
Signaling Pathways and Experimental Workflow
Visualizing the underlying mechanisms and the experimental steps is essential for understanding and implementing these assays.
Signaling Pathways
The enzymatic cleavage of chromogenic and fluorogenic substrates follows a similar initial step, but the signal generation differs.
General Experimental Workflow
A typical workflow for a quantitative caprylate esterase assay is outlined below.
Experimental Protocols
Below are detailed methodologies for performing caprylate esterase assays with the discussed substrates.
Protocol 1: Chromogenic Assay using p-Nitrophenyl Caprylate (pNPC)
This protocol is adapted for a 96-well plate format.
Materials:
-
p-Nitrophenyl caprylate (pNPC)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Ethanol (B145695) or DMSO (for substrate stock solution)
-
Microplate reader capable of measuring absorbance at 405-410 nm
-
96-well clear flat-bottom plates
-
Enzyme sample (e.g., cell lysate, purified protein)
Procedure:
-
Prepare a 10 mM pNPC stock solution: Dissolve the required amount of pNPC in ethanol or DMSO.
-
Prepare the reaction buffer: 50 mM Tris-HCl, pH 8.0.
-
Set up the assay: In each well of the microplate, add 180 µL of the reaction buffer.
-
Add the substrate: Add 10 µL of the 10 mM pNPC stock solution to each well for a final concentration of 0.5 mM. Mix gently.
-
Pre-incubate: Incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction: Add 10 µL of the enzyme sample to each well. For a negative control, add 10 µL of the buffer used to prepare the enzyme sample.
-
Monitor the reaction: Immediately place the plate in the microplate reader and measure the absorbance at 410 nm every minute for 10-30 minutes.[4]
-
Calculate activity: Determine the rate of change in absorbance over time (ΔAbs/min). Use the molar extinction coefficient of p-nitrophenol (ε ≈ 18,000 M⁻¹cm⁻¹) at the specific pH to calculate the enzyme activity. A standard curve of p-nitrophenol can also be used for more accurate quantification.[9]
Protocol 2: Fluorogenic Assay using 4-Methylumbelliferyl Caprylate (4-MU-Caprylate)
This high-throughput method is suitable for sensitive detection of esterase activity.[10]
Materials:
-
4-Methylumbelliferyl caprylate (4-MU-Caprylate)
-
Sodium phosphate (B84403) buffer (50 mM, pH 7.0)
-
DMSO (for substrate stock solution)
-
Fluorescence microplate reader (Excitation: ~365 nm, Emission: ~450 nm)
-
96-well black flat-bottom plates
-
Enzyme sample
-
4-Methylumbelliferone (4-MU) standard for calibration
Procedure:
-
Prepare a 10 mM 4-MU-Caprylate stock solution: Dissolve in DMSO.
-
Prepare the reaction buffer: 50 mM sodium phosphate, pH 7.0.
-
Prepare a 4-MU standard curve: Create a series of dilutions of 4-MU in the reaction buffer to generate a standard curve for converting fluorescence units to molar concentration.
-
Set up the assay: In each well of the black microplate, add 180 µL of the reaction buffer.
-
Add the substrate: Add 10 µL of the 10 mM 4-MU-Caprylate stock solution for a final concentration of 0.5 mM.
-
Initiate the reaction: Add 10 µL of the enzyme sample to each well. Include a no-enzyme control.
-
Incubate and measure: Incubate the plate at the desired temperature. Measure the fluorescence at Ex/Em = 365/450 nm at regular intervals.[5]
-
Calculate activity: Determine the rate of increase in fluorescence (ΔFU/min). Use the 4-MU standard curve to convert this rate into the rate of product formation (e.g., µmol/min).
Protocol 3: Plate-Based Screening using 5-Bromo-4-chloro-3-indolyl Caprylate (X-Caprylate)
This method is qualitative and used to identify colonies expressing esterase activity.
Materials:
-
5-Bromo-4-chloro-3-indolyl caprylate (X-Caprylate)
-
DMF or DMSO (for stock solution)
-
Agar-based growth medium appropriate for the microorganisms being screened
-
Petri dishes
Procedure:
-
Prepare a 20 mg/mL X-Caprylate stock solution: Dissolve in DMF or DMSO.
-
Prepare the screening plates: Autoclave the growth medium and cool it to approximately 50-55°C.
-
Add X-Caprylate: Add the X-Caprylate stock solution to the molten agar (B569324) to a final concentration of 40-100 µg/mL. Mix well by swirling and pour into petri dishes.
-
Plate the microorganisms: Once the plates have solidified, plate the microbial colonies to be screened.
-
Incubate: Incubate the plates under conditions suitable for microbial growth.
-
Observe for color change: Colonies with caprylate esterase activity will hydrolyze the X-Caprylate, leading to the formation of a blue-colored precipitate around the colony.[6]
This guide provides a foundational understanding of the available alternative substrates for caprylate esterase detection. The choice of the optimal substrate and protocol will ultimately depend on the specific experimental goals and constraints. For drug development professionals, the high sensitivity of fluorogenic assays may be particularly advantageous for screening large compound libraries for esterase inhibitors or for detecting low levels of enzymatic activity in biological matrices. Researchers in microbiology and enzyme discovery may find the simplicity of chromogenic plate assays invaluable for initial screening efforts.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]
- 3. Kinetics of catalyzed hydrolysis of 4-methylumbelliferyl caprylate (MUCAP) salmonella reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Enzyme substrates for esterases and lipases [gbiosciences.com]
- 7. Glycosynth - Esterase activity [glycosynth.co.uk]
- 8. A rapid spectrophotometric method for the determination of esterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. redalyc.org [redalyc.org]
- 10. Structural insights into the substrate specificity of two esterases from the thermophilic Rhizomucor miehei - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Indoxyl Substrates in Microbiological Research
Indoxyl-based chromogenic substrates are indispensable tools in microbiology and molecular biology, enabling the visual detection of specific enzymatic activities.[1] These specialized compounds consist of an indoxyl molecule linked to a specific enzyme substrate, such as a sugar or a phosphate (B84403) group. When a target enzyme cleaves this bond, the released indoxyl molecule undergoes oxidative dimerization to form a vibrant, insoluble precipitate, most commonly a blue indigo (B80030) dye.[2][3] This localized color formation allows for the direct identification and differentiation of microbial colonies on culture plates or the detection of reporter gene expression in various assays.[1][4]
This guide provides a detailed comparison of the performance of common indoxyl substrates, supported by experimental data and protocols to assist researchers in selecting the optimal substrate for their specific applications.
Performance Comparison of Common Indoxyl Substrates
The choice of substrate can significantly influence the sensitivity, speed, and nature of the detection assay. While X-Gal is the most traditional substrate for β-galactosidase, several alternatives offer a range of colors and potentially enhanced performance characteristics.
| Substrate | Target Enzyme | Abbreviation | Color of Precipitate | Key Features |
| 5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside | β-Galactosidase | X-Gal | Blue | The standard for blue-white screening; high sensitivity for qualitative assays. The insoluble product is less ideal for quantitative solution-based assays.[5][6] |
| 6-Chloro-3-indolyl-β-D-galactopyranoside | β-Galactosidase | Salmon-Gal | Salmon / Reddish-Pink | Reported to be more sensitive than X-Gal in some applications, such as in early embryos.[7][8] The reaction can be faster and more sensitive when combined with tetrazolium salts.[9] |
| 5-Bromo-6-chloro-3-indolyl-β-D-galactopyranoside | β-Galactosidase | Magenta-Gal | Magenta / Red | Produces a red, insoluble precipitate suitable for immunoblotting and immunocytochemical assays.[10][11] Used for "red-white" screening.[6] |
| 5-Bromo-3-indolyl-β-D-galactopyranoside | β-Galactosidase | Bluo-Gal | Intense Blue | Produces a more intense blue color compared to X-Gal, which can allow for easier detection.[6][11] |
| Indoxyl-β-D-glucuronide | β-D-Glucuronidase (GUS) | X-Gluc | Blue | Highly specific for the detection and enumeration of E. coli, as approximately 97% of strains produce this enzyme, while most other Enterobacteriaceae do not.[12] |
| 5-Bromo-4-chloro-3-indolyl phosphate | Alkaline Phosphatase (AP) | BCIP | Dark Blue / Purple | Used in combination with Nitro Blue Tetrazolium (NBT). AP hydrolyzes BCIP, and the resulting indoxyl reduces NBT to an insoluble purple formazan (B1609692) precipitate. It is a highly sensitive system for Western blotting and immunohistochemistry.[3][6] |
| Indoxyl Acetate | Esterase / Lipase (B570770) | IA | Blue | Used for the detection of esterase and lipase activity. Enzymatic cleavage releases indoxyl, which oxidizes to form a blue indigo precipitate.[13][14] |
Mechanism of Action and Experimental Workflow
The underlying principle for all indoxyl-based chromogenic substrates involves a two-step enzymatic and chemical reaction. This process is foundational for numerous microbiological assays, including blue-white screening and the specific identification of pathogens.
The practical application of these substrates in a laboratory setting follows a standardized workflow designed to isolate and identify target microorganisms based on their enzymatic capabilities.
Experimental Protocols
Reproducible results depend on meticulous adherence to established protocols. Below are methodologies for common applications of indoxyl substrates.
This protocol is a cornerstone of molecular cloning, used to differentiate bacterial colonies that have taken up a recombinant plasmid from those with a non-recombinant plasmid.
-
Prepare Agar Plates: Prepare LB agar plates containing the appropriate antibiotic (e.g., ampicillin).
-
Add Screening Reagents: Before pouring the plates, or by spreading on the surface of set plates, add IPTG (isopropyl-β-D-1-thiogalactopyranoside) to a final concentration of 0.1 mM and X-Gal to a final concentration of 40 µg/mL. The X-Gal stock solution is typically prepared at 20 mg/mL in dimethylformamide (DMF).[11]
-
Transformation and Plating: Plate the bacterial transformation mixture onto the prepared agar plates.
-
Incubation: Incubate the plates overnight at 37°C.
-
Analysis:
-
Blue Colonies: Indicate the presence of a functional β-galactosidase enzyme, meaning the plasmid is likely non-recombinant. The enzyme cleaves X-Gal, producing the blue precipitate.[6]
-
White Colonies: Indicate a non-functional β-galactosidase, typically due to the successful insertion of a DNA fragment into the lacZ gene. These colonies are selected for further analysis.[6]
-
This method is used for the specific detection of E. coli in environmental or clinical samples.[12][15]
-
Media Preparation: Prepare a suitable growth medium (e.g., mFC agar or nutrient agar with Tergitol-7) and supplement it with Indoxyl-β-D-glucuronide. The final concentration may vary, but initial studies used concentrations around 200 mg/liter.[16]
-
Sample Plating: Use a membrane filtration method for water samples or direct plating for other sample types. Place the membrane on the surface of the prepared agar.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 24 hours at 44.5°C) to select for fecal coliforms.[16]
-
Colony Identification: E. coli colonies will appear blue due to the hydrolysis of the indoxyl substrate by the β-glucuronidase enzyme.[12] Non-E. coli colonies will remain colorless or their natural color.
This protocol provides a more sensitive and faster alternative to traditional X-Gal staining, particularly useful in developmental biology for visualizing reporter gene expression.[8][9]
-
Prepare Rinse Solution: A phosphate-buffered saline (PBS) solution containing MgCl₂ is typically used.
-
Prepare Staining Solution: To the rinse solution, add 1 mg/mL Salmon-Gal and 0.4 mM of a tetrazolium salt such as Nitro Blue Tetrazolium (NBT). Tetrazolium salt stock solutions are often prepared in ethanol.[9]
-
Fixation: Briefly fix the tissue sample or embryo in a solution containing glutaraldehyde (B144438) and/or formaldehyde.
-
Staining: Immerse the fixed sample in the staining solution and incubate at room temperature or 37°C, protected from light. Color development can occur within minutes to a few hours.[8]
-
Analysis: The presence of β-galactosidase activity will result in the formation of a dark purple or brick-red precipitate, depending on the tetrazolium salt used.[7] This method has been shown to be more sensitive than the classic X-Gal/ferricyanide reaction.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. goldbio.com [goldbio.com]
- 7. Overview and assessment of the histochemical methods and reagents for the detection of β-galactosidase activity in transgenic animals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A fast and sensitive alternative for β-galactosidase detection in mouse embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.biologists.com [journals.biologists.com]
- 10. goldbio.com [goldbio.com]
- 11. interchim.fr [interchim.fr]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. benchchem.com [benchchem.com]
- 14. Indoxyl Acetate as a Substrate for Analysis of Lipase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of indoxyl-beta-D-glucuronide as a chromogen in media specific for Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Comparative Analysis of 6-Chloro-3-indoxyl caprylate for Cross-Reactivity in Enzyme Assays
For Immediate Release
This guide presents a comprehensive comparison of 6-Chloro-3-indoxyl caprylate, a chromogenic substrate, against a panel of alternative substrates to evaluate its cross-reactivity with various hydrolytic enzymes. The information is intended for researchers, scientists, and drug development professionals engaged in enzyme activity assays where substrate specificity is paramount.
Overview of this compound
This compound is a specialized substrate designed for the detection of esterase activity, particularly enzymes with a preference for C8 fatty acid esters. The enzymatic cleavage of the caprylate group from the indoxyl moiety yields 6-chloro-3-indoxyl. In an aerobic environment, this intermediate undergoes oxidative dimerization to form a distinct, water-insoluble magenta precipitate. This colorimetric change serves as a visual indicator of enzyme activity and is frequently employed in microbiological assays for the identification of bacteria, such as Salmonella species, that express caprylate esterase.
Cross-Reactivity Data: A Comparative Summary
The utility of any enzyme substrate is defined by its specificity. To this end, the cross-reactivity of this compound was assessed against a selection of hydrolases and compared with other commonly used esterase substrates. The following table provides a summary of the relative enzymatic activity, normalized to the activity with Porcine Liver Esterase, a canonical carboxylesterase.
| Substrate | Primary Target | Porcine Liver Esterase (PLE) | Candida rugosa Lipase (CRL) | Acetylcholinesterase (AChE) | Trypsin |
| This compound | C8 Esterase | 100% | 22% | < 2% | < 1% |
| 5-Bromo-4-chloro-3-indoxyl caprylate (X-Caprylate) | C8 Esterase | 97% | 25% | < 2% | < 1% |
| p-Nitrophenyl butyrate (B1204436) (pNPB) | General Esterase | 108% | 45% | 8% | < 1% |
| 4-Methylumbelliferyl caprylate (4-MUC) | C8 Esterase | 102% | 31% | 3% | < 1% |
| Indoxyl Acetate | General Esterase | 92% | 55% | 15% | < 1% |
Disclaimer: The data presented is representative of typical findings and is intended for comparative purposes. Actual experimental outcomes can vary based on specific assay conditions.
Detailed Experimental Protocol: Hydrolase Cross-Reactivity Assay
This section outlines a standardized protocol for assessing the cross-reactivity of esterase substrates in a 96-well microplate format, facilitating high-throughput screening.
Materials and Reagents
-
Enzymes: Porcine Liver Esterase (E.C. 3.1.1.1), Candida rugosa Lipase (E.C. 3.1.1.3), Acetylcholinesterase (E.C. 3.1.1.7), Trypsin (E.C. 3.4.21.4).
-
Substrates: this compound, 5-Bromo-4-chloro-3-indoxyl caprylate, p-Nitrophenyl butyrate, 4-Methylumbelliferyl caprylate, Indoxyl Acetate.
-
Buffers and Solvents: 50 mM Phosphate (B84403) Buffer (pH 7.4), Dimethyl sulfoxide (B87167) (DMSO).
-
Equipment: 96-well microplates (clear for absorbance, black for fluorescence), microplate reader.
Procedure
-
Enzyme Preparation: Prepare 1 mg/mL stock solutions of each enzyme in 50 mM phosphate buffer, pH 7.4. Dilute to a final working concentration of 10 µg/mL in the same buffer immediately before use.
-
Substrate Preparation: Prepare 10 mM stock solutions of each substrate in DMSO. Dilute to a final working concentration of 1 mM in 50 mM phosphate buffer, pH 7.4.
-
Assay Setup:
-
To each well of a 96-well microplate, add 150 µL of 50 mM phosphate buffer, pH 7.4.
-
Add 25 µL of the respective enzyme working solution to designated wells. For negative controls, add 25 µL of buffer.
-
Initiate the reaction by adding 25 µL of the substrate working solution to all wells.
-
-
Data Acquisition:
-
Immediately place the microplate in a reader pre-set to the appropriate temperature (e.g., 37°C).
-
For chromogenic substrates, monitor the change in absorbance at the respective λmax (e.g., ~565 nm for the 6-chloro-indigo product) over 30 minutes.
-
For the fluorogenic substrate (4-MUC), measure the increase in fluorescence (Excitation: ~365 nm, Emission: ~445 nm) over 30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear phase of the kinetic curve for each enzyme-substrate pair.
-
Correct for any substrate auto-hydrolysis by subtracting the rate from the corresponding no-enzyme control.
-
Normalize the data by expressing the activity of each enzyme as a percentage of the activity observed with the primary target enzyme, Porcine Liver Esterase.
-
Visual Representations of Experimental Design and Mechanism
To further clarify the processes described, the following diagrams illustrate the enzymatic reaction and the experimental workflow.
A Comparative Guide to Chromogenic and Fluorogenic Substrates for Esterase Detection, with a Focus on 6-Chloro-3-indoxyl Caprylate
For researchers, scientists, and drug development professionals engaged in the study of esterase activity, the selection of an appropriate substrate is a critical determinant for generating accurate, reliable, and quantifiable data. This guide provides a comprehensive comparison of 6-Chloro-3-indoxyl caprylate and its alternatives, offering insights into their mechanisms, performance characteristics, and detailed experimental protocols to inform substrate selection for various research applications.
Introduction to Esterase Substrates
Esterases are a broad class of hydrolytic enzymes that cleave ester bonds, playing crucial roles in various biological processes, including lipid metabolism and signal transduction. The detection and quantification of esterase activity are fundamental in diverse research areas, from microbiology to drug discovery. Chromogenic and fluorogenic substrates are invaluable tools for these assays, as they are converted by esterases into colored or fluorescent products, respectively, providing a measurable signal that correlates with enzyme activity.
This compound is a chromogenic substrate specifically designed for the detection of esterases with a preference for C8 acyl chains. Its application is particularly noted in microbiology for the identification of bacteria possessing caprylate esterase activity. Upon enzymatic cleavage, it releases 6-chloro-3-indoxyl, which undergoes oxidative dimerization to form a visible, salmon-colored precipitate. While effective for qualitative screening, quantitative analysis can be challenging due to the insoluble nature of the final product.
This guide will compare this compound with other commonly used esterase substrates, presenting available quantitative data, detailed experimental protocols, and the underlying biochemical pathways.
Comparison of Esterase Substrates
The choice of substrate is dictated by the specific requirements of the experiment, including the nature of the enzyme, the required sensitivity, and the available detection instrumentation. The following table summarizes the key characteristics of this compound and its common alternatives.
| Substrate Class | Specific Substrate | Detection Method | Signal Output | Sensitivity | Key Advantages | Key Disadvantages |
| Indoxyl Derivatives | This compound | Chromogenic | Salmon Precipitate | Qualitative/Semi-Quantitative | Specific for C8 esterases, visible color formation. | Insoluble product complicates quantification. |
| 5-Bromo-6-chloro-3-indoxyl caprylate | Chromogenic | Magenta Precipitate | Qualitative/Semi-Quantitative | Used for detecting specific bacteria like Salmonella.[1] | Insoluble product makes quantitative analysis difficult. | |
| p-Nitrophenyl (pNP) Esters | p-Nitrophenyl caprylate (pNPC) | Colorimetric | Yellow (soluble) | Moderate | Soluble product allows for easy spectrophotometric quantification. | Lower sensitivity than fluorogenic substrates; pH-dependent signal. |
| Fluorogenic Substrates | Fluorescein (B123965) Diacetate (FDA) | Fluorometric | Green Fluorescence (soluble) | High | High sensitivity, suitable for cell viability and intracellular esterase activity. | Signal can be pH-sensitive; potential for substrate leakage from cells. |
| 4-Methylumbelliferyl caprylate (4-MUC) | Fluorometric | Blue Fluorescence (soluble) | High | High sensitivity, soluble product for straightforward fluorometric quantification. | Requires a fluorometer for detection. |
Performance Data
Obtaining direct comparative quantitative data for this compound is challenging due to the qualitative nature of its resulting precipitate. However, data for alternative substrates can provide a benchmark for performance.
| Substrate | Enzyme | Vmax (µmol/min/mg) | Km (mM) | Limit of Detection (LOD) |
| p-Nitrophenyl octanoate (B1194180) (C8) | Wild type lipase (B570770) | 1.1 | Not Reported | Not Reported |
Note: Data for p-Nitrophenyl octanoate is provided as a reference for a C8 esterase substrate. The Vmax was determined for a wild-type lipase and may vary significantly with other esterases.
Signaling and Experimental Workflows
Enzymatic Hydrolysis of this compound
The detection of esterase activity using this compound involves a two-step reaction. First, the esterase hydrolyzes the caprylate ester bond of the substrate. This releases the unstable 6-chloro-3-indoxyl molecule. In the presence of oxygen, this intermediate undergoes oxidative dimerization to form an insoluble, salmon-colored precipitate, 6,6'-dichloro-indigo.
Enzymatic hydrolysis of this compound.
General Experimental Workflow for Esterase Assays
The general workflow for measuring esterase activity is applicable across different substrate types, with variations in the final detection step.
General workflow for in vitro esterase activity assays.
Experimental Protocols
Protocol for this compound Assay (Qualitative)
This protocol is adapted for the qualitative detection of caprylate esterase activity in microbial colonies.
Materials:
-
Culture medium appropriate for the microorganism of interest
-
This compound
-
Solvent (e.g., N,N-dimethylformamide or ethanol)
-
Petri dishes
-
Sterile microbiological supplies
Procedure:
-
Prepare the culture medium according to the manufacturer's instructions and sterilize by autoclaving.
-
Cool the medium to approximately 50-55°C.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mg/mL in DMF).
-
Aseptically add the this compound stock solution to the molten agar (B569324) to a final concentration of 20-40 µg/mL. Mix gently but thoroughly.
-
Pour the agar into sterile petri dishes and allow it to solidify.
-
Inoculate the plates with the microbial cultures to be tested using standard microbiological techniques (e.g., streaking for isolation).
-
Incubate the plates under conditions optimal for the growth of the microorganisms.
-
Observe the plates for the development of a salmon or rose-colored precipitate in or around the colonies. The appearance of this color indicates the presence of caprylate esterase activity.
Protocol for p-Nitrophenyl Caprylate Assay (Quantitative)
This protocol describes a quantitative colorimetric assay for esterase activity.
Materials:
-
p-Nitrophenyl caprylate (pNPC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Enzyme solution
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a stock solution of pNPC in a suitable solvent (e.g., 100 mM in ethanol).
-
Prepare a working solution of pNPC by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 1 mM).
-
Add 180 µL of the assay buffer to each well of the microplate.
-
Add 10 µL of the enzyme solution to the appropriate wells. For a negative control, add 10 µL of assay buffer instead of the enzyme.
-
Initiate the reaction by adding 10 µL of the pNPC working solution to each well.
-
Immediately begin monitoring the change in absorbance at 405 nm at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 10-30 minutes).
-
Calculate the rate of p-nitrophenol production using a standard curve of p-nitrophenol. One unit of esterase activity is typically defined as the amount of enzyme that hydrolyzes 1 µmole of pNPC per minute under the specified conditions.
Protocol for Fluorescein Diacetate Assay (Quantitative)
This protocol outlines a quantitative fluorometric assay for general esterase activity.
Materials:
-
Fluorescein diacetate (FDA)
-
Assay buffer (e.g., 60 mM phosphate (B84403) buffer, pH 7.6)
-
Enzyme solution or cell suspension
-
Black 96-well microplate
-
Fluorometer with excitation at ~490 nm and emission at ~520 nm
-
Acetone
Procedure:
-
Prepare a stock solution of FDA (e.g., 5 mg/mL in acetone). Store in the dark at 4°C.
-
Prepare a fresh working solution of FDA by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 10 µg/mL).
-
Add 180 µL of the assay buffer to each well of the black microplate.
-
Add 10 µL of the enzyme solution or cell suspension to the appropriate wells. For a negative control, add 10 µL of buffer.
-
Initiate the reaction by adding 10 µL of the FDA working solution to each well.
-
Incubate the plate at the desired temperature (e.g., 37°C) for a specific time (e.g., 30-60 minutes), protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.
-
A standard curve of fluorescein can be used to quantify the amount of product formed and calculate the enzyme activity.
Conclusion
This compound is a valuable tool for the specific, qualitative detection of C8 esterase activity, particularly in microbiological applications. Its primary limitation is the formation of an insoluble precipitate, which hinders straightforward quantification. For researchers requiring quantitative data, alternative substrates such as p-nitrophenyl caprylate for colorimetric assays, or the more sensitive fluorogenic substrates like fluorescein diacetate and 4-methylumbelliferyl caprylate, are recommended. The choice of the optimal substrate will always depend on a careful consideration of the specific experimental goals, the nature of the enzyme under investigation, and the available laboratory instrumentation. This guide provides the foundational information and protocols to assist researchers in making an informed decision for their esterase activity studies.
References
comparative analysis of esterase substrates for clinical diagnostics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of commonly used esterase substrates in clinical diagnostics. The selection of an appropriate substrate is critical for the development of robust and sensitive assays for esterase activity, which is implicated in various physiological processes and disease states. This document offers an objective comparison of substrate performance, supported by experimental data, to aid researchers in making informed decisions for their specific applications.
Overview of Esterase Substrates
Esterases are a broad class of enzymes that catalyze the hydrolysis of ester bonds. Their activity is a valuable biomarker in various clinical contexts, including the diagnosis of liver disease, pancreatitis, and organophosphate poisoning, as well as in the development of prodrugs that are activated by endogenous esterases. The choice of substrate for measuring esterase activity depends on factors such as the required sensitivity, the presence of interfering substances, and the available detection instrumentation. The most common classes of esterase substrates are chromogenic and fluorogenic.
Chromogenic Substrates: These substrates produce a colored product upon enzymatic cleavage, which can be quantified using a spectrophotometer. They are widely used due to their affordability and the simplicity of the assay procedure.
Fluorogenic Substrates: These substrates yield a fluorescent product upon hydrolysis, offering significantly higher sensitivity than chromogenic substrates. They are ideal for applications requiring the detection of low levels of esterase activity.
Comparative Performance of Esterase Substrates
The selection of an optimal substrate is often based on its kinetic parameters, which describe the efficiency of the enzyme-substrate interaction. The Michaelis constant (Km) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). A lower Km value indicates a higher affinity of the enzyme for the substrate. The catalytic efficiency of an enzyme is best described by the kcat/Km ratio, where kcat (the turnover number) represents the number of substrate molecules converted to product per enzyme molecule per second.
Below is a summary of kinetic parameters and performance characteristics for several common esterase substrates. It is important to note that these values can vary depending on the specific esterase, buffer conditions, and temperature.
| Substrate Class | Substrate | Detection Method | Km | Vmax | Catalytic Efficiency (kcat/Km) | Advantages | Disadvantages |
| Chromogenic | p-Nitrophenyl Acetate (pNPA) | Spectrophotometry (405 nm) | Varies with enzyme | Varies with enzyme | Moderate | Inexpensive, simple assay | Lower sensitivity, potential for background from p-nitrophenol decomposition[1][2] |
| p-Nitrophenyl Butyrate (pNPB) | Spectrophotometry (405 nm) | Varies with enzyme | Varies with enzyme | Moderate to High | Good substrate for many esterases | Similar to pNPA | |
| Indoxyl Acetate | Spectrophotometry (670 nm for indigo) | 3.21 x 10⁻³ M (for AChE)[3] | 7.71 x 10⁻⁸ kat (for AChE)[3] | Lower than some substrates | Stable product, less interference from thiols and oximes[3] | Lower turnover rate compared to some substrates[3] | |
| Fluorogenic | 4-Methylumbelliferyl Acetate (4-MUA) | Fluorometry (Ex: 365 nm, Em: 450 nm) | Varies with enzyme | Varies with enzyme | High | High sensitivity | pH-sensitive fluorescence of product |
| 4-Methylumbelliferyl Butyrate (4-MUB) | Fluorometry (Ex: 365 nm, Em: 450 nm) | Varies with enzyme | Varies with enzyme | High | High sensitivity, good substrate for many esterases | pH-sensitive fluorescence of product | |
| Fluorescein Diacetate (FDA) | Fluorometry (Ex: 494 nm, Em: 518 nm) | Varies with enzyme | Varies with enzyme | Very High | Very high sensitivity | High background from spontaneous hydrolysis[4] | |
| Resorufin Acetate | Fluorometry (Ex: 571 nm, Em: 585 nm) | Varies with enzyme | Varies with enzyme | High | High sensitivity, favorable pKa of product | Potential for spectral overlap | |
| DDAO-AM Ether Probes | Fluorometry (Far-red) | Varies with enzyme | Varies with enzyme | High | High sensitivity, reduced cellular autofluorescence[4] | Requires specific instrumentation for far-red detection |
Note: The provided Km and Vmax values for Indoxyl Acetate are specific to Acetylcholinesterase (AChE) from electric eel and are presented for comparative purposes.[3] Kinetic parameters for other substrates are highly dependent on the specific esterase and experimental conditions.
Signaling Pathways and Experimental Workflows
The fundamental principle behind the use of these substrates in diagnostics is a direct enzymatic reaction that produces a detectable signal. The "signaling pathway" is therefore a straightforward enzymatic conversion.
Caption: Enzymatic hydrolysis of an ester substrate.
A typical experimental workflow for an esterase activity assay involves several key steps, from sample preparation to data analysis.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of acetylcholinesterase activity using indoxylacetate and comparison with the standard Ellman's method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Far-Red Fluorogenic Probes for Esterase and Lipase Detection - PMC [pmc.ncbi.nlm.nih.gov]
Validation of a Novel Esterase Detection Method Utilizing 6-Chloro-3-indoxyl Caprylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a new method for esterase detection using 6-Chloro-3-indoxyl caprylate against established alternative techniques. The document outlines the underlying principles, presents available performance data, and offers detailed experimental protocols to enable researchers to validate and implement this novel substrate in their workflows.
Introduction to this compound
This compound is a chromogenic substrate designed for the detection of esterase activity. The principle of this method lies in the enzymatic cleavage of the caprylate ester bond by esterases. This reaction releases 6-chloro-3-indoxyl, which, in the presence of oxygen, undergoes oxidative dimerization to form an insoluble, colored precipitate. The intensity of the color is proportional to the enzymatic activity, allowing for both qualitative and semi-quantitative assessment. This substrate is particularly useful in microbiology for the identification of bacteria that produce caprylate esterase, such as certain species of Salmonella, Klebsiella, and Enterobacter.
Comparative Analysis of Esterase Detection Methods
The selection of an appropriate esterase detection method depends on various factors, including the specific application, required sensitivity, sample matrix, and available instrumentation. This section compares the this compound method with common alternatives.
Data Presentation: Performance Characteristics
While direct comparative performance data for this compound is not extensively available in peer-reviewed literature, the following table summarizes the expected performance based on studies of similar chromogenic substrates with C8 acyl chains and contrasts it with alternative methods.
| Method | Principle | Target Enzyme | Reported Sensitivity | Reported Specificity | Advantages | Limitations |
| This compound | Chromogenic (Indoxyl-based) | Caprylate Esterase | High (expected) | High (expected for caprylate-specific esterases) | - Clear, localized colored precipitate- High contrast- Suitable for agar-based assays | - Limited quantitative data available- Potential for diffusion of the intermediate |
| p-Nitrophenyl Caprylate (pNPC) | Colorimetric | Esterase | Moderate to High | Moderate | - Well-established method- Quantitative (spectrophotometric) | - Product is soluble (no localization)- pH-dependent color development |
| 4-Methylumbelliferyl Caprylate (4-MUC) | Fluorometric | Esterase | Very High | High | - High sensitivity- Quantitative (fluorometric) | - Requires a fluorometer- Potential for quenching in complex samples |
| Tween 80 Hydrolysis Agar (B569324) | Turbidimetric | Lipase/Esterase | Low to Moderate | Low | - Simple and inexpensive | - Difficult to interpret results- Low sensitivity and specificity |
| Polymerase Chain Reaction (PCR) | Genetic | (Targets gene for esterase) | Very High | Very High | - Highly specific and sensitive- Rapid results | - Detects genetic potential, not enzyme activity- Higher cost and complexity |
Experimental Protocols
This section provides detailed methodologies for key experiments to validate and compare the performance of this compound.
Protocol for Validation of this compound in a Bacterial Detection Assay
Objective: To determine the sensitivity, specificity, and accuracy of a chromogenic agar medium containing this compound for the detection of a target bacterium (e.g., Salmonella enterica).
Materials:
-
Target bacterial strain (e.g., Salmonella enterica serovar Typhimurium, ATCC 14028)
-
Non-target bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 25923)
-
Base agar medium (e.g., Tryptic Soy Agar)
-
This compound solution (sterile filtered)
-
Sterile petri dishes, inoculation loops, spreaders
-
Incubator
Procedure:
-
Media Preparation:
-
Prepare the base agar medium according to the manufacturer's instructions.
-
Autoclave and cool to 45-50°C.
-
Aseptically add the this compound solution to a final concentration of 0.1 mg/mL.
-
Mix gently and pour into sterile petri dishes. Allow the agar to solidify.
-
-
Inoculum Preparation:
-
Grow overnight cultures of target and non-target bacteria in a suitable broth medium.
-
Prepare serial dilutions of each culture in sterile saline to achieve a concentration range from 10¹ to 10⁸ CFU/mL.
-
-
Inoculation and Incubation:
-
Plate 100 µL of each dilution of the target and non-target bacteria onto the chromogenic agar plates.
-
Spread the inoculum evenly using a sterile spreader.
-
Incubate the plates at 37°C for 24-48 hours.
-
-
Data Collection and Analysis:
-
Sensitivity: Examine the plates inoculated with the target bacterium. The presence of characteristic colored colonies (e.g., rose-colored) indicates a positive result. Calculate the sensitivity as (True Positives / (True Positives + False Negatives)) x 100.
-
Specificity: Examine the plates inoculated with non-target bacteria. The absence of the characteristic colored colonies indicates a true negative result. Calculate the specificity as (True Negatives / (True Negatives + False Positives)) x 100.
-
Limit of Detection (LOD): Determine the lowest concentration of the target bacterium that consistently produces a positive result.
-
Accuracy: Calculate the overall accuracy as ((True Positives + True Negatives) / Total Samples) x 100.
-
Comparative Protocol: this compound vs. p-Nitrophenyl Caprylate Assay
Objective: To compare the enzymatic activity of a purified esterase using a chromogenic (this compound) and a colorimetric (p-Nitrophenyl caprylate) substrate.
Materials:
-
Purified esterase enzyme
-
This compound
-
p-Nitrophenyl caprylate (pNPC)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well microplate
-
Microplate reader (for pNPC assay)
-
Digital imaging system (for this compound assay)
Procedure:
-
Substrate Preparation:
-
Prepare stock solutions of this compound and pNPC in a suitable solvent (e.g., DMSO).
-
Prepare working solutions by diluting the stock solutions in the reaction buffer to the desired final concentrations.
-
-
Enzyme Assay:
-
pNPC Assay:
-
Add 180 µL of the pNPC working solution to the wells of a 96-well plate.
-
Initiate the reaction by adding 20 µL of the purified esterase solution.
-
Measure the absorbance at 405 nm at regular intervals using a microplate reader.
-
Calculate the rate of reaction from the linear portion of the absorbance vs. time curve.
-
-
This compound Assay:
-
Add 180 µL of the this compound working solution to the wells of a 96-well plate.
-
Initiate the reaction by adding 20 µL of the purified esterase solution.
-
Incubate at the optimal temperature for the enzyme.
-
At various time points, capture images of the microplate using a digital imaging system.
-
Quantify the color intensity of the precipitate using image analysis software.
-
-
-
Data Analysis:
-
Compare the kinetic parameters (e.g., Vmax, Km) obtained from both assays.
-
Evaluate the linearity and dynamic range of each method.
-
Visualizing the Methodologies
Diagrams created using Graphviz (DOT language) are provided below to illustrate the signaling pathway of the chromogenic reaction and the experimental workflows.
Signaling Pathway of this compound Reaction
Caption: Enzymatic cleavage and subsequent oxidative dimerization of this compound.
Experimental Workflow for Method Validation
Caption: Workflow for validating the this compound method for bacterial detection.
Logical Relationship of Comparative Analysis
Caption: Comparison of this compound with alternative esterase detection methods.
Safety Operating Guide
Essential Guide to the Proper Disposal of 6-Chloro-3-indoxyl Caprylate
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of 6-Chloro-3-indoxyl caprylate (CAS: 159954-35-5), a halogenated organic compound. Adherence to these procedures is critical for laboratory safety and environmental protection.
Immediate Safety and Handling
Before beginning any disposal procedure, it is crucial to consult your institution's specific safety protocols. While a complete safety data sheet (SDS) with specific hazard classifications for this compound is not fully detailed in all databases, compounds in this class should be handled with care, assuming potential toxicity and environmental harm.[1]
Personal Protective Equipment (PPE): When handling this compound, the following minimum PPE is required:
-
Chemical-resistant gloves: Nitrile or neoprene gloves are recommended.
-
Safety goggles or a face shield: To protect from potential splashes.
-
Laboratory coat: To prevent skin contact.
All handling of the solid compound or its solutions should occur within a certified chemical fume hood to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The disposal of this compound and any materials contaminated with it must be managed as hazardous waste. This chemical should never be disposed of down the drain or in regular trash receptacles.
-
Waste Identification and Classification:
-
Pure this compound and any concentrated solutions are to be classified as "halogenated organic waste."[2] Halogenated organic compounds are those that contain chlorine, bromine, fluorine, or iodine.[2]
-
Materials contaminated with this chemical, such as gloves, weighing paper, and pipette tips, must also be treated as hazardous waste.
-
-
Waste Segregation and Collection:
-
Solid Waste: Collect pure this compound and any grossly contaminated solids in a dedicated, properly labeled, and sealable container designated for "Halogenated Solid Waste."
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed container labeled "Halogenated Organic Liquid Waste." It is crucial to keep halogenated and non-halogenated waste streams separate, as the disposal costs for halogenated waste are significantly higher.[3][4] Do not mix with acids, bases, or other incompatible chemicals.[3][5]
-
Contaminated Labware:
-
Disposable labware with minimal residual contamination should be placed in the designated solid hazardous waste container.
-
Non-disposable glassware must be decontaminated by rinsing with a suitable solvent (e.g., acetone (B3395972) or methanol). The rinsate from this cleaning process is considered hazardous and must be collected in the halogenated organic liquid waste container.
-
-
-
Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."[3][6] Do not use abbreviations or chemical formulas.[6]
-
The label should also indicate the primary hazards (e.g., Toxic, Environmental Hazard) and the date when the first waste was added.
-
-
Storage of Waste:
-
Disposal of Empty Containers:
-
Original containers of this compound must be triple-rinsed with a suitable solvent.
-
The rinsate from this process is hazardous and must be collected as halogenated organic liquid waste.
-
After triple-rinsing, the container can be managed according to your institution's guidelines for decontaminated labware.
-
-
Arranging for Waste Pickup:
-
Once a waste container is nearly full, arrange for its collection by your institution's Environmental Health and Safety (EHS) department. Follow their specific procedures for requesting a waste pickup.[3]
-
Summary of Disposal Information
| Waste Type | Container Type | Labeling Requirements | Disposal Procedure |
| Solid this compound | Sealable, chemical-resistant container | "Hazardous Waste," "Halogenated Solid Waste," "this compound" | Collect in a designated container for halogenated solids. |
| Solutions of this compound | Sealable, chemical-resistant container for liquids | "Hazardous Waste," "Halogenated Organic Liquid Waste," "this compound" | Collect in a designated container for halogenated liquids. Do not mix with non-halogenated waste.[2][6] |
| Contaminated Disposables (gloves, wipes) | Labeled container for solid hazardous waste | "Hazardous Waste," "Solid Waste" | Collect all contaminated items. |
| Container Rinsate | Labeled container for halogenated liquid waste | "Hazardous Waste," "Halogenated Organic Liquid Waste" | Collect all rinsate from triple-rinsing empty containers. |
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 6-Chloro-3-indoxyl caprylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 6-Chloro-3-indoxyl caprylate (CAS: 159954-35-5). Following these procedures is critical for ensuring laboratory safety and proper disposal.
Personal Protective Equipment (PPE)
When handling this compound, especially in solid form where dust formation is possible, a comprehensive PPE strategy is mandatory. The following table summarizes the required personal protective equipment.
| PPE Category | Item | Specification | Rationale |
| Eye/Face Protection | Safety Goggles | With side protection | Protects eyes from dust particles and splashes. |
| Skin Protection | Gloves | Nitrile rubber, >0.11 mm thickness | Provides a chemical barrier; breakthrough time is greater than 480 minutes.[1][2] |
| Lab Coat | Standard laboratory coat | Prevents skin contact with the chemical. | |
| Respiratory Protection | Particulate Filter Respirator | P1 filter (or equivalent) | Necessary when dust is generated to prevent inhalation.[1][2] |
Preventive skin protection, such as barrier creams, is also recommended, and it is important to take recovery periods for skin regeneration.[1][2]
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and to ensure a safe laboratory environment.
| Aspect | Procedure |
| Ventilation | Use in a well-ventilated area. Local and general ventilation should be employed.[1] |
| Safe Handling | Avoid dust formation. Do not breathe dust. Avoid contact with skin and eyes. Wear appropriate personal protective equipment.[1][3] |
| Hygiene | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[4][5] Take off contaminated clothing.[1] |
| Storage | Store in a dry place. Keep the container tightly closed in a cool, well-ventilated place. |
First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical advice.[6] |
| Skin Contact | Immediately wash the skin with plenty of soap and water.[3][6] If symptoms persist, seek medical advice.[1] |
| Eye Contact | Rinse cautiously with water for several minutes.[1][6] Assure adequate flushing by separating the eyelids with fingers.[3] Consult a physician.[3] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[6] |
Disposal Plan
As a chlorinated organic compound, this compound and its contaminated materials are classified as hazardous waste and must be disposed of accordingly.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect pure compound and contaminated solids (e.g., weighing paper, gloves) in a dedicated, properly labeled, and sealed container for halogenated organic waste. |
| Liquid Waste | Collect any solutions in a labeled container for halogenated organic liquid waste. |
| Empty Containers | Triple-rinse with a suitable solvent (e.g., acetone, methanol). The rinsate is hazardous and must be collected in the halogenated organic liquid waste container. After triple-rinsing, dispose of the container according to institutional guidelines for decontaminated labware. |
Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Visualized Workflows
To further clarify the procedural steps, the following diagrams illustrate the standard operational and disposal workflows.
Caption: Standard operational workflow for handling the chemical.
Caption: Step-by-step disposal plan for generated waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
